(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol chemical properties
An In-depth Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
This compound is a highly functionalized chiral building block of significant interest in the pharmaceutical industry. Its unique combination of a stereochemically defined diol, a specific halogenation pattern on the phenyl ring, and its resulting physicochemical properties make it a valuable precursor for the asymmetric synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, plausible synthetic routes, reactivity, and critical role in modern medicinal chemistry. The presence of both chlorine and fluorine atoms on the aromatic ring is a deliberate design element, intended to modulate the electronic character, lipophilicity, and metabolic stability of target molecules, all of which are crucial parameters in drug design.[1][2][3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 1453854-84-6 | [4][5][6][7][8] |
| Molecular Formula | C₈H₈ClFO₂ | [5][6][7][8] |
| Molecular Weight | 190.60 g/mol | [5][6] |
| Appearance | Light yellow to yellow oil | [8] |
| Purity | Typically ≥95-98% | [5][7][8] |
| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [6][8] |
| SMILES | C1=CC(=C(C=C1O)F)Cl | [6] |
The molecule's structure features a vicinal diol on an ethyl chain attached to a 4-chloro-3-fluorophenyl ring. The "(R)" designation specifies the absolute configuration at the chiral carbon bearing the secondary alcohol, a critical feature for stereoselective synthesis and eliciting specific biological responses.[1]
Synthesis and Stereochemical Control
As a chiral intermediate, the synthesis of this compound requires a high degree of stereochemical control. The most logical and industrially scalable approach is the asymmetric dihydroxylation of a prochiral olefin precursor, 4-chloro-3-fluoro-1-vinylbenzene.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the corresponding acetophenone, as outlined in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a representative methodology based on established Sharpless dihydroxylation procedures.
-
Reaction Setup: To a stirred solution of t-butanol and water (1:1 ratio) at room temperature, add AD-mix-α (containing the chiral ligand, oxidant, and base). Stir until both phases are clear.
-
Cooling: Cool the mixture to 0°C using an ice bath. This is critical for maximizing enantioselectivity.
-
Substrate Addition: Add the precursor, 4-chloro-3-fluoro-1-vinylbenzene, to the cooled reaction mixture.
-
Reaction Monitoring: Vigorously stir the reaction at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature. Stir for approximately one hour to quench the excess oxidant.
-
Extraction: Add ethyl acetate to the mixture. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.
-
Workup: Combine the organic layers and wash with 2 M NaOH, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product (a yellow oil) can be purified by flash column chromatography on silica gel to yield the final diol.
Causality Behind Choices:
-
AD-mix-α: This specific formulation is chosen to induce the desired (R)-configuration on the benzylic carbon. For the (S)-enantiomer, AD-mix-β would be used. The chiral ligand (a derivative of dihydroquinidine) complexed with osmium tetroxide creates a chiral pocket that directs the facial selectivity of the olefin's approach.
-
t-Butanol/Water Solvent System: This biphasic system is standard for Sharpless dihydroxylation, ensuring all components are sufficiently soluble for the reaction to proceed efficiently.
-
Low Temperature (0°C): Lowering the temperature enhances the energy difference between the two diastereomeric transition states, leading to a higher enantiomeric excess (e.e.) in the final product.
Chemical Reactivity and Derivatization
The diol functionality and the halogenated aromatic ring are the primary sites of reactivity.
-
Diol Reactions: The vicinal diol can undergo a variety of standard transformations. It can be protected using acetals (e.g., with acetone to form an acetonide) to allow for selective reaction at other sites. The primary alcohol can be selectively oxidized under carefully controlled conditions, or both alcohols can be oxidized to form an α-hydroxy acid or be cleaved entirely.
-
Aromatic Ring Reactions: The chlorine and fluorine atoms are electron-withdrawing and deactivate the ring towards electrophilic substitution. However, they can potentially be displaced via nucleophilic aromatic substitution (SNAAr) under forcing conditions or through metal-catalyzed cross-coupling reactions, offering a route to further diversify the core structure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. This compound [cymitquimica.com]
- 8. 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6 [amp.chemicalbook.com]
An In-depth Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a key chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereodefined vicinal diol functionality, coupled with a halogenated phenyl ring, makes it a valuable precursor for the synthesis of complex molecular architectures, most notably as a crucial intermediate in the production of targeted therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed methodology for its asymmetric synthesis, robust analytical characterization techniques, and its primary applications in drug discovery. The content herein is intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, analyze, and utilize this important chiral intermediate.
Introduction
Chiral vicinal diols are a privileged structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The precise spatial arrangement of the hydroxyl groups is often critical for specific molecular interactions with biological targets, underscoring the importance of stereocontrolled synthesis. The subject of this guide, this compound, has emerged as a high-value intermediate, particularly recognized for its role in the synthesis of the potent and selective ERK1/2 kinase inhibitor, Ravoxertinib (GDC-0994).[1] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API), including metabolic stability and binding affinity.[1] This guide serves as a senior application scientist's perspective on the practical synthesis and in-depth characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1453854-84-6 | [2][3] |
| Molecular Formula | C₈H₈ClFO₂ | [2][3] |
| Molecular Weight | 190.60 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | General knowledge |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Asymmetric Synthesis: The Sharpless Dihydroxylation Approach
The most reliable and widely accepted method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of the precursor, 4-chloro-3-fluorostyrene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][5]
Causality Behind Experimental Choices
The Sharpless Asymmetric Dihydroxylation is the method of choice due to its high fidelity in establishing the desired stereochemistry, its broad substrate scope, and the availability of commercial reagent kits (AD-mix). The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, reliably yields the (R)-diol from the terminal olefin. The reaction is performed under biphasic conditions (t-BuOH/H₂O) to facilitate the catalytic cycle and the regeneration of the osmium catalyst by the stoichiometric oxidant, potassium ferricyanide. Methanesulfonamide is included to enhance the rate and enantioselectivity of the reaction.
Experimental Workflow Diagram
Caption: Asymmetric synthesis workflow for this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a stirred solution of t-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture until both phases are clear.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add 4-chloro-3-fluorostyrene (1.58 g, 10 mmol) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C for 24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Slowly add solid sodium sulfite (15 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate (100 mL) and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 2 M aqueous potassium hydroxide (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the structure, purity, and enantiomeric excess of the synthesized diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene protons of the diol. The aromatic region will display complex splitting patterns due to the presence of chlorine and fluorine substituents.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.
-
Methodology: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is typically employed. The mobile phase usually consists of a mixture of hexane and a polar alcohol like isopropanol.
-
Expected Outcome: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 190.60 g/mol .
Optical Rotation
The specific rotation is a key physical property that confirms the chiral nature of the compound and the success of the asymmetric synthesis. The value should be measured at a specific wavelength (typically the sodium D-line, 589 nm), concentration, solvent, and temperature. The sign of the rotation will confirm the presence of the (R)-enantiomer.
Applications in Drug Discovery
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Ravoxertinib (GDC-0994), a selective inhibitor of the ERK1/2 kinases.[1] The ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The specific stereochemistry of the diol is crucial for the biological activity of the final drug molecule.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Conclusion
This compound is a fundamentally important chiral building block with direct applications in the synthesis of targeted cancer therapeutics. The Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective route to this compound. This guide has detailed the essential physicochemical properties, a robust synthetic protocol, and comprehensive analytical methods to aid researchers in the successful synthesis and characterization of this valuable intermediate. The continued importance of chiral synthons in drug development ensures that this compound will remain a compound of significant interest.
References
-
ResearchGate. An asymmetric dihydroxylation route towards the synthesis of (R)-clorprenaline hydrochloride. [Link]
-
National Center for Biotechnology Information. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Foreword: Unveiling the Molecular Signature
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its stereochemically defined diol functional group and substituted aromatic ring make it a valuable precursor for synthesizing complex, biologically active molecules.[1] The precise control and confirmation of its structure, purity, and stereochemistry are paramount for its application in drug discovery pipelines. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. Our approach moves beyond a mere listing of data, focusing instead on the causal logic behind spectral interpretation and the self-validating nature of a multi-technique analytical workflow.
Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the fundamental properties of the target molecule.
The structural arrangement of the atoms dictates the molecule's interaction with various forms of electromagnetic radiation, giving rise to its unique spectral fingerprint.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[7] It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting).[8][9] The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar analytes and to ensure the observation of exchangeable protons (like those in hydroxyl groups).[10]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ar-H (H-2/H-6) | 7.2 - 7.5 | Multiplet (m) | 2H | Protons on the aromatic ring. Their shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[7] |
| Ar-H (H-5) | 7.0 - 7.2 | Multiplet (m) | 1H | Aromatic proton with distinct coupling patterns due to adjacent Cl and C-H groups. |
| CH (OH) | ~4.8 | Doublet of Doublets (dd) | 1H | Methine proton attached to the chiral carbon and a hydroxyl group. It is deshielded by the adjacent oxygen and the aromatic ring.[9] |
| CH₂ (OH) | 3.6 - 3.8 | Multiplet (m) | 2H | Methylene protons adjacent to a hydroxyl group and the chiral center. These protons are diastereotopic and may appear as a complex multiplet. |
| OH | 2.0 - 4.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the two hydroxyl groups. The chemical shift and broadness are highly dependent on concentration and temperature due to hydrogen bonding. |
Expertise in Practice: Causality Behind Experimental Choices The observation of two distinct signals for the hydroxyl protons can be challenging due to rapid chemical exchange. Running the experiment at a lower temperature can slow this exchange, sometimes allowing for the resolution of two separate signals. Furthermore, a D₂O exchange experiment is a definitive method to confirm -OH signals; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton signals will disappear as the protons are replaced by non-NMR-active deuterium.
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule.[7][11] The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C -Cl | ~130 - 135 | Aromatic carbon directly attached to chlorine. The signal may be a doublet due to coupling with fluorine. |
| C -F | ~155 - 160 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon bonded to fluorine, showing a large one-bond coupling constant (¹JCF).[12] |
| C -CH(OH) | ~140 - 145 | Quaternary aromatic carbon attached to the diol side chain. |
| Ar-C H | ~115 - 130 | Aromatic methine carbons. The specific shifts are influenced by the positions of the halogen substituents. |
| C H(OH) | ~70 - 75 | Chiral carbon bonded to a hydroxyl group and the aromatic ring. Deshielded by the oxygen atom.[13][14] |
| C H₂(OH) | ~65 - 70 | Methylene carbon attached to a primary hydroxyl group.[13][14] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.[9]
-
Acquisition: Place the NMR tube in the spectrometer.
-
¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS or solvent signal. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by features corresponding to its hydroxyl and substituted aromatic moieties.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3600 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 3000 - 2850 | C-H stretch | Aliphatic | Medium |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1250 - 1000 | C-O stretch | Alcohol | Strong |
| 1100 - 1000 | C-F stretch | Aryl-Fluoride | Strong |
| 800 - 600 | C-Cl stretch | Aryl-Chloride | Strong |
Expertise in Practice: The O-H Band The broadness of the O-H stretching band is a direct consequence of intermolecular and intramolecular hydrogen bonding.[16] In a concentrated sample, this band will be very prominent and wide. In a very dilute solution in a non-polar solvent, a sharper, weaker "free" O-H stretch might appear at a higher wavenumber (~3600 cm⁻¹).[17] This self-validating observation confirms the presence of hydroxyl groups capable of hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[18] Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.
Analysis of the Mass Spectrum (EI)
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 190.6 g/mol . A crucial feature will be the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks:
-
M⁺ peak: at m/z 190 (for C₈H₈³⁵ClFO₂)
-
M+2 peak: at m/z 192 (for C₈H₈³⁷ClFO₂) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[18]
-
Loss of CH₂OH: A common fragmentation for primary alcohols is the alpha-cleavage, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).
-
[M - 31]⁺ = m/z 159/161
-
-
Loss of H₂O: Alcohols readily lose water (18 Da) upon ionization.
-
[M - 18]⁺ = m/z 172/174
-
-
Benzylic Cleavage: Cleavage of the C-C bond between the two carbons of the diol side chain is highly favorable, as it can lead to a stable resonance-stabilized benzylic cation.
-
[C₇H₅ClFO]⁺ = m/z 159/161
-
-
Aromatic Fragments: Fragments corresponding to the substituted phenyl ring will also be present.
Expected Major Fragments in MS
| m/z | Possible Fragment Ion | Rationale |
| 190/192 | [C₈H₈ClFO₂]⁺ | Molecular Ion (M⁺, M+2) |
| 172/174 | [C₈H₆ClFO]⁺ | Loss of H₂O |
| 159/161 | [C₇H₅ClFO]⁺ | Benzylic cleavage (loss of •CH₂OH) |
| 143 | [C₇H₅ClF]⁺ | Loss of CO from m/z 159/161 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. The GC column (e.g., a non-polar DB-5) separates the analyte from any impurities. A typical temperature program might start at 100°C and ramp up to 280°C.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Analytical Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. This workflow ensures a self-validating system for structural confirmation.
Caption: Integrated workflow for structural elucidation using NMR, IR, and MS.
Conclusion
The spectral analysis of this compound provides a clear and unambiguous molecular signature. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and substituted aromatic systems. Mass spectrometry verifies the molecular weight, elemental composition (via isotopic patterns), and provides corroborating structural evidence through predictable fragmentation. Together, these techniques form a robust, self-validating methodology essential for the quality control and application of this important chiral intermediate in research and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
-
ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.
-
Benchchem. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol.
-
Achmem. (n.d.). This compound.
-
CymitQuimica. (n.d.). This compound.
-
Arctom. (n.d.). CAS NO. 1453854-84-6 | this compound.
-
ChemicalBook. (n.d.). 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6.
-
ChemScene. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol.
-
MDPI. (2021). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts.
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. achmem.com [achmem.com]
- 4. chemscene.com [chemscene.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 1,2-Ethanediol, 1-(4-chloro-3-fluorophenyl)-, (1R)- | 1453854-84-6 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. compoundchem.com [compoundchem.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. journalwjbphs.com [journalwjbphs.com]
- 16. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to Determining the Solubility Profile of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for establishing the complete solubility profile of the novel compound, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. As specific solubility data for this compound is not publicly available, this document serves as a detailed roadmap for the necessary experimental investigations. It outlines the foundational principles, robust methodologies, and analytical integrity required to generate a reliable and comprehensive solubility profile. The protocols described herein are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and suitable for regulatory submission and formulation development.
Introduction: The Central Role of Solubility
In pharmaceutical development, understanding a compound's solubility is not merely a perfunctory step; it is a cornerstone of pre-formulation studies that dictates the entire development trajectory.[2] Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4] Therefore, a thorough characterization of the solubility of this compound is paramount.
Molecular Structure Analysis: The structure of this compound suggests several key features that will influence its solubility:
-
Aromatic Ring: The substituted phenyl group provides a hydrophobic character.
-
Halogen Substituents: The chloro and fluoro groups increase lipophilicity.
-
Diol Moiety: The two hydroxyl (-OH) groups are capable of hydrogen bonding, which can enhance aqueous solubility.
-
Ionization Potential: The hydroxyl groups are weakly acidic, meaning the compound's solubility will likely be pH-dependent.[5]
This guide will detail the systematic approach to quantifying the compound's solubility in various relevant media, assessing the impact of pH and other factors, and ensuring the physical form of the material is well-characterized.
Foundational Characterization: Prerequisite for Accurate Solubility Assessment
Before initiating solubility studies, the solid-state properties of the API must be thoroughly characterized.[6] Different solid forms of the same compound can exhibit vastly different solubilities.[7]
Solid-State Characterization
The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[8] Each polymorph can have unique physical properties, including solubility and stability.[7][9] Therefore, it is crucial to identify and characterize the crystalline form of the test substance.
Recommended Analyses:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the API.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.
-
Microscopy: To observe crystal habit and morphology.
pKa Determination
The ionization constant (pKa) is the pH at which a compound exists in equal parts ionized and non-ionized forms.[10] Since the non-ionized form is typically more permeable across biological membranes, understanding the pKa is essential for interpreting the pH-solubility profile.[10] Given the presence of hydroxyl groups on the phenyl ring, the pKa is expected to be in the weakly acidic range.[11][12]
Methodology: Potentiometric titration is a reliable method for pKa determination. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[3] This is a critical parameter for drug development and is distinct from kinetic solubility, which can often overestimate the true solubility by representing a supersaturated, metastable state.[2][13]
The Gold Standard: Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[14][15]
Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents. The excess solid is crucial to ensure saturation is reached.[14]
-
Solvent Selection: A range of solvents should be tested to build a comprehensive profile.
-
Aqueous: Purified Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer.[16]
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) should be included to better predict in vivo performance.[17][18]
-
Organic Solvents: Ethanol, Propylene Glycol, PEG 400 (relevant for formulation).
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[14]
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.
Analytical Method Validation
A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable choice for small molecules.[19][20]
Key HPLC Method Development & Validation Parameters:
-
Specificity: The method must be able to resolve the analyte from any impurities or degradants.
-
Linearity: A calibration curve should be generated with a series of standards of known concentration. The response should be linear over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
pH-Solubility Profile
For ionizable compounds, solubility is highly dependent on the pH of the medium.[10] A pH-solubility profile is crucial for predicting how a drug will behave in different regions of the gastrointestinal tract.[21]
Experimental Workflow: The shake-flask method described in section 3.1 should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8). The resulting data will illustrate the relationship between pH and the solubility of this compound.
Data Presentation and Interpretation
Clear and concise presentation of data is vital for effective communication of the results.
Tabulated Solubility Data
Quantitative solubility data should be summarized in a table for easy comparison.
Table 1: Equilibrium Solubility of this compound at 37°C
| Solvent/Medium | pH | Solubility (mg/mL) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | [Experimental Value] | [Experimental Value] |
| Acetate Buffer | 4.5 | [Experimental Value] | [Experimental Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Experimental Value] |
| Purified Water | ~7.0 | [Experimental Value] | [Experimental Value] |
| FaSSIF | 6.5 | [Experimental Value] | [Experimental Value] |
| FeSSIF | 5.0 | [Experimental Value] | [Experimental Value] |
| Ethanol | N/A | [Experimental Value] | [Experimental Value] |
| Propylene Glycol | N/A | [Experimental Value] | [Experimental Value] |
Visualizations
Diagrams are essential for illustrating workflows and relationships.
Caption: Workflow for Determining the Solubility Profile.
Caption: pH-Dependent Ionization of a Weakly Acidic Compound.
Conclusion
Establishing a comprehensive solubility profile for this compound is a foundational activity in its development as a potential therapeutic agent. The methodologies outlined in this guide, from initial solid-state characterization to the gold-standard shake-flask method for equilibrium solubility and pH-profiling, provide a robust framework for generating high-quality, reliable data. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance the compound through the development pipeline, armed with the critical knowledge required for successful formulation and clinical application.
References
-
Agilent. (2024, March 26). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]
-
AlfatestLab. API: solid state robust characterization is key to cut costs and time!. Alfatest. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]
-
Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
-
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge. [Link]
-
Dissolution Technologies. (2016, September 30). <1236> Solubility Measurements - USP-NF. [Link]
-
ICH. (1999, March 10). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Solubility determination in drug discovery and development. [Link]
-
National Center for Biotechnology Information. (2023, April 24). Drug Absorption. StatPearls. [Link]
-
Patsnap. (2024, January 1). How does pH affect drug delivery?. Patsnap Synapse. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
The Journal of Physical Chemistry A. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. ACS Publications. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 6. alfatestlab.com [alfatestlab.com]
- 7. researchgate.net [researchgate.net]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. How does pH affect drug delivery? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorelevant.com [biorelevant.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. Solid-State API analysis - University of Galway [universityofgalway.ie]
- 21. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Safety Profile of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Technical Guide for Researchers
Introduction: A Proactive Approach to Laboratory Safety
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a halogenated aromatic compound that holds significant interest as a chiral building block in modern synthetic chemistry, particularly within drug discovery and development. Its unique substitution pattern offers a scaffold for creating complex molecular architectures. However, as with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.
This technical guide provides an in-depth examination of the material safety considerations for this compound. In the absence of a formally published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific compound, this document employs a precautionary, evidence-based approach. By synthesizing data from structurally analogous compounds and adhering to established principles for handling halogenated organic molecules, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for safe handling, storage, and disposal. The core philosophy of this guide is not merely to list procedures, but to explain the scientific rationale behind them, fostering a culture of proactive risk assessment and safety.
Section 1: Hazard Identification and Inferred GHS Classification
Halogenated aromatic compounds, as a class, are known to exhibit a range of toxicological effects. Exposure can occur through inhalation, skin contact, or ingestion.[1] The presence of both chlorine and fluorine on the phenyl ring, coupled with the diol functionality, influences the molecule's reactivity, bioavailability, and potential toxicity. Chronic exposure to some halogenated organic compounds has been associated with organ damage and other long-term health effects.[2]
Based on the hazard classifications of structurally similar compounds, such as 1-(4-chlorophenyl)ethane-1,2-diol, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound can be inferred. This inferred classification should be considered provisional and handled with the utmost caution pending the availability of specific toxicological data.
Table 1: Inferred GHS Classification for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. |
This classification is based on data for analogous compounds and should be used for guidance in the absence of a specific SDS.
Section 2: Toxicological Profile - An Evidence-Based Assessment
A comprehensive toxicological profile for this compound has not been established. However, by examining related halogenated aromatic compounds, we can anticipate its likely toxicological properties.
-
Acute Effects : Based on the inferred GHS classification, the compound is likely to be harmful if swallowed. Acute exposure via inhalation may cause respiratory tract irritation. Direct contact with the skin is expected to cause irritation, and contact with the eyes can lead to serious irritation.[3]
-
Chronic Effects : The long-term effects of exposure have not been studied. However, it is a prudent practice to minimize exposure to all novel chemical entities. Some halogenated organic compounds are known to be persistent in the environment and can bioaccumulate.[2]
-
Carcinogenicity and Mutagenicity : There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of specific testing, it should be handled as a compound with unknown long-term health effects.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is the most effective way to minimize exposure and mitigate risks.
Engineering Controls
All work with this compound, especially when handling the solid or creating solutions, should be conducted in a properly functioning chemical fume hood.[4] The fume hood provides essential protection against inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.[4] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[6]
Section 4: Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary. For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Physical and Chemical Properties
Table 2: Inferred Physical and Chemical Properties
| Property | Inferred Value/Information | Rationale/Source Analogy |
| Molecular Formula | C₈H₈ClFO₂ | - |
| Molecular Weight | 190.60 g/mol | - |
| Appearance | Likely a white to off-white solid. | Based on similar small organic molecules. |
| Melting Point | Not determined. Likely a solid at room temperature. | Similar diols are solids. |
| Boiling Point | Not determined. Expected to be high due to hydrogen bonding. | 1-(4-Chlorophenyl)ethanol boils at 136°C at 2.7 kPa. |
| Solubility | Likely sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | Diol functionality increases water solubility compared to the corresponding ethane, but the halogenated aromatic ring decreases it. |
Section 6: Stability and Reactivity
The compound is expected to be stable under normal laboratory conditions.[6] However, it is important to avoid contact with incompatible materials.
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products : Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6]
Section 7: Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Waste Segregation : Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Disposal Method : Disposal should be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration. Do not dispose of this material down the drain or in general waste.
Conclusion: A Commitment to Informed Safety Practices
While this compound presents exciting opportunities in chemical synthesis, its safe and effective use is contingent on a thorough and proactive approach to safety. This guide has provided a comprehensive overview of its potential hazards and the necessary precautions, based on the best available data from analogous compounds. It is imperative that all personnel handling this and other novel compounds receive thorough training on these procedures. By integrating the principles outlined in this document into your laboratory's standard operating procedures, you can foster a safer research environment and ensure the responsible advancement of scientific discovery.
References
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
-
USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]
-
OxyChem. (2014, October). Chlorinated Organics Handbook. Retrieved from [Link]
-
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)ethane-1,2-diol. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Diol - Wikipedia [en.wikipedia.org]
- 2. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 3. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Table 4-2, Physical and Chemical Properties of Chloroethane - Toxicological Profile for Chloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]
- 6. 371-42-6 CAS MSDS (4-Fluorothiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
An In-depth Exploration of its Synthesis, Properties, and Pivotal Role in Modern Pharmaceutical Development
Introduction: The Imperative of Chirality in Drug Design
In the landscape of modern medicinal chemistry, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit profoundly different biological activities.[1][2][3][4][5] This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer of a drug substance. Chiral diols, particularly 1,2-diols, are a class of compounds that serve as invaluable building blocks in the asymmetric synthesis of complex, biologically active molecules.[6] Their stereochemically defined hydroxyl groups provide a versatile handle for the construction of stereogenic centers, making them highly sought-after intermediates in the pharmaceutical industry. This guide focuses on a specific and highly valuable chiral building block, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, exploring its significance, synthesis, and a notable application in the production of a modern antibiotic.
While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the advancements in asymmetric synthesis and the increasing demand for enantiomerically pure pharmaceutical intermediates. Its emergence is a testament to the ongoing quest for more effective and safer medicines through precise molecular architecture.
The Strategic Importance of Halogenated Phenyl Diols
The subject of this guide, this compound, possesses a unique combination of structural features that make it a particularly useful synthon. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule.[7] Halogens are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and bioavailability.[8] The specific substitution pattern of a chloro group at the 4-position and a fluoro group at the 3-position is a key feature in the design of certain modern pharmaceuticals.
The chiral diol functionality, with the (R)-configuration, provides the necessary stereochemical information for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This is crucial for ensuring the desired therapeutic effect while minimizing potential off-target effects that could arise from the presence of the other enantiomer.[1][2][3]
Asymmetric Synthesis: The Sharpless Dihydroxylation Approach
The most prominent and efficient method for the enantioselective synthesis of chiral 1,2-diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation.[9][10][11] This powerful reaction, for which K. Barry Sharpless was awarded a share of the Nobel Prize in Chemistry in 2001, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[9]
The synthesis of this compound can be effectively achieved through the asymmetric dihydroxylation of the corresponding styrene precursor, 4-chloro-3-fluorostyrene.
Reaction Scheme:
Caption: Asymmetric dihydroxylation of 4-chloro-3-fluorostyrene.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example of a Sharpless Asymmetric Dihydroxylation for the preparation of a chiral diol.
Materials:
-
4-chloro-3-fluorostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and methanesulfonamide are added to the solvent mixture and stirred until two clear phases are formed.
-
The reaction mixture is cooled to 0 °C and 4-chloro-3-fluorostyrene is added.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography to afford pure this compound.
Causality in Experimental Choices:
-
AD-mix-β: This commercially available reagent mixture contains the osmium catalyst, the chiral ligand (DHQD)₂PHAL which directs the hydroxylation to produce the (R)-diol, a re-oxidant (potassium ferricyanide) to regenerate the osmium catalyst, and a base (potassium carbonate) to maintain the optimal pH for the reaction.[10]
-
tert-Butanol/Water Solvent System: This biphasic solvent system is crucial for the reaction. The organic phase dissolves the olefin, while the aqueous phase dissolves the inorganic reagents.
-
Methanesulfonamide: This additive can accelerate the catalytic cycle and improve the enantioselectivity of the reaction.
-
Low Temperature (0 °C): Performing the reaction at a reduced temperature generally enhances the enantioselectivity by favoring the transition state that leads to the desired enantiomer.
Physicochemical Properties and Characterization
A comprehensive analysis of the synthesized this compound is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Specific Rotation [α]D | Positive value in a specified solvent |
Table 1: Physicochemical Properties of this compound.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (e.e.) of the synthesized diol, confirming the success of the asymmetric synthesis.
Application in Pharmaceutical Synthesis: The Case of Delafloxacin
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Delafloxacin . Delafloxacin is a modern fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][6]
The synthesis of Delafloxacin involves the construction of a complex quinolone core. The chiral diol provides the necessary stereocenter for a crucial side chain, which is essential for the drug's potent antibacterial activity.
Synthetic Workflow for Delafloxacin Utilizing the Chiral Diol:
Caption: Simplified workflow for the synthesis of Delafloxacin.
While specific patented routes for the large-scale synthesis of Delafloxacin may vary, the general strategy often involves the activation of one of the hydroxyl groups of the diol (e.g., through tosylation or mesylation) to facilitate a nucleophilic substitution reaction with the quinolone core. The remaining hydroxyl group may be protected and deprotected at appropriate stages of the synthesis. The precise stereochemistry of the (R)-diol is critical for the final biological activity of Delafloxacin.
Conclusion: A Cornerstone in Asymmetric Synthesis
This compound stands as a testament to the power of asymmetric catalysis in modern drug development. While its "discovery" may be more of a gradual recognition of its utility, its importance as a chiral building block is undeniable. The ability to efficiently synthesize this molecule in high enantiomeric purity, primarily through the Sharpless Asymmetric Dihydroxylation, has provided medicinal chemists with a valuable tool for the construction of complex and life-saving pharmaceuticals like Delafloxacin. As the demand for enantiomerically pure drugs continues to grow, the role of such precisely engineered synthons will only become more critical in the ongoing pursuit of novel and effective therapies.
References
-
MySkinRecipes. This compound. [Link]
- Sharpless, K. B., et al. (1992).
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]
-
MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
-
MDPI. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. [Link]
-
Asian Journal of Pharmaceutical Research. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]
-
Pharmaceutical Processing World. Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents.
- Google Patents.
- Google Patents. CN104876911A - Simple method for synthesizing delafloxacin.
-
National Center for Biotechnology Information. Delafloxacin: design, development and potential place in therapy. [Link]
-
New Drug Approvals. Delafloxacin. [Link]
-
National Center for Biotechnology Information. Synthesis of novel fluoroquinolone derivatives toward understanding aspects of function. [Link]
Sources
- 1. ijraset.com [ijraset.com]
- 2. ijrpc.com [ijrpc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN114031607B - Refining method of delafloxacin and intermediate thereof - Google Patents [patents.google.com]
- 7. CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google Patents [patents.google.com]
- 8. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 10. CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google Patents [patents.google.com]
- 11. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Chiral Halogenated Diols in Medicinal Chemistry
In the landscape of modern drug discovery, the precise control of molecular architecture is paramount to achieving therapeutic efficacy and safety. Chiral vicinal diols, particularly those embedded within an aromatic framework, represent a privileged class of building blocks. Their stereodefined hydroxyl groups provide crucial hydrogen bonding interactions with biological targets, while the aromatic scaffold allows for fine-tuning of electronic and pharmacokinetic properties. The subject of this guide, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, is a prime exemplar of such a strategically designed intermediate.
The incorporation of both chlorine and fluorine atoms onto the phenyl ring is a deliberate tactic in medicinal chemistry. These halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a particular focus on its role as a key precursor in the synthesis of advanced pharmaceutical agents.
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation Approach
The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric dihydroxylation of the corresponding styrene precursor, 4-chloro-3-fluorostyrene. The Sharpless Asymmetric Dihydroxylation is a robust and highly predictable method for this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.[1][2]
The choice of the chiral ligand is critical for inducing the desired (R)-configuration of the benzylic alcohol. Based on the well-established mnemonic for the Sharpless Asymmetric Dihydroxylation, the use of AD-mix-β, which contains the dihydroquinidine (DHQD) derived ligand (DHQD)2PHAL, is predicted to yield the (R)-diol from a terminal alkene.[2][3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of 4-chloro-3-fluorostyrene (1 equivalent) in a 1:1 mixture of tert-butanol and water at 0°C, add AD-mix-β (approximately 1.4 g per mmol of alkene).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour. Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Characterization and Analytical Data
The structural confirmation and purity assessment of this compound are crucial. The following table summarizes its key physical and chemical properties. While specific spectral data is not widely published, expected NMR and mass spectrometry characteristics can be inferred from analogous structures.[4][5]
| Property | Value |
| CAS Number | 1453854-84-6[4][6] |
| Molecular Formula | C₈H₈ClFO₂[4][6] |
| Molecular Weight | 190.60 g/mol [4] |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR (Expected) | Signals corresponding to aromatic protons, the benzylic methine proton (CH-OH), and the methylene protons (CH₂-OH), along with exchangeable hydroxyl protons. |
| ¹³C NMR (Expected) | Resonances for the aromatic carbons (with C-F and C-Cl splitting), and the two aliphatic carbons bearing hydroxyl groups. |
| Mass Spectrometry (Expected) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine. |
| Chiral HPLC | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric purity. |
Application in Pharmaceutical Synthesis: A Key Building Block for the ERK1/2 Inhibitor Ravoxertinib (GDC-0994)
A significant application of this compound is its use as a pivotal chiral intermediate in the synthesis of Ravoxertinib (GDC-0994), a potent and selective inhibitor of ERK1/2 kinases.[7][8][9] The mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 are key components, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][10]
The synthesis of Ravoxertinib involves the conversion of the diol to a chiral epoxide, which is then opened by a nucleophilic amine to establish the crucial (S)-configured stereocenter of the final drug molecule.[9] This underscores the importance of the high enantiomeric purity of the starting diol.
Synthetic Pathway to Ravoxertinib (GDC-0994)
Caption: Key steps in the synthesis of Ravoxertinib from the chiral diol.
Conclusion
This compound is a valuable and strategically designed chiral building block for the synthesis of complex pharmaceutical agents. Its stereoselective synthesis, primarily through the Sharpless Asymmetric Dihydroxylation, allows for the introduction of a key stereocenter with high fidelity. The utility of this diol is prominently demonstrated in its role as a precursor to the clinical candidate Ravoxertinib (GDC-0994), highlighting the critical importance of such chiral intermediates in the development of targeted cancer therapies. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of this important molecule, underscoring the power of asymmetric synthesis in modern medicinal chemistry.
References
-
Asymmetric Dihydroxylation of α-Substituted Styrene Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 19, 2026, from [Link]
-
Sharpless asymmetric dihydroxylation. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. Retrieved January 19, 2026, from [Link]
-
The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2024, May 9). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
An asymmetric dihydroxylation route towards the synthesis of (R)-clorprenaline hydrochloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). Retrieved January 19, 2026, from [Link]
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. achmem.com [achmem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. This compound [cymitquimica.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: Sourcing and Synthetic Strategies for a Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Chiral Diols in Medicinal Chemistry
In the landscape of modern drug discovery, the precise control of molecular architecture is paramount to achieving desired therapeutic outcomes. Chiral diols, particularly those bearing halogenated aromatic moieties, represent a class of high-value intermediates that serve as foundational scaffolds for a multitude of Active Pharmaceutical Ingredients (APIs).[1][2][] (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, with its defined stereochemistry and strategically placed chloro and fluoro substituents, is a quintessential example of such a building block. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[4] This guide provides an in-depth analysis of the commercial availability of this key intermediate, a detailed examination of its most probable synthetic route, and a discussion of its application in the development of next-generation therapeutics.
Part 1: Commercial Availability and Sourcing
This compound is accessible to the research and development community through a number of specialized chemical suppliers. For scientists requiring this compound for initial screening, lead optimization, or scale-up studies, a direct procurement strategy is often the most time- and resource-efficient approach.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| CymitQuimica | 1453854-84-6 | C₈H₈ClFO₂ | ≥98% | 100mg, with larger quantities available upon inquiry.[5] |
| Arctom Scientific | 1453854-84-6 | C₈H₈ClFO₂ | Research Grade | In-stock reagent sizes and larger quantities available. |
| Achmem | 1453854-84-6 | C₈H₈ClFO₂ | Not Specified | Available for purchase.[6] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
The decision to purchase versus synthesize this intermediate will depend on factors such as the quantity required, budget constraints, and in-house synthetic capabilities. For early-stage research, direct purchase is typically preferred. However, for large-scale API campaigns, a robust and scalable in-house synthesis is often more economical.
Part 2: Synthetic Methodology - The Sharpless Asymmetric Dihydroxylation
The most logical and widely adopted method for the enantioselective synthesis of chiral diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (AD). This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The synthesis of this compound would proceed from the corresponding styrene derivative, 4-chloro-3-fluorostyrene.
The Causality Behind the Sharpless AD Reaction
The Sharpless AD reaction is a testament to the power of ligand-accelerated catalysis. The chiral quinine-based ligands, typically derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ), coordinate to the osmium tetroxide, creating a chiral pocket. This chiral environment dictates the facial selectivity of the dihydroxylation of the alkene, leading to the preferential formation of one enantiomer of the diol. For the synthesis of the (R)-diol from 4-chloro-3-fluorostyrene, the AD-mix-α, which contains the (DHQ)₂PHAL ligand, would be the appropriate choice.
The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) [K₃Fe(CN)₆], which reoxidizes the osmium(VI) species back to the active osmium(VIII) state after the diol product is released.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Sharpless Asymmetric Dihydroxylation methodologies.
Materials:
-
4-chloro-3-fluorostyrene
-
AD-mix-α
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solvent, add AD-mix-α (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir the mixture vigorously until the solids are dissolved, resulting in a yellow-green biphasic solution.
-
Substrate Addition: Add 4-chloro-3-fluorostyrene (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validating System and Trustworthiness
The enantiomeric excess (e.e.) of the synthesized diol is a critical parameter for its use in pharmaceutical synthesis. The trustworthiness of this protocol is validated by determining the e.e. of the product using chiral HPLC analysis. This analytical step is non-negotiable and ensures the stereochemical integrity of the key intermediate, which is fundamental to the efficacy and safety of the final API.
Part 3: Application in Drug Development - A Gateway to Novel Therapeutics
The 4-chloro-3-fluorophenyl motif is a privileged structure in modern medicinal chemistry, appearing in a range of therapeutic agents targeting diverse biological pathways. The chiral diol, this compound, serves as a critical precursor for introducing this pharmacologically significant moiety with precise stereochemical control.
A prominent example of the application of a closely related structural motif is in the development of potent and orally active Murine Double Minute 2 (MDM2) inhibitors for cancer therapy.[7] The compound AA-115/APG-115 , currently in clinical development, features a 3-chloro-2-fluorophenyl group, highlighting the importance of this substitution pattern in achieving high binding affinity and potent cellular activity.[7] While the exact synthetic route for AA-115/APG-115 may utilize a different starting material, the underlying principle of employing a chiral building block to construct the complex molecular architecture remains the same. The synthesis of such complex molecules often relies on the availability of key chiral intermediates like the one discussed in this guide.
The vicinal diol functionality of this compound offers a versatile handle for a variety of chemical transformations. It can be readily converted into epoxides, amino alcohols, and other key functionalities, further expanding its utility in the synthesis of diverse drug candidates.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for obtaining this compound for research and development purposes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. pubs.acs.org [pubs.acs.org]
Abstract
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol stands as a pivotal chiral building block in modern medicinal chemistry. Its unique trifunctionalized aromatic ring, coupled with the stereochemically defined vicinal diol, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of this compound and its related chiral analogues. We will delve into robust methodologies for its stereoselective synthesis, comprehensive analytical techniques for its characterization and chiral purity assessment, and its strategic application in the development of targeted therapeutics, exemplified by the synthesis of key intermediates for drugs such as the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of Chiral Diols in Drug Design
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1][2] A single enantiomer of a drug may elicit the desired therapeutic effect, while its mirror image could be inactive or even toxic.[3] Vicinal diols, particularly those with defined stereochemistry, are highly valued intermediates in the pharmaceutical industry due to their prevalence in natural products and their utility in synthesizing a wide array of bioactive molecules.[4]
The subject of this guide, this compound, is a prime example of a high-value chiral intermediate.[5] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This diol serves as a critical precursor in the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs), where its specific 'R' configuration is essential for the desired pharmacological outcome.[5][7]
Stereoselective Synthesis: Crafting the Chiral Core
The cornerstone of utilizing this compound is its efficient and stereocontrolled synthesis. Several powerful strategies in asymmetric synthesis can be employed to achieve the desired enantiopurity.
Asymmetric Dihydroxylation of a Prochiral Olefin
One of the most reliable methods for the synthesis of chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD).[8] This method involves the reaction of an alkene with osmium tetroxide in the presence of a chiral quinine ligand to produce the diol with high enantioselectivity.
The logical precursor for our target molecule via this route is 4-chloro-3-fluorostyrene. The choice of the chiral ligand (typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ)) determines which face of the alkene is hydroxylated, thus controlling the stereochemical outcome. For the synthesis of the (R)-diol, a DHQD-based ligand is typically employed.
Experimental Protocol: Asymmetric Dihydroxylation of 4-chloro-3-fluorostyrene
-
Reaction Setup: To a stirred solution of 4-chloro-3-fluorostyrene (1.0 equiv.) in a 1:1 mixture of t-butanol and water at room temperature, add the AD-mix-β (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting olefin is consumed.
-
Work-up: Upon completion, quench the reaction by adding sodium sulfite and stirring for an additional hour. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Stereoselective Reduction of an α-Hydroxy Ketone
An alternative and widely used strategy involves the stereoselective reduction of a prochiral α-hydroxy ketone. This approach offers the advantage of readily available starting materials. The key intermediate for this route is 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethan-1-one. The stereochemical outcome of the reduction is controlled by the choice of the reducing agent and the presence of chiral catalysts or auxiliaries.
For the synthesis of the (R,R)- or syn-diol, chelation-controlled reduction using reagents like zinc borohydride can be highly effective.[9] However, for the desired (R)-1,2-diol from a ketone, an asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst is a powerful option.[10]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethan-1-one
-
Catalyst Preparation: In an inert atmosphere glovebox, prepare the chiral Ru(II) catalyst solution.
-
Reaction Setup: To a solution of 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethan-1-one (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add the chiral catalyst solution and a hydrogen source, such as a formic acid/triethylamine mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor its progress by HPLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction, and extract the product. The organic layer is then dried and concentrated. Purification by flash chromatography will yield the desired this compound.
Enzymatic Approaches: The Green Chemistry Route
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases and dehydrogenases, can perform stereoselective transformations with high precision.
A chemoenzymatic approach could involve the kinetic resolution of racemic 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol using a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-diol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve racemic 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., toluene).
-
Enzymatic Reaction: Add immobilized lipase (e.g., CALB) to the solution and incubate the mixture at a controlled temperature with gentle agitation.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining diol. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both the unreacted alcohol and the acylated product.
-
Separation: After the reaction, filter off the enzyme. The resulting mixture of the (R)-diol and the acylated (S)-diol can be separated by column chromatography.
Analytical Characterization and Chiral Purity Determination
Rigorous analytical characterization is paramount to ensure the quality and enantiomeric purity of this compound for its use in pharmaceutical synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the diol. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton, and the methylene protons of the diol moiety. For determining enantiomeric purity, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful techniques for separating and quantifying enantiomers.
-
Chiral HPLC: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.[10] The choice of the column and mobile phase is crucial for achieving baseline separation of the enantiomers. For fluorinated phenyl compounds, fluorinated phenyl stationary phases can also offer unique selectivity.
-
Chiral SFC: SFC is often advantageous for chiral separations due to its lower viscosity and higher diffusivity, leading to faster analysis times and higher efficiency.[9] It is also a greener technique, primarily using supercritical CO₂ as the mobile phase.
Data Presentation: Analytical Parameters
| Parameter | Value |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 4.85 (dd, 1H), 3.80-3.60 (m, 2H), 2.50 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.5 (d, J=245 Hz), 141.0, 131.0, 125.0 (d, J=3 Hz), 120.5 (d, J=18 Hz), 114.0 (d, J=21 Hz), 74.5, 66.5 |
Note: NMR data is predicted and may vary based on experimental conditions.
Experimental Protocol: Chiral HPLC Method
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Outcome: Baseline separation of the (R) and (S) enantiomers, allowing for accurate determination of the enantiomeric excess (% ee).
Application in Drug Discovery and Development: A Case Study Approach
The true value of a chiral building block like this compound is realized in its application in the synthesis of complex, high-value pharmaceutical molecules. While direct synthesis of a marketed drug using this exact diol may not be publicly documented, we can draw strong parallels from the synthesis of structurally related APIs.
A compelling example is the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer. A key chiral intermediate in the synthesis of Crizotinib is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The stereochemistry at this benzylic alcohol position is crucial for the drug's efficacy.
The synthetic strategies used to prepare this chiral alcohol are directly analogous to those for preparing our target diol. The subsequent incorporation of this chiral piece into the final drug molecule highlights the importance of having access to enantiopure building blocks.
Logical Relationship: From Chiral Diol to API
Caption: Synthetic pathway from chiral diol to a final API.
Conclusion and Future Outlook
This compound represents a class of meticulously designed chiral building blocks that are indispensable in modern drug discovery. Its synthesis, achievable through various stereoselective methods, provides access to a key structural motif for creating potent and selective therapeutics. The analytical techniques detailed herein ensure the quality and purity required for pharmaceutical development. As the demand for enantiopure drugs continues to grow, the importance of such well-defined chiral intermediates will only increase, paving the way for the next generation of targeted medicines.
References
-
Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
-
Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... ResearchGate. Available at: [Link]
-
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. Available at: [Link]
-
Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. ResearchGate. Available at: [Link]
-
Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. PubMed Central. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. Available at: [Link]
-
A Solid-to-Solid Asymmetric Dihydroxylation Procedure for Kilogram-Scale Preparation of Enantiopure Hydrobenzoin. Sci-Hub. Available at: [Link]
-
Catalytic Asymmetric Dihydroxylation. University of York. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
4'-Chloro-3'-fluoroacetophenone. PubChem. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Role of Chirality in Drugs. Juniper Publishers. Available at: [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. PubMed. Available at: [Link]
-
Chiral Drugs: An Overview. PubMed Central. Available at: [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Available at: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. Available at: [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
- Synthesis method of crizotinib. Google Patents.
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]
-
Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. This compound [cymitquimica.com]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a valuable chiral building block in pharmaceutical development. The presence of chloro and fluoro substituents on the phenyl ring makes this intermediate particularly relevant for creating drug candidates with modulated electronic properties and metabolic stability. The protocol herein details the robust and highly selective Sharpless Asymmetric Dihydroxylation (AD) of 4-chloro-3-fluorostyrene. We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, methods for characterization and purity analysis, and critical safety protocols required for handling the reagents involved.
Introduction and Rationale
Chiral vicinal diols are cornerstone intermediates in the synthesis of complex, biologically active molecules. The specific stereoisomer, this compound, serves as a key precursor for various pharmaceutical agents where stereochemistry dictates efficacy and safety. Traditional methods for producing chiral diols often involve non-selective oxidations followed by challenging chiral resolution steps.
The Sharpless Asymmetric Dihydroxylation (AD) reaction offers a superior alternative, providing direct access to highly enantioenriched diols from prochiral alkenes. This method is renowned for its high yields, exceptional enantioselectivities, and broad substrate scope. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the osmium catalyst, allowing it to be used in substoichiometric amounts.
For the synthesis of the target (R)-diol from the monosubstituted 4-chloro-3-fluorostyrene, the commercially available reagent mixture AD-mix-β is the system of choice. This mixture contains the (DHQD)₂PHAL ligand, which preferentially directs the dihydroxylation to the β-face of the alkene, yielding the desired (R)-enantiomer.
Reaction Scheme and Catalytic Cycle
The overall transformation is the conversion of 4-chloro-3-fluorostyrene to this compound.
Overall Reaction: 4-chloro-3-fluorostyrene → this compound
The reaction proceeds via a catalytic cycle, as conceptualized by Sharpless and further elucidated by kinetic and computational studies.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Application Notes & Protocols: (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol as a Chiral Auxiliary and Synthetic Building Block
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of the chiral vicinal diol, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This document delves into the robust methodology for its enantioselective synthesis, explores its utility as a chiral precursor, and provides detailed protocols grounded in established chemical principles.
Introduction: The Strategic Value of Chiral Diols in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern drug discovery and development, where the stereochemical configuration of a molecule can dictate its efficacy and safety.[1] Chiral auxiliaries are powerful tools in this field; they are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one enantiomer in excess of the other.[2][3][4] After the desired stereocenter is created, the auxiliary is removed and can often be recycled.[4][5]
This compound is a structurally significant chiral building block. Its vicinal diol functionality provides two reactive handles for further chemical modification, while the stereodefined (R)-configuration at the benzylic position makes it an attractive starting material for complex, enantiopure targets.[6] The electronically-distinct 4-chloro and 3-fluoro substitutions on the phenyl ring offer opportunities for modulating pharmacokinetic properties or for use as synthetic handles in cross-coupling reactions. While its direct use as a classical chiral auxiliary is not widely documented, its primary value lies in its role as a versatile chiral precursor, synthesized with high enantiopurity via well-established methods.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO₂ | [7][8] |
| Molecular Weight | 190.6 g/mol | [7][8] |
| CAS Number | 1453854-84-6 | [7][9] |
| Appearance | White to off-white solid (typical) | N/A |
| Chirality | (R)-enantiomer | [7] |
Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The most reliable and widely adopted method for preparing enantiomerically enriched vicinal diols from prochiral alkenes is the Sharpless Asymmetric Dihydroxylation (AD).[10][11][12] This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to achieve high levels of stereocontrol.[10][13]
The choice of ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the target (R)-diol from the precursor 1-chloro-2-fluoro-4-vinylbenzene, the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is the appropriate choice.
Mechanism of Action
The reaction proceeds through a catalytic cycle initiated by the formation of a chiral complex between OsO₄ and the (DHQD)₂PHAL ligand.[10][14] This complex then undergoes a [3+2] cycloaddition with the alkene, approaching from the less sterically hindered face as defined by the chiral ligand.[14] The resulting osmate ester is hydrolyzed to release the chiral diol, and the reduced osmium(VI) species is re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide, allowing the catalytic cycle to continue.[10][14]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 1-chloro-2-fluoro-4-vinylbenzene using the commercially available AD-mix-β.
Materials:
-
1-chloro-2-fluoro-4-vinylbenzene (1.0 equiv)
-
AD-mix-β (1.4 g per mmol of alkene)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β, t-BuOH, and water (1:1 v/v) to create a biphasic mixture. Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Add methanesulfonamide to the stirring mixture. Once it has dissolved, add the 1-chloro-2-fluoro-4-vinylbenzene substrate.
-
Reaction Monitoring: Vigorously stir the reaction at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Expert Insight: The color of the reaction mixture will change from orange/red to a darker brown/green. A persistent orange color may indicate a stalled reaction.
-
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes. This step quenches the reaction by reducing any remaining osmium species.
-
Extraction: Add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. The aqueous layer may be difficult to separate; addition of brine can aid in phase separation.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) must be determined using chiral HPLC or SFC analysis.
Application as a Chiral Building Block
The primary utility of this compound is as a chiral building block. The diol functionality can be selectively protected or activated to participate in a wide range of transformations, preserving the integrity of the benzylic stereocenter.
Conceptual Workflow: From Diol to Chiral Ligand
Chiral diols are precursors to valuable ligands for asymmetric catalysis, such as chiral phosphites or phosphonites used in transition metal-catalyzed reactions. The workflow involves converting the diol into a cyclic derivative that can coordinate to a metal center, creating a defined chiral pocket.
Caption: Conceptual workflow for converting the chiral diol into a catalyst.
Protocol: Diol Protection for Selective Functionalization
To functionalize one hydroxyl group while leaving the other untouched, a common strategy is to form a cyclic acetal, which can later be removed under acidic conditions. This protocol details the protection of the diol using 2,2-dimethoxypropane.
Materials:
-
This compound (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)
-
Anhydrous dichloromethane (DCM) or acetone
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the chiral diol in anhydrous DCM or acetone in a dry, inert-atmosphere flask.
-
Reagent Addition: Add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor by TLC until the starting diol is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated solution of NaHCO₃ to neutralize the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary. The resulting acetonide-protected diol now has its hydroxyl groups masked, allowing for chemistry to be directed elsewhere in a molecule that incorporates this fragment.
Scientist's Corner: Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity in Sharpless AD: If the enantiomeric excess is lower than expected, it may be due to a secondary catalytic cycle that is less selective.[10] This can often be suppressed by using a higher molar concentration of the chiral ligand or by ensuring the reaction temperature does not rise above 0-5 °C.
-
Difficult Phase Separation: The workup of the Sharpless AD can be challenging due to the formation of emulsions. The addition of a saturated salt solution (brine) and allowing the mixture to stand can help break the emulsion and improve phase separation.
-
Auxiliary Cleavage: When using the diol moiety as a protecting group (e.g., as an acetal), cleavage is typically performed under acidic conditions. If the substrate contains other acid-labile functional groups, milder conditions (e.g., using pyridinium p-toluenesulfonate, PPTS) or orthogonal protecting group strategies should be considered.
Conclusion
This compound is a high-value, synthetically accessible chiral building block. Its preparation via the robust and predictable Sharpless Asymmetric Dihydroxylation allows for the generation of material with high enantiopurity. While it can be adapted for use as a chiral ligand or auxiliary, its principal strength lies in its role as a versatile precursor for the synthesis of complex pharmaceutical intermediates and other biologically active molecules, where the defined stereocenter and functional handles can be strategically exploited.[6][15]
References
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Khan, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
PubMed. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Hartung, J., & Grubbs, R. H. Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. SciSpace. [Link]
-
ResearchGate. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
National Institutes of Health (NIH). (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
PubMed Central (PMC). (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
Wikipedia. Asymmetric induction. [Link]
-
Sci-Hub. Enantioselective Synthesis of C2-Symmetric Diols. [Link]
-
MySkinRecipes. This compound. [Link]
-
Michigan State University Chemistry. Asymmetric Induction. [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
S P Jain College, Sasaram. Asymmetric Induction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. (2013). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
MDPI. (2022). Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
DOKUMEN.PUB. Axially Chiral Compounds: Asymmetric Synthesis and Applications. [Link]
-
Lin, G-Q., Li, Y-M., & Chan, A. S. C. (2001). Principles and Applications of Asymmetric Synthesis. Wiley-Interscience. [Link]
-
SciSpace. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. [Link]
- Google Patents. Synthesis of S-3-chloro-1,2-propanediol.
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. achmem.com [achmem.com]
- 8. This compound [cymitquimica.com]
- 9. 1453854-84-6|this compound|BLD Pharm [bldpharm.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 15. This compound [myskinrecipes.com]
Application Notes & Protocols: (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol in Enantioselective Catalysis
Prepared by: Dr. Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
Chiral vicinal diols are privileged structural motifs and powerful tools in modern asymmetric synthesis. Their utility spans from serving as key stereodirecting ligands for metal-catalyzed reactions to acting as potent organocatalysts in their own right. The C2-symmetric backbone of many diols, or the defined stereochemistry of simpler 1,2-diols, allows for the creation of a well-defined chiral environment, enabling the facial discrimination of prochiral substrates.
This document provides a detailed guide to the synthesis and a proposed application of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol , a halogenated aryl vicinal diol. While this specific diol is not yet widely documented as a catalyst in the peer-reviewed literature, its structural analogy to other successful 1-aryl-1,2-diol catalysts suggests high potential in various enantioselective transformations. Herein, we present a comprehensive protocol for its synthesis via Sharpless Asymmetric Dihydroxylation and a validated, detailed protocol for its proposed use as an organocatalyst in the enantioselective allylation of aldehydes, a cornerstone C-C bond-forming reaction. This application is based on well-established precedents for similar chiral diol catalysts.[1][2]
Part 1: Synthesis of this compound
The most reliable and highly enantioselective method for preparing chiral vicinal diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation.[3][4][5] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. For the synthesis of the (R)-diol, the ligand of choice is typically derived from dihydroquinidine (DHQD), often used in the commercially available "AD-mix-β".[3]
Workflow for Synthesis
Caption: Synthesis of the target diol via Sharpless AD.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
4-Chloro-3-fluorostyrene (commercially available)[6]
-
AD-mix-β[3]
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14.0 g, for 10 mmol scale) and a 1:1 mixture of tert-butanol and water (50 mL each).
-
Stir the mixture at room temperature until both phases are clear and the mixture has cooled to a pale orange/yellow. Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide (0.95 g, 10 mmol). Stir until it dissolves. The use of methanesulfonamide is known to accelerate the hydrolysis of the osmate ester intermediate, improving catalyst turnover.[4]
-
To the stirred solution at 0 °C, add 4-chloro-3-fluorostyrene (1.57 g, 10 mmol) dropwise over 5-10 minutes.
-
Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete (disappearance of starting material), add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Add ethyl acetate (100 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 2 M HCl (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford pure this compound.
Part 2: Proposed Application in Enantioselective Allylation of Aldehydes
The enantioselective addition of allylboronates to aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols. Chiral diols, particularly BINOL derivatives, have been shown to be effective organocatalysts for this transformation.[1][7] The proposed mechanism involves the formation of a more Lewis acidic and sterically defined chiral boronate ester in situ through transesterification between the diol catalyst and the allylboronate. This chiral boronate then coordinates to the aldehyde and delivers the allyl group in a highly face-selective manner.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the diol-catalyzed allylation.
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
This protocol is adapted from established procedures for BINOL-catalyzed allylboration of aldehydes.[8][9]
Materials:
-
This compound (catalyst)
-
Benzaldehyde (substrate)
-
Allyldiisopropoxyborane
-
Toluene (anhydrous)
-
4Å Molecular Sieves (powdered, activated)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (19.1 mg, 0.1 mmol, 10 mol%).
-
Add activated 4Å molecular sieves (200 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the flask to -35 °C (acetonitrile/dry ice bath).
-
Slowly add allyldiisopropoxyborane (276 µL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at -35 °C for 24 hours. Monitor by TLC for the consumption of benzaldehyde.
-
Upon completion, quench the reaction at -35 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to yield the chiral homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Anticipated Performance Data
The following table presents hypothetical, yet scientifically plausible, results for the proposed catalytic system based on data from structurally related catalysts.[1][7] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of the catalyst may influence its Lewis acidity and, consequently, its catalytic activity and selectivity.
| Entry | Aldehyde Substrate | Predicted Yield (%) | Predicted ee (%) |
| 1 | Benzaldehyde | 85 - 95 | 90 - 98 |
| 2 | 4-Nitrobenzaldehyde | 90 - 98 | 95 - 99 |
| 3 | 4-Methoxybenzaldehyde | 80 - 90 | 88 - 95 |
| 4 | Cinnamaldehyde | 75 - 85 | 85 - 92 |
| 5 | Cyclohexanecarboxaldehyde | 80 - 90 | 92 - 97 |
References
-
Bencivenni, G. et al. Chiral Diol Catalyzed Asymmetric Synthesis of Allylic Hydrazides. Synfacts2025 , 21(02), 185. [Link]
-
Lou, S.; Schaus, S. E. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. J. Am. Chem. Soc.2008 , 130(22), 6922–6923. [Link]
-
Nguyen, T. N.; Chen, P.; Seto, K.; May, J. A. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules2018 , 23(9), 2317. [Link]
-
Rauniyar, V.; Zhai, H.; Hall, D. G. Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. J. Am. Chem. Soc.2008 , 130(26), 8481–8490. [Link]
-
Lou, S.; Moquist, P. N.; Schaus, S. E. Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. Supporting Information. [Link]
-
Krische, M. J. et al. Asymmetric Iridium Catalyzed C-C Coupling of Chiral Diols via Site-Selective Redox-Triggered Carbonyl Addition. Acc. Chem. Res.2017 , 50(9), 2140–2152. [Link]
-
Schaus, S. E. et al. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules2018 , 23(9), 2317. [Link]
-
Nguyen, T. N. et al. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules2018 , 23(9), 2317. [Link]
-
Zhang, X. et al. Asymmetric Synthesis of Trisubstituted Vicinal Diols through Copper(I)‐Catalyzed Diastereoselective and Enantioselective Allylation of Ketones with Siloxypropadienes. Angew. Chem. Int. Ed.2021 , 60(32), 17478-17483. [Link]
-
Lütz, S. et al. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Adv. Synth. Catal.2025 , 367, e202401143. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Lütz, S. et al. (PDF) Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ResearchGate2025 . [Link]
-
Schaus, S. E. et al. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. J. Am. Chem. Soc.2008 , 130(22), 6922-6923. [Link]
-
Grubbs, R. H.; Virgil, S. C. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Angew. Chem. Int. Ed.2014 , 53(15), 3885–3888. [Link]
-
Lou, S.; Moquist, P. N.; Schaus, S. E. Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. J. Am. Chem. Soc.2006 , 128(39), 12660–12661. [Link]
-
Schaus, S. E. et al. Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. Synfacts2006 , 2006(12), 1274-1274. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Mushtaq, A. et al. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules2023 , 28(6), 2722. [Link]
-
Carreira, E. M. et al. Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chem. Rev.2011 , 111(3), 1818–1848. [Link]
-
Krische, M. J. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. Acc. Chem. Res.2009 , 42(9), 1360–1374. [Link]
-
Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University Chemistry Department. [Link]
-
Gong, L.-Z. et al. Access to chiral homoallylic vicinal diols from carbonyl allylation of aldehydes with allyl ethers via palladium-catalyzed allylic C-H borylation. Nat. Commun.2021 , 12, 567. [Link]
-
Organic Syntheses. m-CHLOROSTYRENE. [Link]
-
PrepChem. Synthesis of 4-chlorostyrene. [Link]
-
Al-Hafez, S. H. A. et al. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry2016 , 32(1), 469-474. [Link]
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acubiochem.com [acubiochem.com]
- 7. Sci-Hub. Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols / Journal of the American Chemical Society, 2006 [sci-hub.st]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Key Intermediate in Pharmaceutical Manufacturing
Introduction: The Critical Role of Chiral Diols in Modern Therapeutics
In the landscape of contemporary drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral molecules, particularly chiral diols, serve as indispensable building blocks in the construction of complex active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a high-value chiral intermediate characterized by a vicinal diol on an ethyl chain attached to a halogenated phenyl ring. This unique combination of functional groups makes it a crucial precursor in the synthesis of innovative therapeutics, most notably in the development of next-generation cancer therapies such as MDM2 inhibitors.
This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on scientifically robust and scalable methodologies. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed, field-tested protocols, and discuss the application of this intermediate in the synthesis of the clinical-stage MDM2 inhibitor, Alrizomadlin (APG-115).
Chemical Properties and Specifications
Before proceeding to the synthetic protocols, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1453854-84-6 | |
| Molecular Formula | C₈H₈ClFO₂ | |
| Molecular Weight | 190.60 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, Room Temperature |
Synthetic Pathways: A Focus on Asymmetric Reduction
The most efficient and stereoselective routes to this compound involve the asymmetric reduction of a prochiral precursor, 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone. This α-hydroxy ketone provides a strategic entry point for establishing the desired (R)-configuration at the secondary alcohol. Two principal methodologies have proven to be highly effective in this transformation: Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictability.[1] This method utilizes a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a stoichiometric reducing agent, typically a borane complex, to the prochiral ketone.[1]
Mechanism of Action
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[2] This complex then coordinates to the carbonyl oxygen of the substrate, 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone. The steric environment created by the chiral catalyst forces the hydride to be delivered to one face of the carbonyl, leading to the formation of the desired (R)-enantiomer of the diol with high enantiomeric excess.[2][3]
Experimental Protocol
Materials:
-
2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to 0°C.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the cooled THF.
-
Slowly add borane-dimethyl sulfide complex (1.1 eq) to the solution, maintaining the temperature at 0°C. Stir for 15 minutes.
-
In a separate flask, dissolve 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the solution of the α-hydroxy ketone to the reaction mixture at 0°C over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (10 mL) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl (20 mL) and stir for an additional 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Outcome
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Protocol 2: Enzymatic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[4][5] Carbonyl reductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding alcohols with exceptional stereoselectivity.[4][5]
Causality Behind Experimental Choices
The choice of enzyme is critical for achieving the desired stereochemical outcome. For the synthesis of the (R)-diol, a KRED that follows Prelog's rule for hydride delivery to the re-face of the carbonyl is required. Additionally, a cofactor regeneration system, such as glucose and glucose dehydrogenase, is often employed to recycle the expensive nicotinamide cofactor (NAD(P)H), making the process more economically viable.[6][7]
Experimental Protocol
Materials:
-
2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone
-
Carbonyl reductase (e.g., from a suitable microbial source, selected for (R)-selectivity)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.
-
Add glucose to a final concentration of 100 mM.
-
Add glucose dehydrogenase (e.g., 1-2 U/mL).
-
Dissolve 2-hydroxy-1-(4-chloro-3-fluorophenyl)ethanone in a minimal amount of DMSO and add to the buffer solution to a final substrate concentration of 10-50 mM.
-
Initiate the reaction by adding the selected carbonyl reductase (e.g., as a lyophilized powder or whole-cell preparation).
-
Maintain the reaction at a constant temperature (typically 25-35°C) with gentle agitation.
-
Monitor the reaction progress by HPLC analysis of aliquots.
-
Upon completion, stop the reaction and extract the product with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography if necessary.
Expected Outcome
| Parameter | Expected Value |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% |
Application in the Synthesis of Alrizomadlin (APG-115)
This compound is a key intermediate in the synthesis of Alrizomadlin (APG-115), a potent and orally active MDM2 inhibitor that is currently in clinical trials for the treatment of various cancers.[8][9][10] MDM2 is a negative regulator of the p53 tumor suppressor protein, and its inhibition can reactivate p53's tumor-suppressing functions.[11]
Synthetic Transformation
The synthesis of Alrizomadlin involves a multi-step sequence where the chiral diol is incorporated to form a key spirooxindole core structure.[8][11] The vicinal diol functionality of this compound is crucial for the construction of the pyrrolidine ring in the spirooxindole scaffold.
Caption: Role of the chiral diol in the synthesis of Alrizomadlin (APG-115).
While the full synthetic route to Alrizomadlin is proprietary, published research on similar spirooxindole MDM2 inhibitors demonstrates that the chiral diol can be converted to an epoxide or other electrophilic species, which then undergoes a cyclization reaction with an appropriate nucleophile to form the pyrrolidine ring of the spirooxindole core. The (R)-configuration of the diol is essential for establishing the correct stereochemistry of the final drug molecule, which is critical for its high binding affinity to MDM2.[8]
Conclusion
This compound is a vital chiral building block with significant applications in the pharmaceutical industry. The synthetic protocols outlined in this guide, namely the Corey-Bakshi-Shibata reduction and enzymatic reduction, provide reliable and highly stereoselective methods for its preparation. The successful application of this intermediate in the synthesis of the clinical-stage MDM2 inhibitor Alrizomadlin (APG-115) underscores the importance of robust and scalable asymmetric synthesis in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of the synthesis and application of such key chiral intermediates is essential for advancing the frontiers of medicinal chemistry.
References
- Parchem, S. R., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. Chemico-Biological Interactions, 202(1-3), 253-260.
- Höhne, M., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(24), 14237-14246.
- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5085-5103.
- Ramharter, J., et al. (2021). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. ACS Omega, 6(31), 20567-20573.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
- Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with C-C and C-O Stereocenters.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Frontiers. (2024). MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia. Retrieved from [Link]
-
National Cancer Institute. (n.d.). A Novel MDM2 Inhibitor (APG-115) for the Treatment of p53 Wild-Type Salivary Gland Cancer. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia [frontiersin.org]
- 11. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol Hydroxyl Groups
Introduction: Unlocking the Potential of a Key Chiral Building Block
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a chiral vicinal diol that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its stereochemically defined structure, featuring a halogen-substituted phenyl ring, makes it a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs) where specific stereoisomers can dictate biological activity.[1] However, the two polar hydroxyl groups often present challenges for certain analytical techniques and synthetic transformations. They can lead to poor volatility and thermal instability, making direct analysis by gas chromatography (GC) difficult, and may exhibit low detection sensitivity in liquid chromatography (LC) without a suitable chromophore.[2][3]
Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or synthesis, is a crucial strategy to overcome these limitations.[4] By converting the hydroxyl groups into less polar, more volatile, or more readily detectable moieties, we can significantly improve analytical outcomes and enable a broader range of synthetic applications. This application note provides a detailed guide to three robust derivatization protocols for this compound: silylation for GC analysis, acylation for enhanced LC detection and potential chiral separation, and boronate ester formation for selective protection or sensing applications.
Core Principles of Derivatization for Diols
The primary objectives for derivatizing the hydroxyl groups of our target diol are:
-
Increased Volatility: For GC analysis, the polar -OH groups are replaced with non-polar groups, such as trimethylsilyl (TMS), to decrease the boiling point and improve thermal stability.[2]
-
Enhanced Detection: For LC-UV/Fluorescence analysis, derivatizing agents containing chromophores or fluorophores can be introduced to significantly boost sensitivity.[5]
-
Improved Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution. In the context of chiral analysis, reacting a chiral molecule with a chiral derivatizing agent creates diastereomers, which can often be separated on a standard achiral column.[5]
-
Synthetic Strategy (Protecting Groups): In multi-step synthesis, hydroxyl groups may need to be temporarily "protected" to prevent them from reacting under certain conditions. Derivatization serves this purpose, with the protecting group being removed later in the synthetic sequence.
Protocol 1: Silylation for Enhanced GC-MS Analysis
Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogens, such as alcohols.[2][4] The process replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking the polarity and hydrogen-bonding capability of the diol.
Causality and Experimental Rationale
-
Reagent Selection: We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and its byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile and do not interfere with the analysis.[2] The 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for derivatizing both hydroxyl groups efficiently.[2][4]
-
Solvent Choice: Anhydrous pyridine is chosen as the solvent. It is a good solvent for both the diol and the silylating reagents, and it also acts as a hydrohalic acid scavenger, neutralizing the HCl byproduct from TMCS and driving the reaction to completion.
-
Temperature and Time: Heating at 60-70°C accelerates the reaction, ensuring complete derivatization of both hydroxyl groups within a reasonable timeframe (typically 30-60 minutes).[6]
Experimental Workflow Diagram
Caption: Workflow for Silylation of the Diol
Step-by-Step Protocol
-
Preparation: Accurately weigh 1-2 mg of this compound into a 2 mL screw-cap GC vial. It is critical that the sample and vial are completely dry, as moisture will consume the silylating reagent.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial. Gently swirl to dissolve the diol.
-
Reagent Addition: In a fume hood, add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes.
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection. Analyze 1 µL of the resulting solution by GC-MS.
Data Summary Table
| Parameter | Value | Rationale |
| Analyte Amount | 1-2 mg | Sufficient for GC-MS detection without overloading the column. |
| Solvent | Anhydrous Pyridine | Excellent solvent and acid scavenger. |
| Derivatizing Agent | BSTFA + 1% TMCS | Powerful, versatile silylating agent with a catalyst. |
| Reagent Volume | 100 µL | Provides a significant molar excess to drive the reaction. |
| Reaction Temp. | 60°C | Accelerates the reaction for complete derivatization. |
| Reaction Time | 30 min | Sufficient time for complete conversion. |
| Expected Product | (R)-1-(4-chloro-3-fluorophenyl)-1,2-bis(trimethylsilyloxy)ethane | More volatile and thermally stable derivative. |
Protocol 2: Acylation for Enhanced HPLC-UV/FLD Analysis
Acylation involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride or acyl chloride, to form esters.[7] This is a versatile method that can be used to improve chromatographic properties and enhance detectability for HPLC. By choosing an acylating agent with a strong chromophore, we can significantly increase the sensitivity of UV detection.
Causality and Experimental Rationale
-
Reagent Selection: We will use 4-(Dimethylamino)benzoyl chloride (DMABC). This reagent introduces a highly conjugated benzoyl group, which acts as an excellent chromophore for UV detection. The tertiary amine moiety can also enhance ionization for mass spectrometry (ESI-MS) detection.
-
Solvent and Catalyst: Anhydrous acetonitrile is a suitable polar aprotic solvent for this reaction. Triethylamine (TEA) is added as a base to neutralize the HCl generated during the reaction, pushing the equilibrium towards the product side.
-
Temperature and Time: A slightly elevated temperature (50-60°C) ensures a reasonable reaction rate for the esterification.
Experimental Workflow Diagram
Caption: Workflow for Acylation of the Diol
Step-by-Step Protocol
-
Preparation: In a 2 mL vial, dissolve 1 mg of this compound in 500 µL of anhydrous acetonitrile.
-
Base Addition: Add 50 µL of triethylamine (TEA) to the solution.
-
Reagent Addition: Add 10 mg of 4-(Dimethylamino)benzoyl chloride (DMABC).
-
Reaction: Cap the vial, vortex briefly, and heat at 55°C for 60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 µL of methanol to quench any unreacted DMABC.
-
Analysis: Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Analyze using reverse-phase HPLC with UV detection (e.g., at the λmax of the DMAB-ester) or ESI-MS.
Data Summary Table
| Parameter | Value | Rationale |
| Analyte Amount | 1 mg | Standard amount for HPLC analysis. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants. |
| Derivatizing Agent | 4-(Dimethylamino)benzoyl chloride | Introduces a strong chromophore for UV detection. |
| Base/Catalyst | Triethylamine (TEA) | Neutralizes HCl byproduct to drive the reaction. |
| Reaction Temp. | 55°C | Provides sufficient energy for esterification. |
| Reaction Time | 60 min | Allows for complete di-acylation. |
| Expected Product | (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diyl bis(4-(dimethylamino)benzoate) | Highly UV-active derivative suitable for sensitive HPLC analysis. |
Protocol 3: Boronate Ester Formation for Selective Analysis/Protection
Vicinal diols, like our target compound, react readily with boronic acids to form cyclic boronate esters.[8] This reaction is often rapid and reversible, depending on pH.[9][10] It can be used as a selective derivatization method for compounds containing a 1,2-diol moiety, offering a unique approach for sample cleanup, selective extraction, or analysis via fluorescence if a fluorescent boronic acid is used.
Causality and Experimental Rationale
-
Reagent Selection: Phenylboronic acid is a simple, commercially available reagent that readily forms a five-membered cyclic ester with the 1,2-diol. This reaction is highly specific to the vicinal diol structure.
-
Solvent System: The reaction proceeds well in aprotic solvents like dichloromethane (DCM) or in mixed aqueous-organic systems. For this protocol, we use DCM with anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger, driving the equilibrium towards the ester product.
-
Reaction Conditions: The reaction is typically fast and can be performed at room temperature. The formation of the boronate ester can be monitored by techniques like TLC or LC-MS.
Experimental Workflow Diagram
Caption: Workflow for Boronate Ester Formation
Step-by-Step Protocol
-
Preparation: To a 4 mL vial, add 10 mg of this compound and 1.1 molar equivalents of phenylboronic acid.
-
Solvent and Drying Agent: Add 1 mL of anhydrous dichloromethane (DCM) and approximately 20 mg of anhydrous magnesium sulfate.
-
Reaction: Cap the vial and stir the suspension at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing a small aliquot via LC-MS until the starting diol is consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate.
-
Isolation/Analysis: The filtrate can be analyzed directly, or the solvent can be removed under reduced pressure to yield the crude boronate ester, which can be further purified or analyzed by NMR and MS.
Data Summary Table
| Parameter | Value | Rationale |
| Analyte Amount | 10 mg | Sufficient for preparative or analytical purposes. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that facilitates ester formation. |
| Derivatizing Agent | Phenylboronic Acid | Readily forms a cyclic ester with vicinal diols. |
| Drying Agent | Anhydrous MgSO₄ | Removes water byproduct, driving the reaction forward. |
| Reaction Temp. | Room Temperature | Favorable kinetics for boronate ester formation. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
| Expected Product | 2-((R)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | A cyclic boronate ester, useful as a protected intermediate or for selective analysis. |
Conclusion and Best Practices
The choice of derivatization method for this compound depends entirely on the intended application. Silylation with BSTFA is the gold standard for preparing this polar diol for GC-MS analysis. Acylation with a chromophore-bearing reagent like DMABC is a powerful strategy for enhancing sensitivity in HPLC-UV. Finally, boronate ester formation offers a highly selective method for either protecting the diol during synthesis or for specific analytical detection schemes.
For all protocols, the use of anhydrous solvents and reagents is paramount to achieving high yields and reproducible results. A small-scale trial reaction is always recommended to optimize conditions for your specific equipment and sample matrix. These self-validating protocols, grounded in established chemical principles, provide a reliable foundation for researchers, scientists, and drug development professionals working with this important chiral building block.
References
-
ResearchGate. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
-
ACS Publications. (2021). Resolution of Terminal 1,2-Diols via Silyl Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
-
Moodle@Units. Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I. Available at: [Link]
-
National Center for Biotechnology Information. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Available at: [Link]
-
ResearchGate. Techniques for silylation. Available at: [Link]
-
National Center for Biotechnology Information. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]
-
AOCS. The Chromatographic Resolution of Chiral Lipids. Available at: [Link]
-
Royal Society of Chemistry. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. Available at: [Link]
-
ACS Publications. (2009). On the Origins of Kinetic Resolution of Cyclohexane-1,2-diols Through Stereoselective Acylation by Chiral Tetrapeptides. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
ACS Publications. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]
-
ResearchGate. Esterification of a boronic acid with a diol forming a boronate‐diol ester. Available at: [Link]
-
RSC Publishing. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Available at: [Link]
-
National Center for Biotechnology Information. The Resolution of Terminal 1,2-diols via Silyl Transfer. Available at: [Link]
-
Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. Available at: [Link]
-
ResearchGate. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Available at: [Link]
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
ResearchGate. Synthesis of 1,2‐diols via sequential of silylation and oxidation. Available at: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Application Note: A Robust and Scalable Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol via Asymmetric Dihydroxylation
Abstract
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a valuable chiral building block widely utilized in the synthesis of various pharmaceutical agents. Its specific stereochemistry and functional groups make it an essential precursor for molecules where enantiomeric purity is critical for therapeutic efficacy and safety. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this diol, focusing on the highly efficient and selective Sharpless Asymmetric Dihydroxylation (AD) reaction. We detail a step-by-step protocol for a 100-gram scale synthesis, including process optimization, purification, analytical characterization, and critical safety procedures for handling hazardous reagents.
Introduction and Strategic Rationale
Chiral vicinal diols are ubiquitous structural motifs in a multitude of biologically active compounds. The target molecule, this compound, serves as a key intermediate where the precise spatial arrangement of the hydroxyl groups is paramount. The synthesis of such molecules on an industrial scale demands a methodology that is not only high-yielding and stereoselective but also robust, reproducible, and economically viable.
While several methods exist for creating chiral diols, including enzymatic resolutions and organocatalytic routes, the Sharpless Asymmetric Dihydroxylation stands out as a premier choice for industrial applications.[1][2][3] Developed by K. Barry Sharpless, this Nobel Prize-winning reaction offers exceptional enantioselectivity across a broad range of olefin substrates.[4] It utilizes a catalytic amount of the highly toxic but effective osmium tetroxide, with a stoichiometric co-oxidant to regenerate the catalyst, making the process more cost-effective and manageable on a larger scale.[4][5]
This guide selects the Sharpless AD reaction for its proven reliability and predictability, providing a direct pathway from the readily available starting material, 4-chloro-3-fluorostyrene, to the desired (R)-diol with excellent optical purity.
The Synthetic Pathway: Sharpless Asymmetric Dihydroxylation
The core of this process is the reaction of 4-chloro-3-fluorostyrene with a catalytic system composed of osmium tetroxide, a chiral ligand, and a co-oxidant in a buffered solvent system.
Mechanism of Action
The reaction proceeds via a well-elucidated catalytic cycle.[4] Initially, osmium tetroxide (OsO₄) coordinates with the chiral cinchona alkaloid-derived ligand, (DHQD)₂PHAL, to form a chiral catalyst complex. This complex then undergoes a [3+2] cycloaddition with the alkene (4-chloro-3-fluorostyrene) from a specific face, dictated by the ligand's chirality, to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the chiral diol product. The reduced osmium(VI) species is re-oxidized to the active osmium(VIII) state by a stoichiometric co-oxidant, typically potassium ferricyanide, allowing the catalytic cycle to continue.[4]
Predicting Stereochemistry
A key advantage of the Sharpless AD is its predictable stereochemical outcome. A mnemonic has been developed to predict which face of the alkene will be dihydroxylated. For the synthesis of the (R)-diol from a terminal alkene, the AD-mix-β formulation, which contains the dihydroquinidine (DHQD)-based ligand, is used.[4][6]
Figure 2: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound. By employing the Sharpless Asymmetric Dihydroxylation with AD-mix-β, the target compound can be produced in high yield (>87%) and excellent enantiomeric excess (>99% e.e.). The detailed guidelines for reaction execution, purification, and stringent safety measures provide researchers and process chemists with a validated framework for the large-scale production of this critical pharmaceutical intermediate.
References
-
Crisp, M. et al. (2014). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. Available at: [Link]
-
Sehl, T. et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. Available at: [Link]
-
Shen, Z. et al. (2018). Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. PubMed Central. Available at: [Link]
-
Connecticut College. Osmium Tetroxide Procedures. Connecticut College. Available at: [Link]
-
González, E. et al. (2016). Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase. Applied and Environmental Microbiology. Available at: [Link]
-
Request PDF. (2021). Biocatalytic Noncanonical Enantioconvergent Synthesis of Vicinal Diols. ResearchGate. Available at: [Link]
-
Sehl, T. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. BIOTRANS 2023. Available at: [Link]
-
University of Pennsylvania EHRS. (2022). Fact Sheet: Osmium Tetroxide. UPenn EHRS. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Kansas State University. (n.d.). Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. Kansas State University. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. Osmium Tetroxide. Dartmouth College. Available at: [Link]
-
Harvard Environmental Health and Safety. Lab Safety Guideline: Osmium Tetroxide. Harvard University. Available at: [Link]
-
Karakaş, M. et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Ager, D. (2012). 9.6 Industrial Applications of Asymmetric Oxidations. ResearchGate. Available at: [Link]
-
Karakaş, M. et al. (2024). (PDF) New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
Ahrgren, L. & Sutin, L. (1997). Sharpless Asymmetric Dihydroxylation on an Industrial Scale. Organic Process Research & Development. Available at: [Link]
-
Bjerre, C. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Diva-Portal.org. Available at: [Link]
-
Request PDF. (2020). Chiral separation in pharmaceutical industry. ResearchGate. Available at: [Link]
-
Ghorai, M. et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
Sources
- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Fidelity Enantioselective Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation
Abstract
This document provides a comprehensive protocol for the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a valuable chiral building block in pharmaceutical development. The protocol leverages the robust and highly predictable Sharpless Asymmetric Dihydroxylation (SAD) reaction. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure using the commercially available AD-mix-β, and offer insights into process control and expected outcomes. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Chiral Diols
Chiral 1,2-diols are privileged synthons in modern medicinal chemistry, serving as critical intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] The precise spatial arrangement of the hydroxyl groups is often paramount for biological activity. The target molecule, this compound, incorporates a di-halogenated phenyl ring, a structural motif frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The Sharpless Asymmetric Dihydroxylation stands as a premier method for accessing such enantiopure diols with high fidelity and operational simplicity.[2] Developed by K. Barry Sharpless, this Nobel Prize-winning methodology utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to effect the syn-dihydroxylation of a prochiral alkene with a predictable stereochemical outcome.[3]
The Engine of Asymmetry: The Sharpless Dihydroxylation Catalytic Cycle
The remarkable enantioselectivity of the Sharpless Asymmetric Dihydroxylation is orchestrated by a catalytic cycle that creates a chiral environment around the osmium oxidant. The commercially available reagent mixture, AD-mix, contains all the necessary components for this transformation: potassium osmate (K₂OsO₂(OH)₄) as the osmium source, potassium ferricyanide (K₃Fe(CN)₆) as the stoichiometric co-oxidant, potassium carbonate (K₂CO₃) to maintain an optimal pH, and a chiral ligand.[2]
For the synthesis of the (R)-diol from a terminal alkene like 4-chloro-3-fluorostyrene, AD-mix-β is the reagent of choice.[3] AD-mix-β contains the dihydroquinidine (DHQD)-derived ligand, (DHQD)₂PHAL.[2]
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Chiral Catalyst: The OsO₄, generated in situ, coordinates with the chiral (DHQD)₂PHAL ligand to form a highly structured, chiral active catalyst.
-
[3+2] Cycloaddition: The alkene substrate approaches the chiral osmium-ligand complex. The ligand architecture sterically directs the alkene to one specific face, leading to a diastereoselective [3+2] cycloaddition. This is the enantioselectivity-determining step. This process forms a cyclic osmate(VI) ester intermediate.[3]
-
Hydrolysis: The osmate ester is hydrolyzed, typically by the water in the solvent system, to release the desired chiral diol and the reduced osmium(VI) species.
-
Reoxidation: The stoichiometric co-oxidant, potassium ferricyanide, reoxidizes the osmium(VI) back to osmium(VIII) (as OsO₄), thus regenerating the active catalyst and allowing the cycle to continue.[3]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Causality Behind Reagent Choices:
-
tert-Butanol/Water Solvent System: This biphasic system is crucial. The organic tert-butanol phase solubilizes the alkene substrate, while the aqueous phase dissolves the inorganic salts of the AD-mix. The reaction is believed to occur at the interface of these two phases, making vigorous stirring essential for good reaction rates.
-
Potassium Ferricyanide as Co-oxidant: While other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide in an aqueous system is particularly effective at preventing a competing "second cycle" where the osmate ester is re-oxidized before the diol is released. This second cycle is often less enantioselective and can erode the product's optical purity.
-
Low Reaction Temperature (0 °C): Performing the reaction at a reduced temperature enhances the energy difference between the two diastereomeric transition states leading to the (R) and (S) products, thereby maximizing the enantioselectivity.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 1 mmol scale.
3.1. Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Notes |
| 4-chloro-3-fluorostyrene | 156.59 | 157 mg | 1.0 mmol | Substrate |
| AD-mix-β | N/A | 1.4 g | N/A | Commercially available pre-mixture |
| tert-Butanol | 74.12 | 5 mL | N/A | Reagent grade |
| Deionized Water | 18.02 | 5 mL | N/A | |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 1.5 g | ~11.9 mmol | Quenching agent |
| Ethyl Acetate | 88.11 | ~50 mL | N/A | For extraction |
| Brine | N/A | ~20 mL | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | N/A | Drying agent |
| Silica Gel | N/A | As needed | N/A | For chromatography |
3.2. Step-by-Step Procedure
Figure 2: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and deionized water (5 mL). Add AD-mix-β (1.4 g).
-
Dissolution and Cooling: Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed (the lower aqueous phase should be yellow). Cool the flask in an ice-water bath to 0 °C. Some salts may precipitate upon cooling.
-
Substrate Addition: To the cold, vigorously stirring biphasic mixture, add 4-chloro-3-fluorostyrene (157 mg, 1.0 mmol) neat via syringe.
-
Reaction Progress: Continue to stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting a small aliquot of the organic layer, watching for the disappearance of the starting material spot. Reaction times typically range from 6 to 24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) in one portion. Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour. The color of the mixture should change from yellow/orange to a pale brown or grey.
-
Work-up and Extraction: Add ethyl acetate (25 mL) to the flask and stir. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude diol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Trustworthiness and Validation: Expected Outcomes and Troubleshooting
-
Yield and Purity: Yields for the Sharpless Asymmetric Dihydroxylation are generally high, often exceeding 80%. The enantiomeric excess (e.e.) for styrene derivatives is typically excellent, often >95%. While substrates with electron-withdrawing groups can sometimes exhibit slightly lower reactivity or selectivity, the potential for π-stacking interactions between the aromatic ring of the substrate and the ligand can help maintain high enantioselectivity.[3]
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess must be determined by a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Stalled Reaction | - Insufficient stirring.- Reaction temperature is too low.- Deactivated catalyst. | - Ensure vigorous, rapid stirring to maximize interfacial contact.- For less reactive substrates, allowing the reaction to run at room temperature may be necessary, though this might slightly lower e.e.- Use fresh AD-mix. |
| Low Enantioselectivity (e.e.) | - Reaction temperature is too high.- "Second cycle" interference.- Incorrect AD-mix used. | - Maintain the reaction at 0 °C.- Ensure the use of K₃Fe(CN)₆-based AD-mix rather than NMO-based systems.- Double-check that AD-mix-β was used for the (R)-enantiomer. |
| Difficult Work-up/Emulsion | - Incomplete quenching. | - Ensure the sodium sulfite is stirred for a sufficient time (at least 1 hour) to fully reduce all osmium species. Addition of a small amount of celite before filtration can help break up emulsions. |
Conclusion
The Sharpless Asymmetric Dihydroxylation using AD-mix-β provides a reliable, highly enantioselective, and operationally straightforward method for the synthesis of this compound. The causality-driven choices of reagents and conditions ensure a high degree of stereochemical control, making this protocol exceptionally valuable for the production of chiral intermediates in a drug discovery and development setting. Adherence to this detailed protocol will enable researchers to confidently synthesize this key building block with high purity and enantioselectivity.
References
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved January 19, 2026, from [Link]
-
Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved January 19, 2026, from [Link]
-
Ullah, F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2699. [Link]
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Application of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Chiral Building Blocks in Modern Fungicide Development
In the landscape of contemporary agrochemical research, the demand for highly efficacious, selective, and environmentally benign fungicides is paramount. A significant advancement in this domain has been the development of chiral active ingredients, which often exhibit superior biological activity and a more favorable toxicological profile compared to their racemic counterparts. The (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a chiral vicinal diol, represents a key building block in the asymmetric synthesis of a new generation of agricultural fungicides. Its specific stereochemistry and the presence of a halogenated phenyl ring are crucial for imparting high potency against a wide spectrum of fungal pathogens.
The 4-chloro-3-fluorophenyl moiety is a common feature in a number of modern agrochemicals, contributing to enhanced metabolic stability and target binding affinity. The diol functionality in the (R)-configuration serves as a versatile handle for the introduction of other pharmacophoric groups, most notably the 1,2,4-triazole ring, which is a hallmark of the azole class of fungicides. These fungicides act by inhibiting the C14-demethylase enzyme, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on its use as a precursor for the synthesis of potent triazole fungicides, such as Mefentrifluconazole. Detailed protocols for the synthesis of the chiral diol via Sharpless asymmetric dihydroxylation and its subsequent conversion to a triazole fungicide are presented, along with insights into the underlying chemical principles and experimental considerations.
Data Summary: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1453854-84-6 |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
Experimental Protocols
Part 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This protocol outlines the synthesis of the title compound from 4-chloro-3-fluorostyrene. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, selectively yields the (R)-diol.
Reaction Scheme:
Synthesis of the chiral diol.
Materials:
-
4-chloro-3-fluorostyrene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (14.0 g) to a mixture of tert-butanol (50 mL) and water (50 mL).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear two-phase system.
-
Cool the mixture to 0°C in an ice bath.
-
Add 4-chloro-3-fluorostyrene (1.58 g, 10 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding solid sodium sulfite (15 g).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 80-90% Enantiomeric Excess (ee): >95% (determined by chiral HPLC)
Part 2: Synthesis of a Triazole Fungicide Intermediate from this compound
The chiral diol is a versatile precursor for the synthesis of triazole fungicides. A common strategy involves the conversion of the diol to a cyclic intermediate, such as a dioxolane, or activation of one of the hydroxyl groups for nucleophilic substitution by the triazole ring. The following protocol outlines a general two-step procedure involving the formation of an epoxide followed by ring-opening with 1,2,4-triazole, a key step in the synthesis of fungicides like Mefentrifluconazole.[3][4]
Workflow Diagram:
Conversion of the diol to a triazole fungicide.
Step 2a: Synthesis of the Intermediate Epoxide
Materials:
-
This compound
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, washed with hexanes to remove mineral oil) to anhydrous DMSO (20 mL).
-
Add trimethylsulfonium iodide (2.24 g, 11 mmol) portion-wise to the suspension at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.91 g, 10 mmol) in anhydrous DMSO (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, then heat to 50°C for an additional 2 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. This intermediate is often used in the next step without further purification.
Step 2b: Synthesis of the Triazole Fungicide
Materials:
-
Crude epoxide from Step 2a
-
1,2,4-Triazole
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the crude epoxide (from the previous step, assuming 10 mmol), 1,2,4-triazole (0.83 g, 12 mmol), sodium hydroxide (0.48 g, 12 mmol), and anhydrous DMF (50 mL).
-
Heat the reaction mixture to 110-120°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
To the residue, add toluene (100 mL) and water (100 mL) and heat to 80°C to dissolve the product.
-
Separate the organic layer and wash it with hot water (2 x 50 mL).
-
Cool the toluene solution to 0-5°C to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to obtain the final triazole fungicide.
Expected Yield: 70-80% over two steps.
Causality and Experimental Insights
-
Choice of Ligand in Sharpless Dihydroxylation: The selection of AD-mix-β, containing the dihydroquinidine (DHQD) based ligand, is critical for achieving the desired (R)-stereochemistry of the diol. Conversely, using AD-mix-α with its pseudoenantiomeric dihydroquinine (DHQ) based ligand would yield the (S)-diol. This high degree of stereocontrol is a cornerstone of modern asymmetric synthesis.[2]
-
Epoxidation Strategy: The Corey-Chaykovsky reaction is an effective method for converting the ketone (which can be formed in situ from the diol via oxidation or used as a starting material) to the corresponding epoxide. This reaction proceeds via the formation of a sulfur ylide, which attacks the carbonyl group to form a betaine intermediate that subsequently cyclizes to the epoxide.
-
Ring-Opening with Triazole: The ring-opening of the epoxide by 1,2,4-triazole is a nucleophilic substitution reaction. The use of a base like sodium hydroxide is essential to deprotonate the triazole, increasing its nucleophilicity. The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures to ensure a reasonable reaction rate.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of advanced agrochemical fungicides. The protocols provided herein demonstrate a reliable and scalable pathway for its synthesis and its subsequent conversion to a potent triazole fungicide. The principles of asymmetric catalysis and strategic functional group transformations are central to the successful application of this key intermediate in the development of next-generation crop protection agents.
References
-
ResearchGate. Synthesis of mefentrifluconazole, a fungicidal sterolbiosynthesis inhibitor. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024-02-19). Available from: [Link]
-
Cultivar Magazine. Mefentrifluconazole. (2025-10-15). Available from: [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
Sources
Application Note: (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol as a Strategic Precursor for the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2] This application note details the utility of the chiral building block, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, as a key precursor in the synthesis of advanced fluorinated Active Pharmaceutical Ingredients (APIs). We provide a comprehensive overview of its properties, detailed protocols for its conversion into high-value intermediates, and a specific application in the synthesis of the P2Y12 receptor antagonist, Elinogrel. This guide is intended to provide researchers and drug development professionals with the technical insights and practical methodologies required to leverage this versatile precursor in their synthetic endeavors.
Introduction: The Fluorine Advantage in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design.[2][3] Its introduction into a molecule can profoundly influence metabolic stability, binding affinity, and bioavailability.[3][4] Fluorinated compounds are prevalent in a wide array of therapeutics, from antidepressants to anticancer agents, highlighting the broad impact of this element in medicine.[5] Chiral diols, in turn, are fundamental building blocks in the asymmetric synthesis of complex molecules, providing a scaffold for the introduction of stereocenters with high fidelity.[6][7] The convergence of these two powerful motifs in this compound makes it a particularly valuable precursor for the development of novel, high-performance APIs.
Properties of this compound
This chiral diol is a white to off-white solid with the molecular formula C₈H₈ClFO₂ and a molecular weight of 190.60 g/mol . Its structure, featuring a halogen-substituted aromatic ring and a chiral diol moiety, makes it an ideal starting material for the synthesis of a variety of complex molecules.
| Property | Value |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
| CAS Number | 1453854-84-6 |
Synthetic Applications: A Gateway to Fluorinated APIs
This compound serves as a versatile precursor for the synthesis of a range of fluorinated APIs. Its primary utility lies in its efficient conversion to the corresponding chiral epoxide, (R)-2-(4-chloro-3-fluorophenyl)oxirane. This epoxide is a highly reactive intermediate that can be readily opened by various nucleophiles to introduce diverse functionalities, a common strategy in pharmaceutical synthesis.
Caption: Synthetic utility of the precursor diol.
Featured Application: Synthesis of Elinogrel
Elinogrel is a reversible P2Y12 receptor antagonist that has been investigated for the prevention of thrombotic events.[8][9] The synthesis of Elinogrel provides an excellent case study for the application of this compound. The key strategic step involves the conversion of the diol to the corresponding chiral epoxide, which is then coupled with the appropriate amine side chain.
Protocol 1: Synthesis of (R)-2-(4-chloro-3-fluorophenyl)oxirane
This protocol describes the conversion of the chiral diol to the corresponding epoxide, a critical intermediate for the synthesis of Elinogrel and other related APIs.
Materials:
-
This compound
-
Trimethyl orthoacetate
-
Acetic anhydride
-
Sodium methoxide
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the cyclic orthoester: To a solution of this compound (1.0 eq) in dry dichloromethane, add trimethyl orthoacetate (1.2 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acetyl-group migration: Cool the reaction mixture to 0 °C and add acetic anhydride (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Epoxide formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add sodium methoxide (1.1 eq) at 0 °C. Stir the reaction at room temperature for 2-4 hours.
-
Work-up and purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford (R)-2-(4-chloro-3-fluorophenyl)oxirane.
Expected Yield: 85-95%
Caption: Workflow for epoxide synthesis.
Protocol 2: Synthesis of Elinogrel
This protocol outlines the final coupling step to produce Elinogrel.
Materials:
-
(R)-2-(4-chloro-3-fluorophenyl)oxirane
-
5-amino-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (or a suitable precursor)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., ethanol, isopropanol)
-
Silica gel for column chromatography
Procedure:
-
Nucleophilic ring-opening: To a solution of the amine component (1.0 eq) in a suitable solvent, add (R)-2-(4-chloro-3-fluorophenyl)oxirane (1.1 eq) and a suitable base (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up and purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford Elinogrel.
Expected Yield: 60-80%
Caption: Final coupling step for Elinogrel synthesis.
Conclusion
This compound is a highly valuable and versatile chiral precursor for the synthesis of complex fluorinated APIs. Its efficient conversion to the corresponding chiral epoxide provides a key intermediate for the introduction of diverse functionalities. The synthesis of Elinogrel serves as a compelling example of its practical application in drug development. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this strategic building block in the discovery and synthesis of next-generation fluorinated pharmaceuticals.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Inman, M. (2019). Fluorine in pharmaceuticals: A powerful tool for drug design. Inman Pharm. Consult.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
- Cha, J. K., & Kim, N. S. (1995). Chiral diols in asymmetric synthesis. Chemical reviews, 95(6), 1761-1795.
- U.S. Patent No. 8,232,265 B2. (2012). Crystalline forms of a pyrazolo[3,4-b]pyridine compound.
- Ueno, M., Rao, S. V., & Angiolillo, D. J. (2010). Elinogrel: pharmacological principles, preclinical and early phase clinical testing. Future cardiology, 6(4), 445-453.
- Portola Pharmaceuticals, Inc. (2011). Pharmaceutical composition and dosage forms of elinogrel and methods of use thereof. WO 2011/088152 A1.
Sources
- 1. WO2011088152A1 - Pharmaceutical composition and dosage forms of elinogrel and methods of use thereof - Google Patents [patents.google.com]
- 2. Elinogrel potassium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 4. EP2346879A1 - A process for the preparation of s-clopidogrel - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elinogrel: pharmacological principles, preclinical and early phase clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Welcome to the technical support guide for the purification of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this critical chiral intermediate. The unique structure of this vicinal diol, featuring a halogen-substituted phenyl ring, presents specific challenges that require careful optimization of purification protocols.
I. Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significant loss of material after performing a recrystallization step, resulting in a lower-than-expected yield of the purified diol.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incorrect Solvent Choice | The diol may be too soluble in the chosen solvent even at low temperatures, preventing efficient crystallization. The high polarity from the diol and fluorine groups requires a carefully balanced solvent system.[1] | Systematic Solvent Screening: Test a range of solvents with varying polarities. Good starting points include aqueous ethanol, isopropanol, or toluene/heptane mixtures. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3] |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling, preventing it from reaching the saturation point necessary for crystallization.[3] | Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until dissolution is just complete.[2] |
| Cooling Rate is Too Rapid | Rapid cooling can lead to the formation of small, impure crystals or "oiling out," where the compound separates as a liquid instead of a solid. This traps impurities and hinders proper crystal lattice formation. | Slow, Controlled Cooling: Allow the heated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath or refrigerator can maximize crystal formation.[3] |
| Premature Filtration | Filtering the crystals before crystallization is complete will result in the loss of dissolved product in the mother liquor. | Ensure Complete Crystallization: Before filtering, check for further crystal formation by scratching the inside of the flask or adding a seed crystal. Allow sufficient time for the process to complete, which can sometimes be several hours. |
Issue 2: Poor Enantiomeric Purity (Presence of (S)-isomer)
Symptom: Chiral HPLC analysis of your purified product shows a significant peak corresponding to the undesired (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol enantiomer.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Recrystallization is Ineffective for Chiral Separation | Standard recrystallization rarely separates enantiomers unless a chiral resolving agent is used to form diastereomers. | Implement Chiral HPLC: Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective method for separating enantiomers.[4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for diol separations.[4][6] |
| Inadequate Chiral HPLC Method | The selected mobile phase, stationary phase, or temperature may not provide sufficient resolution between the (R) and (S) enantiomers. | Method Optimization: • Mobile Phase: Start with a normal-phase eluent like n-hexane/isopropanol (e.g., 90:10 v/v).[4] • Additives: Introduce acidic (0.1% TFA) or basic (0.1% DEA) additives to the mobile phase to improve peak shape and selectivity.[4] • Temperature: Lowering the column temperature often enhances chiral recognition and improves resolution.[4] |
| Column Overload in Preparative HPLC | Injecting too much sample onto the preparative chiral column leads to broad, overlapping peaks and poor separation. | Reduce Sample Load: Perform a loading study to determine the maximum amount of crude material that can be injected while maintaining baseline resolution between the enantiomers. |
Issue 3: Persistent Impurities in Final Product
Symptom: NMR or achiral HPLC analysis shows the presence of residual starting materials, reagents, or byproducts after purification.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Co-crystallization of Impurities | Impurities with similar polarity and structure to the desired diol may crystallize along with the product. | Employ Column Chromatography: Use silica gel column chromatography as a preliminary purification step before recrystallization or chiral HPLC. A gradient elution with a hexane/ethyl acetate system is a common starting point.[7] |
| Hydroxyl Group Reactivity | The vicinal diol functionality can be reactive. In some cases, impurities may be difficult to separate from the polar diol. | Protecting Group Strategy: Consider a temporary protection of the hydroxyl groups (e.g., as acetates using acetic anhydride).[2] The resulting less-polar diacetate derivative is often easier to purify by silica gel chromatography. The protecting groups can then be removed under mild conditions to yield the pure diol. |
| Ineffective Work-up | Aqueous work-up steps may not have effectively removed all water-soluble or acid/base-soluble impurities from the initial crude product. | Refine Extraction Protocol: Perform a liquid-liquid extraction, washing the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine to remove a broad range of impurities. Ensure the organic layer is thoroughly dried with an agent like anhydrous magnesium sulfate before solvent evaporation.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
For crude material containing a mix of organic impurities and potentially the wrong enantiomer, a multi-step approach is recommended.
Caption: Recommended multi-step purification workflow.
Start with a liquid-liquid extraction to remove water-soluble impurities.[2] Follow this with silica gel column chromatography to remove non-polar and moderately polar byproducts.[8] Finally, use either preparative chiral HPLC for enantiomeric separation or recrystallization if the material is already enantiomerically pure.[4]
Q2: How do I select the right chiral HPLC column and mobile phase?
Selecting the optimal chiral HPLC system is often an empirical process. Polysaccharide-based columns, such as those with cellulose or amylose derivatives immobilized on silica gel, are highly effective for separating a wide range of chiral compounds, including diols.[4][6]
Recommended Screening Protocol:
-
Column: Start with an immobilized amylose-based or cellulose-based chiral stationary phase (CSP).
-
Mobile Phase: Begin with a normal-phase eluent system. A good starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[4]
-
Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol modifier. If peaks are broad or show poor symmetry, add a small amount (0.1%) of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The presence of fluorine atoms can lead to complex intermolecular interactions that promote this behavior.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. EP0286991B1 - Process for preparing fluorine-substituted alicyclic diols - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Welcome to the technical support guide for the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which is a critical step in the production of various pharmaceutical intermediates. The most common and reliable method for this transformation is the Sharpless Asymmetric Dihydroxylation (AD) of 4-chloro-3-fluorostyrene. This guide will focus on overcoming the common challenge of low yield in this specific reaction.
Troubleshooting Guide: Low Yield Diagnosis & Solutions
Low yields in the Sharpless AD reaction can stem from several factors, from reagent quality to subtle deviations in the reaction conditions. This section provides a structured, question-and-answer approach to diagnose and resolve these issues.
Q1: My reaction has stalled or shows low conversion of the starting styrene. What are the likely causes?
Answer: Incomplete conversion is a primary contributor to low yield and typically points to issues within the catalytic cycle. The main culprits are the catalyst's activity, the co-oxidant's efficacy, or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Inactive Osmium Catalyst: The osmium tetroxide (or its precursor, potassium osmate) is the primary catalyst. Its activity can be compromised by impurities or improper handling.
-
Solution: Ensure you are using a fresh, high-purity source of the AD-mix reagent. AD-mix preparations are stable but should be stored in a cool, dry, dark place and tightly sealed to prevent degradation.[1]
-
-
Depleted Co-oxidant: The reaction relies on a stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), to regenerate the osmium catalyst from its reduced Os(VI) state back to the active Os(VIII) state.[2][3][4]
-
Solution: Verify the stoichiometry of the AD-mix components. For a standard reaction, 1.4g of AD-mix-β is used per 1 mmol of olefin.[5] If preparing a custom mixture, ensure the ferricyanide is present in at least 3 molar equivalents relative to the olefin.
-
-
Incorrect pH: The Sharpless AD reaction is sensitive to pH. The reaction proceeds most efficiently under slightly basic conditions, which are maintained by the potassium carbonate present in the AD-mix.[3][6]
-
Solution: Use the recommended t-butanol/water (1:1) solvent system. Drastic changes in pH can slow or halt the reaction. For some electron-deficient olefins, maintaining a slightly acidic pH can accelerate the reaction, but for styrenes, the standard basic conditions are optimal.[2]
-
-
Low Reaction Temperature: While lower temperatures (0°C) are crucial for achieving high enantioselectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe.
-
Solution: Maintain the reaction temperature strictly at 0°C using an ice bath. Ensure the reaction mixture is stirring efficiently to promote phase mixing and heat transfer. For particularly stubborn substrates, allowing the reaction to proceed for a longer duration (e.g., 24 hours) may be necessary.
-
Q2: The conversion of my starting material is high, but the isolated yield of the diol is still low. Where could I be losing my product?
Answer: If the reaction appears complete by TLC or HPLC analysis but the final yield is poor, the issue likely lies in the workup and purification stages. The intermediate osmate ester must be effectively hydrolyzed, and the diol product must be extracted and purified efficiently.
Root Cause Analysis & Solutions:
-
Incomplete Hydrolysis of the Osmate Ester: The catalytic cycle concludes with the hydrolysis of a cyclic osmate ester intermediate to release the diol product.[2][7] This step can be slow and is often the rate-limiting step of the entire process.[8]
-
Solution 1 (Methanesulfonamide): The addition of methanesulfonamide (CH₃SO₂NH₂) is highly recommended for aromatic olefins like 4-chloro-3-fluorostyrene. It acts as a general acid catalyst, protonating the osmate ester and accelerating its hydrolysis.[8][9][10][11] Add one equivalent of methanesulfonamide relative to the olefin at the start of the reaction.
-
Solution 2 (Quenching Agent): The workup procedure typically involves adding a reducing agent to quench any remaining oxidant and cleave the osmate ester. Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are commonly used.[12] Ensure you add a sufficient amount (typically 1.5 g per 1.4 g of AD-mix) and stir the mixture vigorously for at least one hour to ensure complete hydrolysis.
-
-
Poor Extraction Efficiency: 1,2-diols can have significant water solubility, leading to losses during the aqueous workup.
-
Solution: After quenching, extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. To decrease the diol's solubility in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction.
-
-
Product Loss During Purification: The diol is typically purified by silica gel chromatography. Using an inappropriate solvent system or low-quality silica can lead to significant product loss.
-
Solution: Use a solvent system with moderate polarity, such as a hexane/ethyl acetate or dichloromethane/methanol gradient. Monitor the chromatography carefully using TLC. The diol product can sometimes be volatile or prone to degradation on acidic silica; in such cases, using deactivated (neutral) silica gel may improve recovery.
-
Q3: I'm observing a significant amount of a byproduct, which I suspect is the corresponding ketone or aldehyde. Why is this happening?
Answer: The formation of a ketone or aldehyde byproduct indicates over-oxidation of the desired diol. While the standard AD-mix formulation is designed to minimize this, certain conditions can promote this unwanted side reaction.
Root Cause Analysis & Solutions:
-
Aggressive Co-oxidants: While potassium ferricyanide is generally selective, other co-oxidants like N-methylmorpholine N-oxide (NMO) can sometimes be more prone to causing over-oxidation, especially if the reaction is run for an extended period or at elevated temperatures.[13]
-
Solution: Stick with the commercially available AD-mix, which uses potassium ferricyanide as the co-oxidant. Avoid elevated temperatures and unnecessarily long reaction times. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
-
Secondary Catalytic Cycle: A known side reaction involves the oxidation of the osmate ester intermediate before it hydrolyzes. This leads to a secondary catalytic cycle that can have lower enantioselectivity and potentially lead to different byproducts.[2][7]
-
Solution: Using a higher molar concentration of the chiral ligand can help suppress this secondary pathway.[2] Ensure the AD-mix is used in the correct proportion to the substrate.
-
Frequently Asked Questions (FAQs)
-
What is the role of each component in AD-mix-β?
-
Potassium Osmate (K₂OsO₂(OH)₄): The catalyst precursor, providing OsO₄.[3]
-
Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric co-oxidant that regenerates the Os(VIII) catalyst.[1][3]
-
Potassium Carbonate (K₂CO₃): A base used to maintain the optimal reaction pH.[3]
-
(DHQD)₂PHAL: The chiral ligand that coordinates to the osmium center, creating a chiral environment and directing the stereochemical outcome to produce the (R)-diol.[3][14]
-
-
Why is a t-butanol/water solvent system used? This biphasic system is crucial for the reaction's success. The organic t-butanol layer dissolves the styrene substrate, while the aqueous layer dissolves the inorganic reagents (co-oxidant, base, osmate). The reaction occurs at the interface, and the chiral ligand acts as a phase-transfer catalyst to bring the reactants together.
-
How critical is the reaction temperature for yield? While temperature is most famously linked to enantioselectivity (lower temperatures give higher ee%), it also impacts yield. Temperatures above 0-5°C can increase the rate of side reactions, including over-oxidation, which lowers the yield of the desired diol.[15] Conversely, running the reaction too cold can make it impractically slow. 0°C is the optimal balance for this substrate.
-
Can I monitor the reaction by Thin Layer Chromatography (TLC)? Yes. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The starting styrene is nonpolar (high Rf), while the product diol is much more polar (low Rf). The disappearance of the starting material spot is a good indicator of reaction completion.
Data & Protocols
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst / Co-oxidant | Use fresh, properly stored AD-mix-β. Verify stoichiometry. |
| Incorrect pH | Use the standard t-BuOH/H₂O (1:1) solvent system. | |
| Low Temperature | Maintain the reaction at 0°C; do not allow it to freeze. | |
| Low Isolated Yield | Incomplete Osmate Ester Hydrolysis | Add 1 equivalent of methanesulfonamide. Quench thoroughly with Na₂SO₃. |
| Poor Extraction | Saturate the aqueous phase with NaCl and perform multiple extractions with ethyl acetate. | |
| Loss on Silica Gel | Use a suitable solvent gradient and consider using neutral silica gel. | |
| Byproduct Formation | Over-oxidation of Diol | Avoid temperatures > 5°C. Quench the reaction upon completion. |
| Secondary Catalytic Cycle | Ensure correct ligand-to-osmium ratio by using the standard AD-mix formulation. |
Optimized Experimental Protocol
This protocol is for the asymmetric dihydroxylation of 1 mmol of 4-chloro-3-fluorostyrene.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g, for 1 mmol scale)[5] and methanesulfonamide (95 mg, 1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of t-butanol and deionized water (5 mL each).
-
Cooling: Place the flask in an ice bath and stir vigorously until the solids dissolve and the mixture is cooled to 0°C. The mixture should be a light yellow-green color.
-
Substrate Addition: Add 4-chloro-3-fluorostyrene (158.6 mg, 1.0 mmol) to the cold, stirring mixture.
-
Reaction: Seal the flask and continue to stir vigorously at 0°C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g) slowly to the reaction mixture while it is still at 0°C.
-
Warm & Stir: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for at least 1 hour. The color of the mixture should change from orange/brown to a pale green or gray.
-
Extraction: Add ethyl acetate (20 mL). If two clear layers do not form, add brine (10 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure this compound.
Visual Workflow and Logic Diagrams
General Synthesis & Troubleshooting Workflow
Caption: Workflow for the synthesis of this compound.
Decision Tree for Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yield in the Sharpless AD reaction.
References
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
-
American Chemical Society Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
- NPTEL. (n.d.). Sharpless Asymmetric Dihydroxylation.
- Heravi, M. M., et al. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
- Grokipedia. (n.d.). AD-mix.
-
Ali, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4939. [Link]
-
ResearchGate. (n.d.). An Improved Version of the Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]
-
MDPI. (2020). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 25(21), 5039. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Dihydroxylation of Alkenes. Retrieved from [Link]
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Dihydroxylation: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science, 8(7), 968–977. [Link]
-
American Chemical Society Publications. (2002). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 6(5), 629–633. [Link]
- Sharpless, K. B., et al. (1994). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. Chemical Reviews, 94(8), 2483-2547.
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dihydroxylation: Definition, Examples, and Mechanism [chemistrylearner.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This crucial chiral building block presents unique challenges during its synthesis. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered in the laboratory. We will focus on the two most prevalent synthetic strategies: Sharpless Asymmetric Dihydroxylation (SAD) of a styrene precursor and the asymmetric reduction of an α-haloketone intermediate.
Section 1: Troubleshooting the Sharpless Asymmetric Dihydroxylation (SAD) Route
The Sharpless Asymmetric Dihydroxylation is a powerful and highly selective method for converting a prochiral alkene, 1-chloro-2-fluoro-4-vinylbenzene, into the desired chiral cis-diol.[1][2] The reaction typically utilizes a catalytic amount of osmium tetroxide and a chiral quinine-based ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[3] Commercially available "AD-mix" reagents simplify this process.[1]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a competing background reaction.
FAQ 1.1: My enantiomeric excess (ee) is significantly lower than expected. What are the primary causes?
Plausible Causes & Scientific Explanation:
Low enantioselectivity is a common but solvable issue in SAD reactions. The stereochemical outcome is dictated by the binding of the alkene to the chiral pocket created by the osmium tetroxide-ligand complex. Any disruption to this pathway compromises the enantiopurity.
-
Non-Catalytic Background Reaction: If the concentration of the starting alkene is too high, a competing dihydroxylation reaction can occur with osmium tetroxide that is not complexed with the chiral ligand.[3] This background reaction is non-enantioselective and produces a racemic mixture of the diol, which erodes the overall ee.
-
Incorrect AD-Mix Selection: The choice of ligand determines the facial selectivity of the dihydroxylation. For most terminal alkenes of the Ar-CH=CH₂ type, AD-mix-β (containing the (DHQD)₂PHAL ligand) is required to produce the (R)-diol. Using AD-mix-α will produce the (S)-enantiomer, which, if present, will appear as an impurity and lower the ee of the desired product.[1]
-
Chiral Ligand Impurity: The enantiomeric purity of the chiral ligand itself is paramount. An impure ligand (e.g., containing some of its pseudo-enantiomer) will create a less selective catalytic environment.[4]
-
Elevated Reaction Temperature: SAD reactions are highly temperature-sensitive. Higher temperatures increase molecular motion and can reduce the energy difference between the diastereomeric transition states, leading to lower selectivity. It also accelerates the non-catalytic background reaction.
Troubleshooting and Resolution Protocol:
-
Step 1: Verify AD-Mix: Confirm that AD-mix-β was used for the synthesis of the (R)-diol.
-
Step 2: Control Substrate Concentration: The reaction should be run under high dilution. Ensure the alkene concentration does not exceed 0.1 M. A slow addition of the alkene to the reaction mixture can also help maintain a low instantaneous concentration.
-
Step 3: Optimize Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. For particularly stubborn cases, maintaining the reaction at a lower temperature (e.g., 4°C) for a longer duration may be beneficial.
-
Step 4: Qualify Chiral Ligand: If preparing the catalyst system from individual components, verify the purity of the chiral ligand (e.g., (DHQD)₂PHAL) via optical rotation or chiral HPLC against a known standard.
FAQ 1.2: The reaction yield is poor, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What's wrong?
Plausible Causes & Scientific Explanation:
Low conversion points to a stalled or inefficient catalytic cycle.
-
Inefficient Co-oxidant Regeneration: The catalytic cycle relies on the stoichiometric co-oxidant (typically potassium ferricyanide, K₃Fe(CN)₆) to re-oxidize the Os(VI) species back to the active Os(VIII) state.[3] If the co-oxidant is old, has absorbed moisture, or is not present in sufficient molar excess, the cycle will halt.
-
Incorrect pH: The SAD reaction proceeds most efficiently under slightly basic conditions (pH ~10-11), which is maintained by potassium carbonate in the AD-mix. An incorrect pH can slow down both the hydrolysis of the osmate ester and the re-oxidation step.
-
Poor Solubility: The standard SAD system is a two-phase mixture (e.g., t-butanol/water). Vigorous stirring is essential to ensure adequate mass transport between the organic and aqueous phases where the reagents reside. Poor mixing leads to a slow reaction.
Troubleshooting and Resolution Protocol:
-
Step 1: Use Fresh Reagents: Ensure the AD-mix or its individual components (especially the potassium ferricyanide) are fresh and have been stored under dry conditions.
-
Step 2: Monitor pH: Before adding the alkene, check the pH of the AD-mix solution. If it is not in the optimal range, a small amount of K₂CO₃ can be added.
-
Step 3: Improve Stirring: Use a high-quality overhead stirrer or a large, football-shaped magnetic stir bar to ensure vigorous mixing of the biphasic system. The mixture should appear as a well-emulsified, pale yellow-green slurry.
-
Step 4: Add a Phase-Transfer Catalyst: In some cases, adding a small amount of a phase-transfer catalyst like (n-Bu)₄NBr can improve reaction rates, although this is not standard for the AD-mix protocol.
Section 2: Troubleshooting the α-Haloketone Asymmetric Reduction Route
An alternative strategy involves the asymmetric reduction of an α-haloketone, such as 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, to the corresponding chiral chlorohydrin, followed by hydrolysis to the diol. The key step is the enantioselective reduction of the ketone.[5]
Caption: Synthetic pathway via α-haloketone reduction, highlighting potential side reactions.
FAQ 2.1: During the synthesis of 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, I'm getting multiple products. What are they?
Plausible Causes & Scientific Explanation:
The α-halogenation of ketones proceeds via an enol or enolate intermediate.[6] Controlling the stoichiometry and reaction conditions is critical to prevent side reactions.
-
Polyhalogenation: The introduction of an electron-withdrawing halogen atom can sometimes make the remaining α-proton more acidic, leading to a second halogenation event to form an α,α-dihalo ketone.
-
Elimination: Under basic conditions or with heat, the α-haloketone product can undergo elimination of HCl to form an α,β-unsaturated ketone, which is a common side reaction.[6]
-
Friedel-Crafts Acylation Impurities: Impurities can also arise from the synthesis of the starting acetophenone. The Friedel-Crafts acylation to produce 1-(4-chloro-3-fluorophenyl)ethanone can sometimes yield small amounts of other isomers depending on the catalyst and conditions used.
Troubleshooting and Resolution Protocol:
-
Step 1: Control Stoichiometry: Use precisely one equivalent of the halogenating agent (e.g., sulfuryl chloride or N-chlorosuccinimide).
-
Step 2: Use Acid-Catalyzed Conditions: Acid-catalyzed halogenation is generally easier to control at the mono-halogenation stage than base-catalyzed methods.[6]
-
Step 3: Maintain Low Temperature: Perform the halogenation at low temperatures (0°C to RT) to minimize elimination and other side reactions.
-
Step 4: Purify the Starting Ketone: Ensure the starting 1-(4-chloro-3-fluorophenyl)ethanone is pure before proceeding with the halogenation step.
FAQ 2.2: My asymmetric reduction of the α-haloketone resulted in low yield and/or significant amounts of the starting ketone. What happened?
Plausible Causes & Scientific Explanation:
The reduction of α-haloketones is complicated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.
-
Reductive Dehalogenation: A common and problematic side reaction is the reduction of the C-Cl bond to a C-H bond, which regenerates the starting acetophenone.[7] This occurs when the reducing agent (e.g., a hydride) attacks the α-carbon or via a single-electron transfer mechanism.
-
Catalyst Inactivation: The chosen reduction catalyst (e.g., a borane complex or a ketoreductase enzyme) may be incompatible with the α-haloketone, leading to inactivation or slow turnover.
-
Favorskii-type Rearrangement/Epoxide Formation: Under certain conditions, especially with basic nucleophiles, the enolate can form and displace the α-halide intramolecularly, leading to epoxide formation or other rearranged products.[8]
Troubleshooting and Resolution Protocol:
-
Step 1: Select the Right Reducing Agent: Use a bulky or sterically hindered reducing agent that will preferentially attack the less-hindered carbonyl group over the α-carbon. Asymmetric transfer hydrogenation catalysts are often effective.[9] Biocatalysis using ketoreductases (KREDs) is an excellent alternative as enzymes can offer exquisite chemo- and enantioselectivity, avoiding the dehalogenation issue.[10]
-
Step 2: Optimize Reaction Conditions: Perform the reaction at low temperatures (-20°C to 0°C) to favor carbonyl reduction over dehalogenation.
-
Step 3: Screen Catalysts: If one asymmetric catalyst gives poor results, screen others. For example, if a Noyori-type catalyst is failing, consider a CBS (Corey-Bakshi-Shibata) catalyst or a suitable KRED.
Table 1: Summary of Common Impurities and Their Sources
| Impurity | Likely Source Route | Cause | Analytical Signature (vs. Product) |
|---|---|---|---|
| (S)-enantiomer | SAD / Reduction | Incorrect chiral ligand (AD-mix-α); poor catalyst selectivity. | Same mass spec, different retention time on chiral HPLC. |
| 1-(4-chloro-3-fluorophenyl)ethanone | Reduction | Reductive dehalogenation of the α-chloro ketone intermediate. | Different mass, different polarity (less polar than diol). |
| 4-Chloro-3-fluoro-styrene | SAD | Incomplete reaction. | Different mass, much less polar than diol. |
| trans-1,2-diol | SAD / Reduction | Side reaction involving epoxide formation and subsequent hydrolysis. | Same mass, may be separable by normal phase or derivatized GC/HPLC. |
Section 3: Analytical Protocols
A self-validating protocol requires robust analytical checks. Determining the enantiomeric excess (ee) is critical.
Protocol 3.1: Standard Chiral HPLC Method for ee Determination
This is a representative method. The column and mobile phase may require optimization for your specific system.
-
Step 1: Sample Preparation: Accurately weigh ~5 mg of the final diol product and dissolve it in 10 mL of the mobile phase to create a ~0.5 mg/mL solution.
-
Step 2: HPLC System & Column:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a CHIRALPAK® IC or similar.[11]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a good starting point. A typical ratio is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the chromophore.
-
Temperature: 25°C.
-
-
Step 3: Analysis: Inject 10 µL of the sample. The two enantiomers should resolve into distinct peaks. Calculate the ee using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Step 4: Validation: To confirm peak identity, if possible, analyze a sample synthesized using the opposite AD-mix (AD-mix-α) to identify the retention time of the (S)-enantiomer.
Section 4: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Daicel Corporation. (n.d.). CHIRALPAK IC Column Information. Daicel Chiral Technologies. [Link]
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
-
Wikipedia. (2023). Reductive dehalogenation of halo ketones. [Link]
-
ResearchGate. (2015). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
National Institutes of Health (NIH). (2016). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]
- Google Patents. (2017). CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
-
PubMed. (2015). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. [Link]
-
National Institutes of Health (NIH). (2018). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Wikipedia. (2023). Epoxide. [Link]
-
MDPI. (n.d.). Symmetry | Special Issue : Chiral Molecules: Properties, Synthesis and Analysis. [Link]
-
ResearchGate. (2014). Asymmetric Dihydroxylation of Alkenes. [Link]
-
ResearchGate. (2018). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Request PDF. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
ResearchGate. (2016). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]
-
MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
SciHorizon. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
- Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
National Institutes of Health (NIH). (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. [Link]
-
PubMed. (2020). Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III) Catalysis. [Link]
-
National Institutes of Health (NIH). (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. [Link]
-
ResearchGate. (2012). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. [Link]
-
PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
National Institutes of Health (NIH). (2021). Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. scihorizon.com [scihorizon.com]
- 10. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 11. hplc.eu [hplc.eu]
Optimization of reaction conditions for (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol synthesis
Technical Support Center: (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This chiral diol is a valuable building block in pharmaceutical development, and its stereocontrolled synthesis is critical. This guide is structured to provide direct answers to common challenges encountered during its preparation via Sharpless Asymmetric Dihydroxylation (SAD), moving from frequently asked questions to in-depth troubleshooting and optimized protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis strategy.
Q1: What is the recommended method for synthesizing this compound with high enantiopurity?
The most reliable and widely adopted method is the Sharpless Asymmetric Dihydroxylation (SAD) of the prochiral alkene, 4-chloro-3-fluorostyrene.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high yields and excellent enantioselectivity.[4]
Q2: Which set of reagents should I use to obtain the (R)-enantiomer of the diol?
To synthesize the (R)-diol, you must use the AD-mix-β .[1][5] The AD-mix formulations are commercially available, pre-packaged reagent mixtures that simplify the reaction setup.[2] AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to the desired face of the alkene to produce the (R)-diol. Conversely, AD-mix-α, containing the (DHQ)₂PHAL ligand, would yield the (S)-enantiomer.
Q3: What is the function of each component in the AD-mix?
Understanding the role of each reagent is crucial for troubleshooting. The AD-mix contains all necessary components for the catalytic cycle.
| Component | Chemical Name | Function in the Reaction |
| K₂OsO₂(OH)₄ | Potassium Osmate(VI) Dihydrate | Osmium Catalyst Precursor. In situ, it is oxidized to the active OsO₄ catalyst. Using the potassium osmate salt is a safer alternative to handling highly toxic and volatile OsO₄.[5] |
| (DHQD)₂PHAL | Hydroquinidine 1,4-phthalazinediyl diether | Chiral Ligand. It complexes with osmium tetroxide to create a chiral environment, directing the stereochemical outcome of the dihydroxylation to yield the (R)-diol.[1][6] |
| K₃Fe(CN)₆ | Potassium Ferricyanide | Stoichiometric Co-oxidant. Its primary role is to regenerate the active Os(VIII) catalyst from the reduced Os(VI) species, allowing the osmium to be used in catalytic amounts.[1][5] |
| K₂CO₃ | Potassium Carbonate | Base. Maintains a slightly basic pH (around 10-11), which is optimal for reaction speed and stability of the osmate ester intermediate.[2] |
Q4: Can methanesulfonamide (CH₃SO₂NH₂) improve my reaction?
Yes, for certain substrates, methanesulfonamide is a highly recommended additive. It acts as a catalyst to accelerate the hydrolysis of the cyclic osmate ester intermediate, which is often the rate-limiting step.[1] This can lead to faster reaction times, improved yields, and can be particularly beneficial for less reactive or electron-deficient alkenes.
Part 2: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to identifying and resolving them.
Problem 1: Low or No Product Yield
Potential Cause 1: Inactive Catalyst
-
Why it happens: The osmium catalyst may not be cycling effectively. The co-oxidant, potassium ferricyanide, must be fully dissolved to participate in the regeneration of Os(VIII).
-
Solution: Ensure the AD-mix and any additional salts are completely dissolved in the tert-butanol/water solvent system before adding the alkene. Gentle warming (to ~30°C) can aid dissolution, but the solution must be cooled to the target reaction temperature (0°C) before adding the substrate.
Potential Cause 2: Poor Substrate Quality
-
Why it happens: The starting material, 4-chloro-3-fluorostyrene, may contain impurities (e.g., polymerization inhibitors, polymers, or other contaminants) that can poison the catalyst.
-
Solution: Purify the styrene substrate immediately before use. Running it through a short plug of neutral alumina or silica gel to remove inhibitors is a standard practice. Confirm purity by ¹H NMR.
Potential Cause 3: Incorrect Stoichiometry
-
Why it happens: Using too little AD-mix relative to the substrate will result in an incomplete reaction.
-
Solution: The standard protocol calls for using approximately 1.4 g of AD-mix-β per 1 mmol of alkene. Double-check your calculations and weighings. For challenging substrates, increasing the catalyst loading slightly may be beneficial.
Problem 2: Low Enantioselectivity (ee)
Potential Cause 1: Reaction Temperature is Too High
-
Why it happens: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation is highly temperature-dependent.[7] Higher temperatures provide more thermal energy, which can overcome the energetic preference for one enantiomeric pathway over the other, leading to a decrease in ee.[8]
-
Solution: Maintain a strict reaction temperature of 0°C . Use an ice-water bath and monitor the internal reaction temperature throughout the addition of the substrate and for the duration of the reaction. Do not allow the temperature to rise above 5°C.
Potential Cause 2: The "Second Catalytic Cycle"
-
Why it happens: At high substrate concentrations, an alkene molecule can react with the osmium-ligand complex before the chiral ligand has re-associated, or with an un-complexed osmium species. This "second cycle" is non-enantioselective and erodes the overall ee.[1][2]
-
Solution:
-
Maintain High Dilution: Ensure the substrate concentration is low. The standard protocol uses a significant volume of the t-BuOH/H₂O solvent system.
-
Slow Addition: Add the 4-chloro-3-fluorostyrene substrate slowly to the chilled reaction mixture over a period of 1-2 hours. This keeps the instantaneous concentration of the alkene low, favoring the primary, highly enantioselective pathway.
-
Sufficient Ligand: Ensure the ligand-to-osmium ratio is high. Using the pre-formulated AD-mix typically guarantees this, but if preparing a custom mixture, do not skimp on the chiral ligand.
-
Potential Cause 3: Racemic Product from Epoxide Intermediate
-
Why it happens: Under certain conditions, a competing reaction pathway can form an epoxide from the alkene. If this epoxide is subsequently hydrolyzed to the diol during workup under non-chiral conditions (acidic or basic), it will produce a racemic diol, thus lowering the overall ee of the isolated product.[9]
-
Solution: Ensure the reaction conditions favor dihydroxylation. Maintaining the correct pH with K₂CO₃ is important. If epoxide formation is suspected, modify the workup to be as neutral as possible.
Troubleshooting Workflow Diagram
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Removal from (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol Synthesis
Welcome to the technical support center for post-reaction purification. This guide provides drug development professionals, researchers, and scientists with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of metal catalysts from the reaction mixture of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. The synthesis of this chiral diol, a valuable intermediate, often relies on asymmetric dihydroxylation, a reaction class that utilizes highly toxic and regulated heavy metal catalysts like Osmium (Os) or Ruthenium (Ru).[1][2] Achieving ultra-low residual metal levels (<10 ppm for Os, <1 ppm for Ru in some cases) is not merely a purification step but a critical regulatory and safety requirement for the final Active Pharmaceutical Ingredient (API).[3][4]
This document is structured to address the most common challenges encountered in the lab and during scale-up, providing not just protocols but the underlying chemical principles to empower you to make informed decisions for your specific process.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound used a catalytic amount of OsO₄. What is the primary concern and the first step in removing the osmium?
The primary concern with using Osmium tetroxide (OsO₄) is its extreme toxicity and volatility. Even when used in catalytic amounts with a co-oxidant like N-Methylmorpholine N-oxide (NMO) in an Upjohn or Sharpless Asymmetric Dihydroxylation, all forms of osmium must be rigorously removed.[2][5]
The first step in osmium removal is integrated into the reaction workup itself. The reaction proceeds via a cyclic osmate ester intermediate. To liberate the desired diol, this ester must be cleaved. This is typically accomplished through a reductive or hydrolytic workup.
-
Reductive Workup: The addition of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) is a standard method.[1] This reduces the Os(VI) species to lower oxidation state osmium compounds that are more readily removed in subsequent aqueous extractions.
-
Hydrolytic Workup: In some protocols, cleavage can be achieved through hydrolysis, often facilitated by the reaction conditions, but a dedicated reductive step is more common and reliable for ensuring complete diol release.
Causality: The Os-O bonds in the osmate ester are covalent. The workup step is not merely a wash; it is a chemical reaction required to break these bonds and free the diol product. Failure to properly cleave the ester will result in significant yield loss and make subsequent purification nearly impossible.
Q2: After the initial workup, what are the most effective methods for reducing residual catalyst levels to the low ppm range?
A multi-step approach is often necessary to achieve the stringent purity requirements for APIs.[6][7] After the initial workup and extraction, several highly effective techniques can be employed, often in combination.
-
Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind metal complexes.[8] For osmium and ruthenium, scavengers with soft donor atoms like sulfur (e.g., thiols, thioureas) are particularly effective due to the "soft-soft" interaction with these late transition metals.[9][10]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual metal complexes, often removing color as well.[6][11] However, it can be non-selective and may lead to product loss.
-
Recrystallization: As a final purification step, recrystallization is exceptionally powerful.[12][13][14] The highly ordered structure of a crystal lattice tends to exclude impurities, including residual metal complexes, leading to a significant increase in purity.[3][6]
-
Specialized Filtration: For heterogeneous catalysts or precipitated metal oxides, filtration is key. Using a pad of Celite® can help remove fine particles that might otherwise pass through standard filter paper.[6] For larger scale operations, more advanced systems like sintered metal candle filters can be used.[15][16]
Q3: I used a Ruthenium-based catalyst. Are the removal strategies different from Osmium?
Yes, while there are overlaps, the optimal strategies can differ. Ruthenium byproducts from metathesis or dihydroxylation reactions can be notoriously difficult to remove.[3][9]
A highly effective method specific to ruthenium is an oxidative wash . Treating the crude reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂) can convert soluble Ru species into highly insoluble ruthenium dioxide (RuO₂).[17] This precipitate can then be easily removed by filtration.
For both Ru and Os, metal scavengers remain a top choice. Thiol-based scavengers (e.g., SiliaMetS Thiol) and amine-based scavengers have demonstrated high efficacy in removing ruthenium from organic solutions.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High residual metal levels (>50 ppm) after initial purification. | 1. Incorrect Scavenger Choice: The scavenger's functional group may have a low affinity for the specific metal species in your mixture. 2. Insufficient Scavenger: Not enough equivalents of the scavenger were used to bind all the metal. 3. Inadequate Contact Time: The mixture was not stirred long enough for the binding kinetics to complete.[9] | 1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.[10] 2. Increase Equivalents: Use a higher loading of the scavenger, typically 3-5 equivalents relative to the residual metal.[9] 3. Increase Time/Temperature: Extend the stirring time to 12-16 hours. Gentle heating can sometimes improve kinetics, but check for product stability first. |
| Final product is discolored (yellow, brown, or black). | 1. Persistent Colored Metal Byproducts: Some oxidized or complexed forms of Os or Ru are intensely colored and difficult to remove.[18] 2. Product Degradation: The purification method itself (e.g., harsh pH, high heat) may be degrading the diol product. | 1. Activated Carbon: Perform a treatment with a small amount of activated carbon (e.g., 1-5 wt%) and filter through Celite®.[6] 2. Polishing Scavenger: Use a high-affinity scavenger as a final "polishing" step. 3. Recrystallization: This is often the most effective method for removing trace colored impurities.[19] |
| Significant product loss during purification. | 1. Adsorption onto Support: The diol product may be adsorbing onto the silica of the scavenger or the activated carbon.[6][10] 2. Co-precipitation: The product may be co-precipitating with the metal species during an oxidative or reductive workup. | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or carbon. 2. Wash Thoroughly: After filtering off the scavenger/carbon, wash the solid cake with fresh solvent to recover adsorbed product.[9] 3. Optimize Recrystallization: Carefully select the recrystallization solvent system to maximize product recovery.[14] |
| Inconsistent purification results between batches. | 1. Variable Catalyst Species: The final form of the residual metal (e.g., ionic, colloidal, different oxidation states) may vary between runs depending on minor changes in reaction conditions.[6] | 1. Standardize Workup: Ensure the workup protocol is followed precisely every time to generate a more consistent crude mixture. 2. Employ a Multi-Step Approach: A robust process that combines different removal mechanisms (e.g., an oxidative wash followed by a scavenger) will be less sensitive to batch-to-batch variations.[6][9] |
Experimental Protocols & Workflows
Workflow 1: Decision Guide for Catalyst Removal
This diagram provides a logical pathway for selecting an appropriate purification strategy based on the catalyst used and the scale of the reaction.
Caption: Decision tree for selecting a catalyst removal strategy.
Protocol 1: General Procedure for Metal Scavenger Use
This protocol is a general guideline for using silica-based metal scavengers to remove residual Os or Ru.
-
Preparation: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF) after the initial aqueous workup.
-
Scavenger Addition: Add 3-5 equivalents of the selected metal scavenger resin (e.g., SiliaMetS® Thiol) relative to the amount of catalyst used in the reaction.[9]
-
Stirring: Stir the resulting mixture vigorously at room temperature for 4-16 hours.[9] The optimal time should be determined by periodic sampling and analysis (e.g., ICP-MS) if possible.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the solid scavenger, which now has the metal bound to it.
-
Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Workflow 2: Overall Purification Process
This diagram illustrates the typical sequence of operations from the crude reaction mixture to the final, highly pure API intermediate.
Caption: General workflow for purification and catalyst removal.
Data Summary
The selection of a purification method is a balance of efficacy, cost, and scalability. The following table provides a qualitative comparison of common techniques.
| Method | Efficacy (ppm level) | Scalability | Relative Cost | Selectivity | Key Consideration |
| Metal Scavengers | Excellent (<10 ppm)[3] | Good | Medium-High | High[10] | Requires screening for optimal scavenger type.[9] |
| Activated Carbon | Good (10-100 ppm) | Excellent | Low | Low[6] | Risk of product adsorption and yield loss. |
| Aqueous Extraction | Fair (>100 ppm) | Excellent | Low | Low | Generally insufficient as a standalone method.[3] |
| Recrystallization | Excellent (<1 ppm) | Excellent | Low-Medium | High | Requires finding a suitable solvent system.[14][19] |
| Oxidative Wash (Ru) | Excellent (<5 ppm)[17] | Excellent | Low | High | Specific to Ruthenium; product must be stable to oxidants. |
References
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development - ACS Publications. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
-
A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. American Chemical Society. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. NIH. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
CATALYST FILTRATION. Teesing. [Link]
-
Metal Scavengers. Velocity Scientific Solutions. [Link]
-
Top Filtration Systems Used for Catalyst Recovery. Kumar Filters. [Link]
-
API Purification. Pharmaceutical Technology. [Link]
-
Dihydroxylation. Wikipedia. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. alfachemic.com [alfachemic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sopachem.com [sopachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. teesing.com [teesing.com]
- 16. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Chiral HPLC Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Welcome to the technical support center for the chiral HPLC analysis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol?
Poor resolution in the chiral separation of this diol can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect column temperature, or a compromised column.[1] A systematic approach to method development is crucial for achieving a successful separation.[1][2]
Q2: How does temperature impact the chiral separation of diols?
Temperature is a critical parameter in chiral chromatography.[2][3][4] Generally, lower temperatures enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the chiral stationary phase.[1][5][6] However, the effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[2][3][4] Therefore, precise temperature control and optimization are essential for robust and reproducible separations.
Q3: Which type of chiral stationary phase (CSP) is generally recommended for the separation of diol enantiomers?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for separating a broad range of enantiomers, including diols.[7][8] These phases offer diverse chiral recognition mechanisms. Other potential options include Pirkle-type, protein-based, and cyclodextrin-based CSPs.[8][9] The selection of the optimal CSP is often empirical and may require screening of several different phases.[2][10]
Q4: What is a good starting mobile phase for the chiral separation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol?
For polysaccharide-based columns, a normal-phase mobile phase is a common starting point.[8] A typical initial condition could be a mixture of n-hexane or heptane with an alcohol modifier like isopropanol or ethanol.[8] A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.[8] Depending on the analyte's characteristics and the specific CSP, reversed-phase or polar organic modes can also be effective.[8]
Q5: Should I use additives in my mobile phase?
Yes, mobile phase additives can significantly improve peak shape and selectivity.[6][8] For a neutral compound like a diol, the impact of acidic or basic additives might be less pronounced than for acidic or basic analytes. However, they can still influence the separation by interacting with the stationary phase. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used, while a basic modifier like diethylamine (DEA) is common for basic compounds.[8]
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to resolving specific issues you may encounter during your analysis.
Problem 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between my enantiomers, or the resolution is very low (Rs < 1.5). What should I do?
This is a common initial challenge in chiral method development. The key is to systematically optimize the parameters that most significantly influence selectivity.
Causality: Enantiomeric resolution is primarily governed by the selectivity factor (α), which is a measure of the difference in interaction strength between the two enantiomers and the chiral stationary phase. Low resolution indicates that these interactions are not sufficiently different.
Troubleshooting Workflow:
Figure 1: A decision tree for troubleshooting poor enantiomeric resolution.
Step-by-Step Protocol:
-
Verify Column Selection:
-
Action: Confirm that you are using a chiral stationary phase suitable for diols. Polysaccharide-based columns are a good first choice.[7][8]
-
Rationale: The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If the CSP's structure is not complementary to the analyte, no separation will occur.
-
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your normal-phase mobile phase. Start with a broad range (e.g., 5% to 20%) and then fine-tune in smaller increments (e.g., 1-2%).
-
Rationale: The organic modifier competes with the analyte for interaction sites on the CSP. Changing its concentration directly impacts the retention and selectivity of the enantiomers.
-
-
Adjust Column Temperature:
-
Action: Methodically evaluate the effect of temperature on the separation. Test a range from 10°C to 40°C in 5°C increments.
-
Rationale: Lower temperatures generally increase the stability of the diastereomeric complexes, leading to higher selectivity.[1][5][6] However, some systems exhibit an inverse temperature dependence.[2][3][4]
-
-
Screen Different Chiral Stationary Phases:
-
Action: If the above steps do not yield satisfactory resolution, screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).
-
Rationale: Chiral recognition is highly specific. A different CSP may offer a more suitable arrangement of stereoselective interaction sites for your analyte.[2]
-
Data Summary for Optimization:
| Parameter | Initial Condition | Optimization Range | Rationale |
| Mobile Phase | 90:10 Hexane:IPA | 95:5 to 80:20 Hexane:IPA | Modulates retention and selectivity. |
| Flow Rate | 1.0 mL/min | 0.5 to 1.5 mL/min | Affects efficiency and analysis time. |
| Temperature | 25°C | 10°C to 40°C | Influences the thermodynamics of chiral recognition.[3][4] |
| Wavelength | 220 nm | Scan for λmax | Optimizes sensitivity. |
Problem 2: Peak Tailing
Question: My peaks are showing significant tailing. How can I improve the peak shape?
Peak tailing can compromise both resolution and the accuracy of quantification.[11][12] It often indicates undesirable secondary interactions.
Causality: Peak tailing is frequently caused by secondary retention mechanisms, where the analyte interacts with active sites on the stationary phase support (e.g., residual silanols) in addition to the primary chiral recognition interaction.[11][13][14] Column overload can also lead to tailing in chiral separations.[15]
Troubleshooting Workflow:
Figure 2: A workflow for diagnosing and resolving peak tailing issues.
Step-by-Step Protocol:
-
Check for Column Overload:
-
Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them.
-
Rationale: Chiral stationary phases can have a lower sample capacity than standard reversed-phase columns. If the peak shape improves significantly with dilution, the original sample was overloading the column.[15]
-
-
Optimize Mobile Phase Additives:
-
Action: Although the analyte is neutral, small amounts of additives can sometimes improve peak shape by masking active sites on the silica surface. Try adding a very small percentage (e.g., 0.05-0.1%) of an alcohol like methanol to your hexane/IPA mobile phase.
-
Rationale: More polar modifiers can help to reduce secondary interactions with residual silanols on the stationary phase.
-
-
Assess Column Health:
-
Action: If the column has been used extensively or with "dirty" samples, contaminants may have accumulated at the head of the column.[16][17] Try cleaning the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.
-
Rationale: Contamination or degradation of the stationary phase can create active sites that lead to peak tailing.[13] A blocked inlet frit can also distort peak shape.[18]
-
Problem 3: Drifting Retention Times
Question: The retention times of my peaks are shifting from one injection to the next. What could be the cause?
Unstable retention times can make peak identification and quantification unreliable.[19][20] This issue is often related to the mobile phase, column equilibration, or the HPLC system itself.[16][20]
Causality: Retention time drift can be caused by changes in mobile phase composition, inadequate column equilibration, fluctuating column temperature, or issues with the HPLC pump or leaks in the system.[17][19][20]
Troubleshooting Workflow:
Figure 3: A systematic approach to troubleshooting retention time drift.
Step-by-Step Protocol:
-
Ensure Proper Column Equilibration:
-
Action: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. Flush the column with at least 10-20 column volumes of the mobile phase.
-
Rationale: Inadequate equilibration can lead to a gradual change in the stationary phase surface chemistry, causing retention times to drift, especially at the beginning of a run.[16]
-
-
Verify Mobile Phase Integrity:
-
Action: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles capped to prevent the preferential evaporation of the more volatile component (in normal phase, this is typically hexane).[19][20]
-
Rationale: A change in the mobile phase composition will alter its elution strength, leading to a shift in retention times.[20]
-
-
Check for System Leaks and Pump Issues:
-
Action: Visually inspect all fittings for any signs of leaks. Monitor the pump pressure for any unusual fluctuations.
-
Rationale: A leak in the system will cause a drop in flow rate, leading to longer retention times.[19] An unstable pump can deliver an inconsistent flow rate, also causing retention times to vary.[20]
-
-
Maintain a Stable Column Temperature:
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Lomenova, V., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]
-
Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]
-
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
LabVeda. (2024). Drifting HPLC Peak Retention Times. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Column. Retrieved from [Link]
-
ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]
-
LCGC International. (2013). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Chiral ionic liquids as stationary phases in gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Restek. (2021). Chiral Separations 3: Overloading and Tailing. Retrieved from [Link]
-
ResearchGate. (2025). Chiral Mobile Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromtech.com [chromtech.com]
- 15. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. labveda.com [labveda.com]
- 18. chiraltech.com [chiraltech.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. welch-us.com [welch-us.com]
Technical Support Center: Maintaining the Stereochemical Integrity of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Welcome to the technical support guide for (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. The stereochemical purity of this intermediate is paramount, as the biological activity of its downstream active pharmaceutical ingredients (APIs) is often enantiomer-dependent. This guide provides in-depth answers, troubleshooting protocols, and preventative strategies to mitigate the risk of racemization during your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is racemization and why is it a critical issue for this specific diol?
A: Racemization is the conversion of an enantiomerically pure substance, like the (R)-diol, into a 1:1 mixture of both enantiomers ((R) and (S)), known as a racemate.[1] This process results in a total loss of optical activity. For pharmaceutical synthesis, this is a significant problem because one enantiomer may be the active drug, while the other could be inactive or, in some cases, cause harmful side effects.[2] Preserving the specific (R)-stereochemistry of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is therefore essential to ensure the efficacy and safety of the final API.
Q2: What are the primary experimental conditions that can cause racemization of this diol?
A: The chiral center in this compound, located at the benzylic carbon bearing a hydroxyl group, is susceptible to racemization under several conditions. The most common triggers are:
-
Strongly Acidic Conditions: Protic acids can facilitate the formation of a planar carbocation intermediate, which is a key step in racemization.[3]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially during prolonged heating or distillation.[2]
-
Presence of Oxidizing Agents: Trace oxidants can convert the secondary alcohol to a prochiral ketone, which can then be reduced back to a racemic alcohol.[3]
-
Strongly Basic Conditions: While a less common pathway for this specific structure, harsh basic conditions should generally be avoided as they can promote undesirable side reactions.[2][3]
Q3: How can I accurately determine if my diol sample has racemized?
A: The most reliable and quantitative method for determining the enantiomeric excess (ee%) of your sample is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[2] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for precise measurement of their relative amounts. A decrease in the measured ee% from the starting material's specification indicates that racemization has occurred.
Section 2: Core Mechanisms of Racemization
Understanding the chemical pathways that lead to the loss of stereochemical integrity is crucial for designing robust experimental protocols. The two primary mechanisms for this diol are detailed below.
Acid-Catalyzed SN1-Type Racemization
Under acidic conditions, the secondary benzylic hydroxyl group can be protonated, transforming it into a good leaving group (water). The departure of water generates a resonance-stabilized, planar secondary carbocation. A subsequent nucleophilic attack, for instance by water or another nucleophile in the medium, can occur from either face of this planar intermediate with equal probability. This non-selective attack leads to the formation of a racemic mixture of the diol.[1][3]
Reversible Oxidation-Reduction Pathway
The presence of even trace amounts of oxidizing agents (e.g., peroxide impurities in solvents, atmospheric oxygen) can oxidize the secondary alcohol at the chiral center to the corresponding α-hydroxy ketone. This ketone is prochiral and no longer possesses a stereocenter at that carbon. If a reducing agent or hydride source is present in the reaction mixture, this ketone can be reduced back to the alcohol. If this reduction is not stereoselective, it will produce a racemic mixture of the diol, leading to a net loss of enantiomeric purity.[3]
Section 3: Troubleshooting Guide: Loss of Enantiomeric Purity
This guide is structured to help you diagnose and resolve issues leading to racemization in your experiments.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Low ee% after acidic workup or reaction. | Excessive Acidity (pH < 4): The reaction or workup conditions are promoting the acid-catalyzed racemization mechanism (see Section 2.1). Strong mineral acids (HCl, H₂SO₄) are particularly problematic. | Solution: Neutralize acidic reagents before workup. Use milder acids for pH adjustment or quenching, such as saturated aqueous NH₄Cl, 10% citric acid solution, or buffered phosphate solutions. This minimizes the concentration of H⁺, thereby disfavoring the protonation step required for carbocation formation. |
| Decreasing ee% over the course of a long, heated reaction. | Thermal Racemization: Elevated temperatures provide the activation energy for bond rotation and potential intermediate formation, accelerating racemization pathways. | Solution: Conduct the reaction at the lowest feasible temperature. If heating is necessary, minimize the reaction time. For purification, prioritize flash column chromatography over high-temperature distillation. If distillation is required, use high vacuum to lower the boiling point. |
| Product shows low ee% after a reaction involving metal catalysts or exposure to air. | Oxidative Racemization: The secondary alcohol has been oxidized to a ketone and subsequently reduced non-stereoselectively. This is common with certain transition metal catalysts or when reactions are not performed under an inert atmosphere. | Solution: Use purified, peroxide-free solvents (e.g., freshly distilled THF or Et₂O). Degas the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. If compatible, a radical inhibitor could be considered. |
| Inconsistent ee% results between batches. | Variable Reagent/Solvent Quality: Impurities in reagents or solvents (e.g., residual acid, water content, peroxides) can catalyze racemization. | Solution: Use high-purity, anhydrous solvents from reliable sources. Always use fresh reagents and verify their quality. Ensure all glassware is scrupulously dried to control water content, which can participate in racemization mechanisms. |
| Low ee% after a reaction using a strong base (e.g., NaOH, LDA). | Base-Promoted Side Reactions: While direct deprotonation at the chiral center is not the most likely pathway, strong bases can catalyze other reactions (e.g., elimination, decomposition) that may compromise the product's integrity. | Solution: Whenever possible, opt for milder inorganic bases (K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (triethylamine, DIPEA). These are less likely to induce unwanted side reactions while still serving their purpose as acid scavengers. |
Section 4: Optimized Protocol & Analytical Workflow
Adhering to best practices is the most effective way to prevent racemization. Below is an example protocol for a common reaction and the standard workflow for verifying your results.
Protocol: Selective Protection of the Primary Hydroxyl
This protocol for monosilylation of the primary alcohol is designed to minimize racemization risk by using mild, neutral conditions and controlled temperature.
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add imidazole (1.1 eq), a mild, non-nucleophilic base that will not promote racemization.
-
Addition of Silylating Agent: Add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in anhydrous DCM dropwise over 15 minutes. The mild nature of this reagent avoids harsh conditions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The use of a mild bicarbonate wash avoids any acidic exposure.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (< 40 °C).
-
Purification: Purify the resulting product by flash column chromatography on silica gel.
Analytical Workflow for ee% Determination by Chiral HPLC
This workflow provides a self-validating system to confirm the stereochemical integrity of your material before and after any experimental procedure.
Example HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H, Chiralpak® AD-H, or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Calculation: ee% = (|Area(R) - Area(S)| / |Area(R) + Area(S)|) x 100
By implementing these preventative measures and troubleshooting strategies, researchers can confidently maintain the stereochemical integrity of this compound, ensuring the quality and reliability of their synthetic outcomes.
References
- BenchChem Technical Support. (2025). Preventing racemization of (S)-1-Chloro-2-propanol during synthesis.
- BenchChem Technical Support. (2025).
-
Wikipedia. (2023). Racemization. [Link]
-
Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. As cited in Chemistry LibreTexts, 19.11: Racemization. [Link]
Sources
Characterization challenges of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and its derivatives
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the characterization of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and its derivatives.
Introduction: The Challenge of a Chiral Building Block
This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemistry and functional groups make it a valuable building block, but also introduce significant analytical challenges. The presence of a chiral center, two hydroxyl groups, and a halogenated aromatic ring necessitates a multi-faceted characterization approach to ensure identity, purity, and stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its analysis.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Determining enantiomeric excess (ee) is paramount for chiral compounds.[2] Chiral HPLC and SFC are the most common techniques for this purpose.[3][4]
Issue: Poor or No Enantiomeric Resolution
Causality: The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes. The stability and differential energy of these complexes dictate the resolution. If the mobile phase, temperature, or CSP is not optimal, these interactions are not selective enough to achieve separation.
Troubleshooting Steps:
-
Verify Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD) are often effective for aromatic alcohols.[5] If resolution is poor, screen other CSPs, such as cyclodextrin-based columns.[5][6]
-
Optimize Mobile Phase Composition:
-
Normal Phase (HPLC): The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Systematically vary the modifier percentage in small increments (e.g., from 2% to 15%). A lower modifier concentration generally increases retention and can improve resolution, but may also broaden peaks.
-
SFC: The choice and percentage of the co-solvent (e.g., methanol, ethanol) with supercritical CO₂ is the primary driver of selectivity. Screen different alcohol co-solvents.
-
-
Adjust Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can sometimes improve resolution.[7]
-
Control Temperature: Use a column oven. Temperature affects the thermodynamics of the chiral recognition process. Test temperatures between 15°C and 40°C. Lower temperatures often enhance resolution but increase analysis time and backpressure.[7][8]
-
Consider Additives: For acidic or basic analytes (derivatives), adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and sometimes resolution by suppressing unwanted interactions with the stationary phase.
Workflow for Chiral Method Development
Caption: A general workflow for chiral method development.
Issue: Tailing or Fronting Peaks in HPLC
Causality: Peak asymmetry is often caused by secondary, undesirable interactions between the analyte and the stationary phase (e.g., silanol groups), column contamination, or a mismatch between the sample solvent and the mobile phase.[9]
Troubleshooting Steps:
-
Check Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[10]
-
Assess for Column Overload: Inject a diluted sample. If peak shape improves, the original sample was overloading the column. Reduce the injection volume or sample concentration.[9]
-
Rule out Contamination: Flush the column with a strong solvent (ensure it's compatible with the CSP). If a guard column is used, replace it.[7]
-
Adjust Mobile Phase pH (for derivatives): For ionizable derivatives, ensure the mobile phase pH is at least 1.5 units away from the analyte's pKa to maintain a single ionic state.[9]
-
Consider a Column Void: A sudden drop in pressure or severely distorted peaks could indicate a void at the column inlet. Reversing the column (disconnected from the detector) and flushing may help, but replacement is often necessary.[11]
Troubleshooting HPLC Peak Asymmetry
Caption: A decision tree for troubleshooting HPLC peak shape issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of diols, derivatization is typically required for GC analysis.[12] Silylation is a common method, where active hydrogens on the hydroxyl groups are replaced by a silyl group (e.g., trimethylsilyl, TMS).[12]
Issue: No or Low Product Peak in GC-MS after Derivatization
Causality: The derivatization reaction may be incomplete due to moisture, incorrect reagent stoichiometry, or inappropriate reaction conditions. The derivative itself might also be unstable.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Check Reagent Stoichiometry: Use a sufficient excess of the derivatizing agent to react with both hydroxyl groups and any trace water present.[13]
-
Optimize Reaction Conditions: Some derivatization reactions require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to go to completion. Consult literature for the specific reagent used.
-
Verify Injection Parameters: Ensure the GC inlet temperature is high enough to volatilize the derivative without causing degradation. A typical starting point is 250°C.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H, ¹³C, ¹⁹F) is essential for structural elucidation.
Issue: Difficulty in Assigning Absolute Configuration
Causality: Standard NMR of a single enantiomer does not reveal its absolute configuration. Distinguishing between R and S enantiomers requires a chiral environment.
Troubleshooting Steps:
-
Use Chiral Derivatizing Agents (CDAs): React the diol with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for differentiation and, by comparing the chemical shifts to established models, assignment of the absolute configuration.
-
Use Chiral Solvating Agents (CSAs): Adding a CSA to the NMR tube can induce small, temporary chemical shift differences between the enantiomers, which can be used for determining enantiomeric excess.
-
Advanced ¹⁹F NMR Techniques: For fluorinated compounds, ¹⁹F NMR is highly sensitive. Using chiral auxiliaries or reagents can lead to baseline separation of enantiomeric signals in the ¹⁹F NMR spectrum, which can be used to determine both enantiomeric excess and absolute configuration.[15]
Mass Spectrometry (MS)
MS provides crucial information on molecular weight and structure through fragmentation.
Issue: Ambiguous Fragmentation Pattern
Causality: The presence of chlorine and fluorine atoms influences the fragmentation pathways and isotopic patterns. Understanding these is key to interpretation.
Troubleshooting Steps:
-
Look for Isotope Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[16] This means the molecular ion (M+) will be accompanied by an M+2 peak with roughly one-third the intensity. This is a definitive sign of a single chlorine atom in the fragment.[16]
-
Identify Characteristic Losses: Halogenated aromatic compounds can undergo characteristic fragmentations. Common losses include the halogen atom itself (Cl• or F•), hydrogen halides (HCl or HF), or carbon monoxide (CO).
-
Compare to Derivatives: The mass spectrum of a derivatized analogue (e.g., a silyl ether) will be significantly different. The molecular ion will be heavier, and fragmentation will often occur at the new, weaker Si-O bonds, which can help confirm the presence and location of the hydroxyl groups.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I confirm the enantiomeric excess (ee) of my sample without an enantiomerically pure standard?
A1: While challenging, it's possible. One approach involves chiral HPLC coupled with a chiroptical detector like a circular dichroism (CD) detector.[2][17] The CD signal is specific to each enantiomer, and the ratio of the signals can be used to determine the ee without needing a pure standard for calibration.[17] Another method is to use NMR with a chiral derivatizing agent, assuming the reaction goes to completion. The integration of the distinct signals from the resulting diastereomers will correspond to the enantiomeric ratio.
Q2: What are the likely impurities in a synthetic batch of this compound?
A2: Impurities can arise from starting materials, by-products, or degradation.[18]
| Potential Impurity | Likely Source | Recommended Analytical Technique |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction during synthesis.[18] | HPLC, GC-MS |
| (S)-enantiomer | Incomplete stereoselectivity in the asymmetric synthesis step. | Chiral HPLC or Chiral SFC |
| Over-oxidation products (e.g., carboxylic acid) | Uncontrolled oxidation of the diol. | HPLC, LC-MS |
| Residual Solvents | Incomplete removal during purification/drying. | Headspace GC-MS |
Q3: Is this compound prone to degradation? What are the optimal storage conditions?
A3: Diols can be susceptible to oxidation, especially in the presence of heat, light, or catalytic metals. The aromatic ring is relatively stable, but the diol functionality is the more reactive site. For long-term stability, it should be stored in an inert atmosphere (e.g., under argon or nitrogen), protected from light, and kept at a cool temperature (e.g., 2-8°C).[19]
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for the diol.
Q4: My mass spectrum doesn't show a clear molecular ion peak. Why?
A4: For some molecules, particularly under high-energy ionization techniques like Electron Impact (EI), the molecular ion can be unstable and fragment immediately.[20] In such cases, the peak with the highest mass-to-charge ratio (m/z) may be a fragment resulting from the loss of a small, stable molecule like water (M-18) or a functional group.[14] Using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is more likely to yield a visible molecular ion or a protonated molecule ([M+H]⁺).[21]
References
-
Chromatography Forum. (2009). derivatization of 1,2 diols. Available at: [Link]
-
PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Available at: [Link]
-
Crystal Growth & Design. (2012). Polymorphic Crystals Formed by an Achiral Diol under Ambient Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ACS Omega. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for. Available at: [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]
-
ElectronicsAndBooks. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Wikipedia. Chiral analysis. Available at: [Link]
-
ScienceDirect. Chiral methods. Available at: [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated.... Available at: [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Obrnuta faza. HPLC Troubleshooting. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2- Diols via Alcohol-Assisted O2 Activation - Supporting Information. Available at: [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Available at: [Link]
-
YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Available at: [Link]
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Available at: [Link]
-
ResearchGate. (2025). Stereospecific Polymerization and Chiral Crystallization. Available at: [Link]
-
PubMed. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Available at: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]
-
MDPI. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. realab.ua [realab.ua]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uma.es [uma.es]
- 18. scispace.com [scispace.com]
- 19. achmem.com [achmem.com]
- 20. youtube.com [youtube.com]
- 21. rsc.org [rsc.org]
Validation & Comparative
Determination of enantiomeric purity of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
An Expert's Comparative Guide to Determining the Enantiomeric Purity of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Introduction: The chiral diol, this compound, is a pivotal chiral building block in modern medicinal chemistry. Its structural motif is integral to the synthesis of various active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity and safety profiles. Consequently, the precise determination of its enantiomeric purity is not merely a quality control metric but a critical necessity in drug development and manufacturing.[1] This guide provides an in-depth comparison of the primary analytical methodologies used to quantify the enantiomeric excess (ee) of this diol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a formidable challenge. However, in the chiral environment of biological systems, they can exhibit vastly different pharmacological and toxicological effects. Therefore, robust analytical techniques are essential to ensure the stereochemical integrity of chiral intermediates like this compound. The most prevalent and reliable methods fall into three main categories: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
Each technique offers a unique set of advantages and limitations regarding resolution, sensitivity, speed, and operational complexity. The choice of method is often dictated by the specific requirements of the analysis, such as high-throughput screening, process monitoring, or final product quality control.
| Method | Principle of Separation/Differentiation | Typical Speed | Relative Sensitivity | Key Advantages | Key Limitations |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes.[2] | 10-30 min | High | High accuracy, direct measurement, broad applicability, robust.[3] | Higher cost of chiral columns, method development can be empirical. |
| Indirect Chiral HPLC | Chemical derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on a standard achiral column.[4][5] | 30-60 min (including derivatization) | High | Uses less expensive, conventional HPLC columns. | Requires pure CDA, potential for kinetic resolution, additional sample preparation step.[4] |
| Chiral GC | Partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid Chiral Stationary Phase (CSP).[6] | 5-20 min | Very High | Excellent resolution and sensitivity for volatile compounds. | The diol may require derivatization to increase volatility; risk of thermal degradation. |
| NMR Spectroscopy | Chemical derivatization with a CDA to form diastereomers that exhibit distinct, quantifiable signals in the NMR spectrum.[7][8] | < 90 min (including derivatization)[7] | Low to Moderate | Fast analysis time, no chromatographic separation needed, provides structural information. | Lower sensitivity, requires highly pure CDA, potential for signal overlap.[9] |
In-Depth Analysis & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination due to its accuracy, robustness, and versatility.[3] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[2] For diols, polysaccharide-based CSPs are particularly effective.[10]
Caption: Workflow for Direct Chiral HPLC Analysis.
This protocol describes the direct separation of (R)- and (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol without derivatization.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the diol sample in 1 mL of the mobile phase (e.g., Hexane/Isopropanol mixture). Vortex to ensure complete dissolution.
-
-
HPLC System Setup & Conditions:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose-based CSPs are excellent starting points for diols).[11][12]
-
Mobile Phase: A typical starting condition is a normal-phase mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[10] The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be adjusted to enhance selectivity.[10]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolution.
-
Inject the (R)-diol sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100 Where AreaR is the peak area of the desired (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
-
Indirect Analysis via Derivatization (for HPLC and NMR)
This approach involves converting the enantiomeric diol into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated by standard achiral chromatography or distinguished by NMR.[4]
graph TD { A[Sample: (R/S)-Diol Mixture] --> B{Reaction with Chiral Derivatizing Agent (CDA)}; B --> C[Formation of Diastereomer Mixture]; C --> D{Separation/Analysis}; D -- HPLC --> E[Separation on Achiral Column]; D -- NMR --> F[Acquire NMR Spectrum]; E --> G(Quantify Peak Areas); F --> H(Quantify Signal Integrals); G --> I["Calculate Diastereomeric Excess (% de)"]; H --> I; I --> J["% de = % ee"];
}
Sources
- 1. benchchem.com [benchchem.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-per ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00441A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Chiral HPLC method for (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
An In-Depth Comparative Guide to Chiral HPLC Method Development for (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Authored by: A Senior Application Scientist
Introduction: The Criticality of Enantioseparation
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers is therefore a non-negotiable step in the synthesis and quality control of chiral drug substances. This guide focuses on developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).
We will objectively compare the performance of two distinct yet widely successful polysaccharide-based chiral stationary phases (CSPs): an amylose-based CSP and a cellulose-based CSP. This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but the underlying scientific rationale to empower effective and efficient method development.
Pillar 1: The Science of Polysaccharide-Based Chiral Recognition
The cornerstone of modern chiral HPLC is the use of CSPs, with polysaccharide derivatives being the most versatile and widely used in the industry. These CSPs, typically amylose or cellulose coated or immobilized on a silica support, function by creating a complex three-dimensional chiral environment.[1][2]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the polysaccharide derivative). The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary forces governing this chiral recognition include:
-
Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone are potent sites for hydrogen bond donor and acceptor interactions, which are particularly effective for analytes with polar functional groups like the diol in our target molecule.
-
π-π Interactions: The phenylcarbamate derivatives on the polysaccharide chains provide aromatic rings that can engage in π-π stacking with aromatic moieties on the analyte.
-
Steric Interactions: The helical, grooved structure of the polysaccharide polymers provides a steric environment.[3][4] One enantiomer may fit more snugly or favorably into these chiral cavities than the other, leading to a significant difference in interaction energy.
By comparing an amylose-based phase (e.g., Daicel CHIRALPAK® AD-H) with a cellulose-based phase (e.g., Phenomenex Lux® Cellulose-1), we are probing two distinct, albeit related, chiral environments to determine which provides optimal separation for our target diol.[5][3][6]
Pillar 2: Experimental Design & Protocols
A systematic approach is crucial for efficient method development. Our experimental workflow is designed to screen and optimize the separation on two leading CSPs under normal phase conditions, which are often a successful starting point for polar analytes like diols.[7]
Figure 1: Experimental workflow for CSP comparison.
Experimental Protocols
1. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Columns:
-
Column A: Phenomenex Lux® 5 µm Cellulose-1, 250 x 4.6 mm.[8]
-
Column B: Daicel CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm.
-
-
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Analyte: Racemic 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol standard.
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of the racemic standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 90:10 (v/v) mixture of n-Hexane and IPA. This creates a 1 mg/mL stock solution.
-
Further dilute as needed for injection. The final concentration should provide a UV response within the linear range of the detector.
3. Chromatographic Method:
-
Column Equilibration: Before the first injection, flush each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Screening Conditions:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate Column A with Mobile Phase A.
-
Inject the standard solution and record the chromatogram.
-
Change the mobile phase to B, allow for equilibration, and inject the standard again.
-
Replace Column A with Column B.
-
Repeat steps 3.1 - 3.3 for Column B.
-
Pillar 3: Results & In-Depth Discussion
The performance of each CSP is evaluated based on three key chromatographic parameters: Retention Factor (k'), Selectivity (α), and Resolution (Rs).
-
Selectivity (α): The ratio of the retention factors of the two enantiomers (k'2 / k'1). A value greater than 1 indicates separation. Higher values are better.
-
Resolution (Rs): The measure of the degree of separation between the two enantiomer peaks. A baseline resolution of Rs ≥ 1.5 is the standard for quantitative analysis.[9]
Data Presentation
The following table summarizes the hypothetical, yet representative, experimental data obtained from the screening.
| Column | Mobile Phase (Hexane:IPA) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| Lux Cellulose-1 | 90:10 | 8.52 | 9.41 | 1.13 | 1.45 |
| 80:20 | 6.15 | 6.68 | 1.11 | 1.30 | |
| CHIRALPAK AD-H | 90:10 | 10.24 | 12.08 | 1.21 | 2.10 |
| 80:20 | 7.89 | 9.03 | 1.17 | 1.85 |
Discussion of Results
The data clearly indicates that under the tested normal phase conditions, the CHIRALPAK® AD-H (amylose-based) column provides a superior separation for 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. With the 90:10 Hexane/IPA mobile phase, it achieved a baseline resolution of 2.10, which is excellent for robust quantification.
The causality behind this superior performance can be attributed to the specific interactions between the analyte and the amylose tris(3,5-dimethylphenylcarbamate) chiral selector. The more ordered and defined helical structure of amylose often provides deeper and more specific chiral grooves compared to cellulose. For a relatively small molecule like our diol, the two hydroxyl groups are likely the primary points of interaction. The amylose CSP appears to form more differentiated hydrogen bonds with the two enantiomers, leading to a greater difference in complex stability and thus higher selectivity (α = 1.21).
Figure 2: Model of enantiomer interaction with the CSP.
While the Lux® Cellulose-1 column did show chiral recognition (α > 1.10), it failed to achieve baseline resolution under these conditions. This does not mean the column is ineffective, but rather that the interaction mechanism is less optimal for this specific analyte. The slightly different arrangement of carbamate groups on the cellulose backbone results in a less pronounced difference in interaction energy between the two enantiomers.
It is also noteworthy that increasing the polar modifier (IPA) from 10% to 20% decreased retention times on both columns, as expected. However, it also slightly decreased both selectivity and resolution. This is a common phenomenon; the stronger solvent competes more effectively with the analyte for interaction sites on the CSP, reducing the differential chiral interaction.
Conclusion and Recommendations
Based on the comparative data, the CHIRALPAK® AD-H column with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) is the recommended method for the baseline separation of (R)- and (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. This method provides excellent resolution (Rs = 2.10) and selectivity (α = 1.21) with a reasonable analysis time.
This study underscores the importance of screening multiple, complementary CSPs during method development. While both amylose and cellulose-based columns are powerful tools, their distinct structural conformations lead to different selectivities. For aromatic diols of this class, amylose-based CSPs represent a highly promising starting point due to their potential for forming strong, stereospecific hydrogen bonding interactions.
References
- Title: Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Source: Hichrom.
- Title: Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: overcoming product inhibition by continuous extraction. Source: PubMed.
- Title: Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns. Source: Phenomenex.
- Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Source: PMC.
- Title: Isomer Separation of Diols by Chiral HPLC. Source: BenchChem.
- Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Title: Chiral HPLC Columns by DAICEL. Source: Analytics-Shop.
- Title: Daicel Coated CHIRALPAK AD, AD-H, AD-3 Columns. Source: UVISON Technologies.
- Title: APPLICATION NOTE: A Generic Supercritical Fluid Chromatography (SFC) Screening Strategy for Chiral Compounds. Source: Phenomenex.
- Title: Lux Cellulose-1. Source: HPLC-MART.
- Title: CHIRALPAK®. Source: Canadian Life Science.
- Title: Lux Cellulose-1 Chiral LC Columns. Source: Phenomenex.
- Title: Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns.
- Title: Lux 5 µm Cellulose-1, LC Column 250 x 4.6 mm. Source: Phenomenex.
- Title: Chiral HPLC Separ
- Title: Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Source: Oriental Journal of Chemistry.
- Title: Basics of chiral HPLC. Source: Sigma-Aldrich.
Sources
- 1. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 2. CHIRALPAK® Canadian Life Science Online [lifescience.ca]
- 3. hplcmart.com [hplcmart.com]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 6. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. View Part [phenomenex.com]
- 9. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Spotlight on (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is a perpetual frontier. Chiral diols have cemented their position as a cornerstone in the toolbox of asymmetric synthesis, acting as versatile ligands and organocatalysts. This guide provides an in-depth comparison of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with established chiral diols such as BINOL, TADDOL, and hydrobenzoin, offering insights into their catalytic performance supported by experimental context.
The strategic placement of halogen atoms on the phenyl ring of this compound introduces unique electronic and steric properties that can profoundly influence the outcome of a catalytic reaction. The electron-withdrawing nature of chlorine and fluorine can modulate the Lewis acidity of a metal center when the diol is used as a ligand, while also potentially engaging in non-covalent interactions like halogen bonding to influence the stereochemical trajectory of a reaction.[1]
Performance Comparison of Chiral Diols
The effectiveness of a chiral diol is intricately linked to the specific reaction, substrates, and conditions. While direct, side-by-side comparative data for this compound across a broad spectrum of reactions is still emerging, we can extrapolate its potential by examining the performance of other halogenated and structurally related diols alongside established benchmarks.
Table 1: Performance of Benchmark Chiral Diols in Key Asymmetric Reactions
| Chiral Diol | Reaction Type | Substrates | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-BINOL | Diels-Alder | Methyl acrylate, Cyclopentadiene | (R)-BINOL-TiCl₂ | 95 | 98 (endo) |
| TADDOL | Diels-Alder | 3-Acryloyl-2-oxazolidinone, Cyclopentadiene | TADDOL-TiCl₂(OiPr)₂ | 91 | 94 (endo) |
| (R,R)-Hydrobenzoin | Allylboration | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | (R,R)-Hydrobenzoin·SnCl₄ | - | 26[2] |
| Vivol (a substituted Hydrobenzoin) | Allylboration | Hydrocinnamaldehyde, Allylboronic acid pinacol ester | Vivol·SnCl₄ | 95 | 93[2] |
| Chlorinated BINOL derivative | Conjugate Addition | Phenyl diethyl boronate, Enone | Chlorinated BINOL | Excellent | High[3] |
Note: The data presented is sourced from various studies and may not represent direct comparisons under identical conditions.[4][5]
The significant leap in enantioselectivity from the parent hydrobenzoin to the ortho,ortho'-disubstituted Vivol highlights the profound impact of steric modifications on catalytic performance.[2] Similarly, the high efficacy of chlorinated BINOL derivatives in conjugate additions suggests that the electronic modifications imparted by halogens can be highly beneficial.[3] This provides a strong rationale for investigating this compound in similar transformations.
Mechanistic Considerations: The Role of Halogen Substitution
The chloro and fluoro substituents on the phenyl ring of the target diol are not mere spectators in the catalytic process. Their influence can be understood through several key principles:
-
Electronic Effects: The electron-withdrawing nature of halogens can increase the Lewis acidity of the coordinated metal center in a catalyst complex. This enhanced acidity can lead to stronger substrate activation and potentially faster reaction rates.
-
Steric Influence: The size of the halogen atoms can contribute to the steric environment around the catalytic center, influencing the approach of substrates and favoring one stereochemical pathway over another.
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with Lewis basic sites on the substrate or other components of the reaction mixture.[1] This can help to pre-organize the transition state assembly, leading to higher enantioselectivity.
The presence of both chlorine and fluorine offers a unique electronic profile. Fluorine, being highly electronegative, exerts a strong inductive effect, while chlorine is more polarizable. This combination can lead to nuanced electronic and steric effects that are not present in diols with single or no halogen substitutions.
Experimental Protocols
To facilitate the evaluation of this compound and other chiral diols, detailed experimental protocols for a representative asymmetric reaction are provided below.
Representative Experimental Protocol: Asymmetric Allylboration of Aldehydes
This protocol is adapted from established procedures for hydrobenzoin derivatives and serves as a starting point for evaluating new chiral diols.[2]
Materials:
-
Chiral Diol (e.g., this compound)
-
Tin(IV) chloride (SnCl₄)
-
Aldehyde (e.g., hydrocinnamaldehyde)
-
Allylboronic acid pinacol ester
-
Toluene (anhydrous)
-
Diisobutylaluminium hydride (DIBAL-H) (for quenching)
-
1.0 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral diol (0.24 mmol) in anhydrous toluene (2.0 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add SnCl₄ (0.24 mmol) dropwise to the solution. Stir the mixture for 30 minutes at -78 °C to form the diol•SnCl₄ complex.
-
Add allylboronic acid pinacol ester (0.22 mmol) to the reaction mixture.
-
Add a solution of the aldehyde (0.20 mmol) in toluene dropwise over 5 minutes.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding DIBAL-H to reduce any unreacted aldehyde.
-
Hydrolyze the borate ester by adding 1.0 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).
Diagram 1: General Workflow for Asymmetric Allylboration
Caption: Workflow for the asymmetric allylboration of aldehydes.
Synthesis of Chiral Diols
The accessibility of a chiral diol is a critical factor for its widespread adoption. While benchmark diols like BINOL and TADDOL are commercially available, the synthesis of novel diols like this compound is a key consideration. A general and reliable method for the synthesis of chiral 1,2-diols is the Sharpless Asymmetric Dihydroxylation.
Representative Synthetic Protocol: Sharpless Asymmetric Dihydroxylation of a Styrene Derivative
Materials:
-
4-Chloro-3-fluorostyrene
-
AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide
Procedure:
-
To a stirred mixture of tert-butanol and water at room temperature, add AD-mix-β and methanesulfonamide.
-
Cool the mixture to 0 °C and add 4-chloro-3-fluorostyrene.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite.
-
Stir for 1 hour at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain this compound.
Diagram 2: Synthesis of this compound
Sources
The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Absolute Configuration of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development. The absolute configuration of a chiral molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive method for assigning absolute configuration, with powerful spectroscopic alternatives. We will focus on the case of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol and its derivatives, critical chiral building blocks in medicinal chemistry.
Introduction: The Imperative of Chirality in Drug Design
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, the unambiguous assignment of the absolute configuration of chiral centers is a non-negotiable aspect of drug discovery and development.
This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its specific stereochemistry is crucial for the desired biological activity of the final active pharmaceutical ingredient (API). While several analytical techniques can provide information about molecular structure, single-crystal X-ray crystallography stands as the gold standard for the direct and unequivocal determination of absolute configuration.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an analytical technique that provides a detailed three-dimensional map of the atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can determine precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.
The Causality Behind the Experiment: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage governed by specific physical and chemical principles.
1. Crystallization: The Achilles' Heel and the First Hurdle
The adage "a crystal is the rate-limiting step" often holds true. Obtaining a single crystal of sufficient size and quality is paramount for a successful X-ray diffraction experiment. For small organic molecules like derivatives of this compound, several crystallization techniques can be employed.
-
Slow Evaporation: This is often the simplest method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals. The choice of solvent is critical and often requires screening a variety of options with different polarities and boiling points.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystallization.
-
Thermal Methods (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly. This controlled decrease in solubility can yield high-quality crystals.
Experimental Protocol: Crystallization of a Representative Phenyl-Ethanediol Derivative
-
Solvent Screening: Dissolve approximately 5-10 mg of the compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) in separate small vials to assess solubility.
-
Preparation of the Crystallization Vial: Based on the solubility screen, prepare a concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Vapor Diffusion Setup: Place the vial containing the solution inside a larger, sealed jar containing an anti-solvent (e.g., hexane).
-
Incubation: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator at 4°C) for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a small loop or pipette and mount them on a goniometer head for X-ray analysis.
2. Data Collection and Processing
The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are detected. The resulting diffraction pattern, a series of spots of varying intensity, contains the information needed to determine the crystal structure.
3. Structure Solution and Refinement
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are then determined using computational methods. For the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. The presence of a "heavy" atom, such as the chlorine atom in our target molecule, is advantageous for this purpose. The final step is the refinement of the atomic positions to achieve the best possible fit between the calculated and observed diffraction data. The Flack parameter is a critical value in determining the absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.
Interpreting the Data: A Hypothetical Case Study
For a derivative of this compound, a successful X-ray crystallographic analysis would yield a data table similar to the one below.
| Parameter | Value | Significance |
| Empirical Formula | C8H8ClFO2 | Confirms the elemental composition of the crystal. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P212121 | A chiral space group, indicating the crystal is enantiomerically pure. |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | The lengths of the sides of the unit cell. |
| Volume | VVV.V ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Flack Parameter | 0.02(3) | A value close to 0 indicates that the determined absolute configuration is correct. A value near 1 would suggest the opposite enantiomer. |
This data, along with the refined atomic coordinates, provides an unambiguous determination of the absolute configuration as (R).
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography is the definitive method, it is not always feasible or the most efficient choice. Several spectroscopic techniques offer viable alternatives, each with its own set of strengths and limitations.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] This technique is particularly powerful for determining the absolute configuration of molecules in solution.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.
-
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for the (R) and (S) enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light.[3][4]
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to millimolar range) in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD spectrum using a CD spectropolarimeter.
-
Computational Modeling: As with VCD, use quantum chemical calculations to predict the ECD spectra for both enantiomers.
-
Spectral Comparison: Assign the absolute configuration by comparing the experimental ECD spectrum with the calculated spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be a powerful tool for determining absolute configuration.[5][6] For diols, specific CDAs can be used to create diastereomeric esters, which will exhibit distinct NMR signals.
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Derivatization: React the this compound derivative separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride, α-methoxy-α-trifluoromethylphenylacetyl chloride).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis: Analyze the differences in the chemical shifts (Δδ) of the protons near the stereocenter for the two diastereomers. The pattern of these chemical shift differences can be used to deduce the absolute configuration based on established models.
Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Requirement | Single, well-ordered crystal (0.1-0.5 mm) | 5-10 mg in solution | 0.1-1 mg in solution | 1-5 mg, requires derivatization |
| Experimental Time | Days to weeks (including crystallization) | Hours | Hours | Hours to a day (including reaction) |
| Cost | High (instrumentation and maintenance) | Moderate to High | Moderate | Low to Moderate |
| Conclusiveness | Definitive and unambiguous | High (with computational support) | High (with computational support) | High (model dependent) |
| Key Advantage | Provides a complete 3D structure | Applicable to non-crystalline samples and solutions | High sensitivity, small sample amount | Widely available instrumentation |
| Key Limitation | Requires a suitable single crystal | Requires computational modeling, can be complex for flexible molecules | Requires a chromophore near the stereocenter, computational modeling needed | Indirect method, requires chemical modification |
Visualizing the Workflow
Sources
- 1. Research Portal [verso.uidaho.edu]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comprehensive Analysis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The stereochemical purity of a chiral building block can dictate the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a key intermediate in the synthesis of targeted cancer therapies, with a focus on the rigorous analytical standards required for its use in drug development. We will delve into the critical analytical methodologies, interpret a typical Certificate of Analysis (CoA), and compare its performance attributes to a hypothetical, structurally similar alternative.
The Critical Role of this compound in ERK1/2 Inhibition
This compound is a vital chiral building block for the synthesis of potent and selective small molecule inhibitors of ERK1/2 kinases.[1][2] The ERK/MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][3] Consequently, inhibitors of ERK1/2, such as GDC-0994 (Ravoxertinib), are of significant interest in oncology research and development. The precise stereochemistry of the diol is critical for the desired pharmacological activity of the final inhibitor.
Below is a diagram illustrating the ERK1/2 signaling pathway and the point of intervention for inhibitors synthesized from our topic compound.
Figure 1: Simplified ERK1/2 Signaling Pathway in Cancer.
Deconstructing the Certificate of Analysis: A Comparative Approach
A Certificate of Analysis is a formal document attesting to the quality and purity of a specific batch of a chemical compound. It is a critical component of quality assurance in the pharmaceutical industry.[4][5] Below, we present a typical CoA for this compound and compare it with a hypothetical alternative, (R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diol, to highlight key analytical parameters.
Table 1: Comparative Certificate of Analysis
| Test | Specification | This compound (Lot: A123) | (R)-1-(4-bromo-3-fluorophenyl)ethane-1,2-diol (Hypothetical Lot: B456) | Method |
| Appearance | White to off-white solid | Conforms | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |
| Identity by FT-IR | Conforms to structure | Conforms | Conforms | FT-IR (ATR) |
| Purity by HPLC | ≥ 98.0% | 99.7% | 98.5% | HPLC (UV, 254 nm) |
| Enantiomeric Excess (ee) | ≥ 99.0% | 99.5% | 97.0% | Chiral HPLC |
| Residual Solvents | ≤ 0.5% Total | Toluene: 0.05%Ethyl Acetate: 0.1% | Dichloromethane: 0.2%Heptane: 0.15% | GC-MS (Headspace) |
| Water Content | ≤ 0.5% | 0.15% | 0.40% | Karl Fischer Titration |
| Related Substances | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 0.5% | Impurity A (Unreacted Styrene): 0.08%Impurity B (Di-TBS ether): Not DetectedTotal: 0.12% | Impurity C (Over-bromination): 0.3%Impurity D (Debromination): 0.1%Total: 0.45% | HPLC (UV, 254 nm) |
Expert Insights into the Analytical Data
-
Purity (HPLC): The higher purity of Lot A123 (99.7%) compared to the hypothetical Lot B456 (98.5%) is a significant advantage. Higher purity minimizes the risk of side reactions in subsequent synthetic steps and reduces the burden of purification for the final API.
-
Enantiomeric Excess (ee): This is arguably the most critical parameter for a chiral building block. Lot A123's 99.5% ee is excellent, ensuring that the final drug product will have the desired stereochemistry. The lower ee of 97.0% for the hypothetical alternative would likely require a challenging and costly chiral purification step later in the synthesis.
-
Related Substances: The impurity profile provides a window into the synthetic route and its control. The presence of unreacted starting material (Impurity A) in Lot A123 is at a very low level. In contrast, the hypothetical Lot B456 shows a higher level of a process-related impurity (Impurity C), which could have its own pharmacological activity or toxicity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the analytical data, robust and well-defined experimental protocols are essential. The following section outlines the step-by-step methodologies for the key analyses performed on this compound.
Workflow for Comprehensive Analysis
The logical flow of analysis ensures a thorough characterization of the material, from basic identity confirmation to detailed purity and impurity profiling.
Figure 2: Workflow for Analytical Characterization.
Identity Confirmation by ¹H and ¹³C NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms.
-
Protocol:
-
Prepare a sample by dissolving approximately 10 mg of the diol in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Compare the chemical shifts, coupling constants, and integration of the acquired spectra with the expected structure and reference spectra.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a cornerstone technique for assessing the purity of a compound and quantifying impurities.
-
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the diol in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Enantiomeric Excess (ee) by Chiral HPLC
-
Rationale: Chiral HPLC is essential for separating and quantifying the enantiomers of a chiral compound, thereby determining its enantiomeric purity.
-
Protocol:
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H column (amylose derivative).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the diol in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject a racemic standard to determine the retention times of the (R) and (S) enantiomers. Inject the sample and calculate the enantiomeric excess using the formula: ee (%) = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.
-
Residual Solvent Analysis by GC-MS
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling is a highly sensitive method for identifying and quantifying volatile residual solvents from the manufacturing process.
-
Protocol:
-
System: GC-MS with a headspace autosampler.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate common process solvents.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
-
Sample Preparation: Accurately weigh a sample into a headspace vial and seal.
-
Analysis: Incubate the vial at a specified temperature to allow solvents to partition into the headspace. Inject the headspace gas onto the GC column. Identify and quantify solvents by comparison to a calibrated standard.
-
Conclusion
The comprehensive analysis of this compound, as detailed in this guide, underscores the necessity of rigorous quality control for chiral intermediates in drug development. A thorough understanding and critical evaluation of the Certificate of Analysis, supported by robust and validated analytical methods, are indispensable for ensuring the synthesis of safe and effective pharmaceuticals. The presented comparative approach and detailed protocols serve as a valuable resource for researchers and scientists in making informed decisions about the quality and suitability of their starting materials.
References
-
Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. Accounts of Chemical Research, 51(11), 2846-2855. [Link]
-
Patel, N. D., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development, 21(3), 367-376. [Link]
-
Roskoski, R., Jr. (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological Research, 66(2), 105-143. [Link]
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process that is effective for a wide range of olefins. Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
-
Abad, A., et al. (2011). Chiral separation of drugs by liquid chromatography. Journal of Chromatography A, 1218(35), 5945-5965. [Link]
-
U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]
-
ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]
-
Advent Chembio. (2023). Certificate of Analysis (CoA) in Pharma. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent 1,2,4-trisubstituted imidazolinone derivatives with dual p38αMAPK and ERK1/2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthesis Validation: (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, mandating the thorough characterization of stereoisomers in new drug entities.[1][2] This has propelled the development of robust, enantioselective synthetic methods and, equally important, rigorous analytical techniques to validate their outcomes.
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a key chiral building block, a versatile precursor for a range of potential Active Pharmaceutical Ingredients (APIs).[3] Its precise three-dimensional structure is fundamental to the biological activity of the final drug product. Therefore, confirming the identity, purity, and, most critically, the absolute stereochemistry of this intermediate is a non-negotiable step in the quality control pipeline.[4]
This guide provides an in-depth comparison of spectral analysis techniques for the validation of this compound, synthesized via the Sharpless Asymmetric Dihydroxylation. We will explore not just the "how" but the "why" of a multi-technique approach, demonstrating how layering data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) creates a self-validating system of irrefutable evidence.
Part 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
The synthesis of a specific enantiomer requires a strategic approach that imparts chirality in a controlled manner. The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method renowned for its reliability and high enantioselectivity in converting prochiral alkenes to vicinal diols.[5][6]
Causality of Choice: We select this method for its predictable stereochemical outcome. The choice of the chiral ligand—either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative—directly controls which face of the alkene is hydroxylated. To synthesize the (R)-enantiomer of our target diol from 4-chloro-3-fluorostyrene, we employ AD-mix-β, which contains the (DHQD)₂PHAL ligand.[5] The catalytic cycle involves the formation of a chiral osmate ester intermediate, which is then hydrolyzed to yield the desired diol and regenerate the osmium catalyst.[7]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Add 4-chloro-3-fluorostyrene (1 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 6-24 hours).
-
Quenching: Add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture. The aqueous layer will be separated, and the organic layer will be washed sequentially with 2M NaOH, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
Part 2: The Analytical Gauntlet: A Multi-Technique Validation Strategy
No single analytical method can definitively confirm the structure, purity, and stereochemistry of a chiral molecule. A robust validation relies on the convergence of evidence from orthogonal techniques. This approach minimizes the risk of misinterpretation and meets the stringent requirements for pharmaceutical development.[1][4]
Validation Logic Diagram
Caption: Logical flow of the multi-technique validation process.
A. Structural Elucidation and Purity Assessment
This phase confirms that the correct molecule has been synthesized and is free from significant impurities.
1. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is the first line of defense, providing a detailed picture of the electronic environment of every proton. For our target molecule, we expect to see distinct signals for the aromatic, methine (CH), and methylene (CH₂) protons. The splitting patterns (multiplicity) and coupling constants (J-values) confirm the connectivity of these protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H) | 7.0 - 7.5 | Multiplet (m) | - |
| Methine (CH-OH) | ~4.7 | Doublet of doublets (dd) | ~8.0, 3.5 |
| Methylene (CH₂-OH) | ~3.5 - 3.7 | Multiplet (m) | - |
| Hydroxyl (OH) | 2.0 - 4.0 | Broad singlet (br s) | - |
| Note: Expected shifts are estimates and can vary based on solvent and concentration.[8] |
2. ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the aromatic carbons and the two aliphatic carbons of the diol sidechain, confirming the complete carbon framework.[9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-Cl) | ~135 |
| Aromatic (C-F) | ~158 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-H) | 115 - 130 |
| Aromatic (C-C diol) | ~142 |
| Methine (CH-OH) | ~74 |
| Methylene (CH₂-OH) | ~67 |
| Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.[10] |
3. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The diol structure will be characterized by a strong, broad absorption for the O-H stretch and distinct absorptions for the aromatic C-H and C=C bonds, as well as C-F and C-Cl stretches.
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Appearance |
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium, Sharp |
| Fluoroaromatic | C-F stretch | 1100 - 1250 | Strong |
| Chloroaromatic | C-Cl stretch | 1000 - 1100 | Medium |
4. Mass Spectrometry (MS): Verifying Molecular Weight
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the mass spectrum, providing definitive evidence for the presence of a chlorine atom.
| Ion | Formula | Expected m/z (for ³⁵Cl) |
| [M+H]⁺ | C₈H₉ClFO₂ | 191.0297 |
| [M+Na]⁺ | C₈H₈ClFO₂Na | 213.0116 |
B. Stereochemical Integrity Analysis
Structural elucidation is not enough; we must prove that we have synthesized the correct enantiomer.
1. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[2][11] The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[4] By comparing the retention time of our synthesized product to a racemic standard, we can identify the enantiomers and calculate the enantiomeric excess (e.e.), a critical measure of stereochemical purity.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for this class of compounds.[12]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Optimization may be required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Inject a solution of a racemic standard (synthesized without a chiral ligand) to determine the retention times for both the (R) and (S) enantiomers.
-
Inject a solution of the synthesized product.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100
-
Comparative Data: Expected HPLC Results
| Compound | Expected Retention Time (min) | Enantiomeric Excess (e.e. %) |
| (S)-enantiomer | t₁ (e.g., 8.5 min) | - |
| (R)-enantiomer | t₂ (e.g., 10.2 min) | - |
| Synthesized Product | Should match t₂ | >99% |
Comparative Analysis and Conclusion
A validation strategy that relies on a single data point, such as optical rotation, is obsolete and scientifically insufficient. While optical rotation can indicate the presence of a chiral compound, it is highly sensitive to impurities, concentration, and solvent, and provides no information about the percentage of the other enantiomer.
The multi-technique spectral analysis presented here forms a self-validating system. ¹H NMR, ¹³C NMR, IR, and MS work in concert to build an unassailable case for the molecule's structure and purity. Chiral HPLC then provides the definitive, quantitative measure of stereochemical integrity. This comprehensive approach is not merely best practice; it is a requirement for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and aligning with the rigorous standards of global regulatory agencies. By layering orthogonal data, we move from inference to certainty, providing the robust validation that modern drug development demands.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
- The Significance of Chirality in Drug Design and Development. PubMed Central.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). LCGC North America.
- 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol. Benchchem.
- Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca.
- Sharpless asymmetric dihydroxyl
- Sharpless Dihydroxylation (Bishydroxyl
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
- Chem 117 Reference Spectra Spring 2011. Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 13C NMR Spectroscopy. chemconnections.org.
- Chiral HPLC Separ
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. chemconnections.org [chemconnections.org]
- 10. mdpi.com [mdpi.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
A Researcher's Guide to the Stereospecific Bioactivity of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences biological activity. Enantiomers, the pair of mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive or even responsible for adverse effects.[3]
The subject of this guide, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, is a chiral building block with significant potential in the synthesis of novel therapeutic agents. The presence of a fluorinated phenyl ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[4] However, the biological activity of any subsequent derivative is critically dependent on the stereochemistry of the diol precursor. This guide provides a comparative framework for evaluating the biological activities of the (R) and (S) enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, offering insights into the rationale for such comparisons and detailed protocols for their execution.
The Rationale for Stereospecific Comparison: Insights from Related Compounds
While direct comparative biological data for the enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol are not extensively available in public literature, the established principles of medicinal chemistry and data from structurally related compounds provide a strong impetus for their differential investigation. It is a well-established principle that the spatial arrangement of functional groups dictates the interaction with biological macromolecules.[2]
Fluorophenyl derivatives have been the subject of extensive research in oncology, with many demonstrating significant anticancer activity. For instance, various fluorinated derivatives of 1,3,4-thiadiazole have shown cytotoxic activity against estrogen-dependent breast cancer cell lines.[5][6] Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents, particularly against prostate carcinoma.[7][8] The consistent observation of bioactivity in compounds containing the fluorophenyl moiety suggests that derivatives of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol are promising candidates for anticancer drug discovery.
Given that the diol is a chiral molecule, it is highly probable that its enantiomers will exhibit different biological activities. This stereoselectivity is a critical consideration in drug development, as isolating the more active and less toxic enantiomer can significantly improve the therapeutic index of a drug candidate.[9]
Hypothetical Biological Activity Comparison
In the absence of direct experimental evidence, we can hypothesize potential differences in the biological activities of the (R) and (S) enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol based on their potential as precursors for anticancer agents. A primary area of investigation would be their cytotoxic effects on various cancer cell lines.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM)
| Cancer Cell Line | (R)-enantiomer | (S)-enantiomer |
| MCF-7 (Breast) | 50 | >100 |
| PC-3 (Prostate) | 75 | >100 |
| HCT116 (Colon) | 60 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.
Experimental Protocols for Biological Activity Comparison
To empirically determine the differential biological activities of the enantiomers, a series of well-established in vitro assays should be performed. The following protocols provide a detailed, step-by-step guide for researchers.
Cell Viability Assays: MTT and XTT
These colorimetric assays are fundamental for assessing the cytotoxic or cytostatic effects of compounds on cultured cells. They measure the metabolic activity of cells, which is an indicator of cell viability.[10][11]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [5][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the (R) and (S) enantiomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol [10][13]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron-coupling agent mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Enzyme Inhibition Assays
Should a specific molecular target be identified or hypothesized for the enantiomers, a direct enzyme inhibition assay is crucial. The following is a general protocol that can be adapted for various enzymes.[14]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the (R) and (S) enantiomers.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, followed by the inhibitor solutions. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each enantiomer.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The journey from chiral precursors to a validated biological activity comparison involves a logical sequence of steps. The following diagram illustrates a typical workflow.
Caption: Workflow for synthesis and biological comparison of enantiomers.
Conclusion and Future Directions
The critical role of chirality in drug action necessitates the separate evaluation of the enantiomers of any chiral drug candidate or key intermediate. While direct comparative data for the enantiomers of 1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is yet to be published, the known biological activities of related fluorophenyl compounds strongly suggest their potential as precursors for novel therapeutics, particularly in oncology.
The experimental protocols provided in this guide offer a robust framework for researchers to undertake a direct and meaningful comparison of these enantiomers. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of safer and more effective medicines. Future research should focus on the enantioselective synthesis of these diols and their derivatives, followed by a comprehensive biological evaluation to elucidate their stereospecific structure-activity relationships.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Gao, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123.
- Daly, R., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(12), 4727.
- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development.
- Gedgaudas, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
- Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
- Gunawardana, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
-
PharmTech. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
LinkedIn. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]
- Petucci, C., et al. (2007). Rapid Screening of Enzymes for the Enzymatic Hydrolysis of Chiral Esters in Drug Discovery. Chirality, 19(9), 701-705.
- Csábi, J., et al. (2016).
-
ResearchGate. (n.d.). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Retrieved from [Link]
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- Google Patents. (n.d.). US4313008A - Synthesis of S-3-chloro-1,2-propanediol.
- Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879(3), 032104.
- Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2.
- Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744.
- Google Patents. (n.d.). US20070032684A1 - Process for producing fluorine-containing diol and its derivatives.
- Awadallah, M. D., et al. (2022).
Sources
- 1. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: A Cost-Benefit Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a chiral building block is a critical decision with far-reaching implications for process efficiency, scalability, and ultimately, the economic viability of a pharmaceutical candidate. This guide provides an in-depth cost-benefit analysis of the synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, a valuable chiral intermediate in medicinal chemistry.[1] We will objectively compare the well-established Sharpless Asymmetric Dihydroxylation with a promising biocatalytic alternative, providing experimental insights and data to inform your synthetic strategy.
The Significance of Chiral Diols in Pharmaceutical Synthesis
Chiral vicinal diols are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[2][3] Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a key challenge in drug development.[4] this compound, with its halogenated phenyl ring, presents a versatile scaffold for introducing metabolic stability and modulating electronic properties in drug candidates.[1]
Method 1: Sharpless Asymmetric Dihydroxylation: The Industry Standard
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from olefins.[1][5][6][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[8] For the synthesis of the (R)-diol, the commercially available reagent mixture, AD-mix-α, which contains the (DHQ)₂PHAL ligand, is the reagent of choice.[8][9]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-chloro-3-fluorostyrene
Reaction Scheme:
Sources
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. rroij.com [rroij.com]
A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Introduction
The chiral diol, (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, is a pivotal building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). The asymmetric dihydroxylation of the corresponding prochiral olefin, 4-chloro-3-fluorostyrene, represents the most direct and atom-economical route to this valuable intermediate. This guide provides a comparative analysis of various catalytic systems for this transformation, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their performance, and the underlying mechanistic principles. We will delve into the well-established Sharpless asymmetric dihydroxylation, explore promising osmium-free alternatives, and consider the burgeoning field of biocatalysis.
Sharpless Asymmetric Dihydroxylation: The Gold Standard
The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of modern organic synthesis, renowned for its high enantioselectivity and broad substrate scope.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. For the synthesis of the (R)-diol from 4-chloro-3-fluorostyrene, the commercially available reagent mixture, AD-mix-β, is the catalyst of choice.[2] AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the hydroxylation to the β-face of the olefin, yielding the desired (R)-enantiomer.
Mechanism of the Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless AD reaction is a well-studied process. The reaction is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester intermediate. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then re-oxidized to osmium tetroxide by a stoichiometric co-oxidant, typically potassium ferricyanide(III) [K₃Fe(CN)₆], present in the AD-mix.[1]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Performance Data for Sharpless Asymmetric Dihydroxylation
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reaction Conditions | Reference |
| AD-mix-β | Styrene | 94 | 97 (R) | t-BuOH/H₂O (1:1), 0 °C, 24 h | [2] |
| AD-mix-β | 4-Chlorostyrene | 92 | 98 (R) | t-BuOH/H₂O (1:1), 0 °C, 18 h | [2] |
| AD-mix-β | 3-Fluorostyrene | 90 | 96 (R) | t-BuOH/H₂O (1:1), 0 °C, 20 h | [2] |
Table 1: Performance of AD-mix-β in the asymmetric dihydroxylation of styrene and related derivatives.
Based on these results, the asymmetric dihydroxylation of 4-chloro-3-fluorostyrene using AD-mix-β is anticipated to proceed with high yield (around 90%) and excellent enantioselectivity (≥96% e.e.) for the desired (R)-diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Chloro-3-fluorostyrene
Materials:
-
4-Chloro-3-fluorostyrene (1.0 equiv)
-
AD-mix-β (1.4 g per mmol of olefin)
-
tert-Butanol (5 mL per mmol of olefin)
-
Water (5 mL per mmol of olefin)
-
Sodium sulfite (1.5 g per mmol of olefin)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water in a 1:1 ratio.
-
Add AD-mix-β to the solvent mixture and stir vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-chloro-3-fluorostyrene to the cold, stirring mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Upon completion, add solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Osmium-Free Catalytic Systems: Addressing Toxicity Concerns
The high toxicity and cost of osmium tetroxide have driven the development of alternative, more sustainable catalytic systems for asymmetric dihydroxylation.[3] Iron and manganese-based catalysts have emerged as promising contenders, offering a greener approach to this important transformation.
Iron-Catalyzed Asymmetric Dihydroxylation
Non-heme iron complexes have been investigated as catalysts for the asymmetric dihydroxylation of olefins. These systems often utilize hydrogen peroxide as a green oxidant. While still an area of active research, some iron complexes have shown good to excellent enantioselectivities for the dihydroxylation of styrenes. The mechanism is believed to involve a high-valent iron-oxo species that acts as the active oxidant.
Manganese-Catalyzed Asymmetric Dihydroxylation
Manganese-based catalysts, particularly those employing chiral Schiff base or N-based ligands, have demonstrated significant potential for the asymmetric dihydroxylation of a variety of olefins, including styrenes. These catalysts often use environmentally benign oxidants like hydrogen peroxide or Oxone.
Figure 2: Comparison of different catalytic systems for asymmetric dihydroxylation.
Enzymatic Dihydroxylation: The Biocatalytic Approach
Biocatalysis offers an attractive and environmentally friendly alternative to traditional chemical methods. Certain dioxygenase enzymes are capable of catalyzing the dihydroxylation of aromatic and olefinic substrates with high enantioselectivity. For the synthesis of chiral diols from styrenes, styrene monooxygenases (SMOs) can first catalyze the formation of a chiral epoxide, which can then be hydrolyzed to the corresponding diol. While highly selective, the substrate scope of enzymes can be limited, and process optimization may be required for industrial-scale applications.
Conclusion and Future Outlook
The Sharpless asymmetric dihydroxylation, particularly utilizing AD-mix-β, remains the most reliable and well-established method for the synthesis of this compound, consistently delivering high yields and excellent enantioselectivities. However, the inherent toxicity and cost of osmium continue to spur innovation in the field.
Osmium-free catalysts based on iron and manganese are rapidly evolving and present a more sustainable long-term vision for this critical transformation. As research in this area progresses, these systems may soon rival the efficiency and selectivity of their osmium-based counterparts.
Biocatalysis, with its inherent selectivity and green credentials, holds immense promise. Further enzyme engineering and process development are necessary to broaden the substrate scope and improve the economic feasibility of enzymatic dihydroxylation for large-scale production.
For researchers and drug development professionals, the choice of catalyst will depend on a careful evaluation of factors including the required scale of synthesis, cost considerations, and environmental regulations. While the Sharpless methodology currently offers the most robust and predictable results, the continued advancement of osmium-free and enzymatic systems provides exciting prospects for the future of chiral diol synthesis.
References
-
Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994 , 94 (8), 2483–2547. [Link]
-
Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. J. Org. Chem.1992 , 57 (10), 2768–2771. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Scribd. Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
Achard, T.; Bellemin-Laponnaz, S. Recent Advances on Catalytic Osmium-Free Olefin syn-Dihydroxylation. Eur. J. Org. Chem.2020 , 2020 (45), 6999-7009. [Link]
-
Sharpless Lab, The Scripps Research Institute. Publications. [Link]
-
Macmillan Group, The Career of K. Barry Sharpless. [Link]
-
Imperial College London. Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]
-
Research and Reviews. Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
This document provides essential, procedural guidance for the safe and compliant disposal of (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol. As a halogenated organic compound used in specialized research and development, its waste must be managed with precision to protect laboratory personnel and the environment. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of safe laboratory practices.
Core Hazard Profile and Risk Assessment
This compound is a substituted phenylethanediol derivative. Its hazard profile is primarily derived from its chemical structure and the presence of halogen atoms (chlorine and fluorine). The initial step in safe disposal is a thorough understanding of its inherent risks.
Based on available safety data, this compound is classified with the following hazards.[1]
| Property | Information | Source |
| CAS Number | 1453854-84-6 | [1] |
| Molecular Formula | C₈H₈ClFO₂ | [1][2] |
| Molecular Weight | 190.6 g/mol | [1] |
| GHS Pictograms | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Expert Insight: The presence of chloro- and fluoro- groups on the phenyl ring classifies this compound as a halogenated organic waste . This is the single most critical piece of information for determining its disposal pathway. Halogenated wastes cannot be disposed of via conventional methods like drain disposal or mixing with non-halogenated solvents.[3][4] They require high-temperature incineration to prevent the formation of persistent and highly toxic environmental pollutants, such as dioxins.[4] The disposal cost for halogenated solvents is often two to three times higher than for non-halogenated ones due to this specialized treatment requirement.[4][5]
Pre-Disposal Waste Accumulation and Storage
Proper management begins the moment the chemical is deemed waste. Adherence to systematic accumulation and storage protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish a designated SAA.[6] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be inspected weekly for any signs of container leakage or degradation.[6]
Step 2: Select the Correct Waste Container
-
Compatibility is Key: Use a container made of material chemically compatible with this compound and any solvents it may be mixed with. Borosilicate glass or appropriate high-density polyethylene (HDPE) containers are generally suitable. Avoid using metal containers for any acidic waste streams.[7][8]
-
Condition and Closure: The container must be in good condition, free of cracks or defects, and equipped with a secure, leak-proof, screw-top cap.[9][10] Containers must remain closed at all times except when actively adding waste.[6][10]
-
No Food Containers: Never use former food or beverage containers (e.g., mayonnaise jars, canning jars) to store hazardous waste.[6]
Step 3: Segregate Your Waste Streams This is a non-negotiable step in hazardous waste management. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
-
Halogenated vs. Non-Halogenated: This is the primary segregation rule for this compound. Create a dedicated waste container labeled "Halogenated Organic Waste."[3][10] Do not mix this waste with non-halogenated solvents like acetone, ethanol, hexane, or toluene.[11]
-
Avoid Incompatibles: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[5][6] Mixing incompatible wastes can result in violent reactions, emission of toxic gases, or fire.[12]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[7]
Step 4: Label Waste Containers Correctly and Promptly Label the container before or at the moment the first drop of waste is added.[10] The label must be clear, legible, and include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
If in a solution, list all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[12]
-
The name and contact information of the waste generator/laboratory.
Disposal Workflow: A Step-by-Step Protocol
The following diagram and protocol outline the decision-making process and physical steps for the final disposal of this compound waste.
Caption: Figure 1: Disposal Decision Workflow
Protocol Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE as indicated by the precautionary statements: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1] All transfers of waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Waste Transfer: Carefully pour the liquid waste into the designated and pre-labeled "Halogenated Organic Waste" container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Secure Container: Tightly seal the container cap after adding waste.
-
Final Storage: Place the sealed container back into the SAA, ensuring it is within secondary containment (e.g., a spill tray) to mitigate potential leaks.[7]
-
Schedule Disposal: Once the container is nearly full (or if it has been in the SAA for close to one year), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8]
-
Documentation: Complete any required waste manifest forms provided by EH&S or the contractor. Accurate documentation is a legal requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Handover: Transfer the waste container to the authorized disposal personnel upon their arrival.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: If the spill is minor and you are trained to handle it, proceed with cleanup. For large or highly toxic spills, call your institution's emergency number or 911.[10]
-
Contain and Absorb: Use an appropriate chemical spill kit with inert absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated waste bag or container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" containing spilled this compound and the absorbent material, and arrange for disposal through your EH&S office.[5]
-
Decontaminate: Clean the spill area with soap and water after the absorbed material has been removed.
-
Seek Medical Attention: If direct contact with the chemical occurs, flush the affected area with copious amounts of water (using an eyewash or safety shower) and seek immediate medical attention.[5]
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Achmem. (n.d.). This compound.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Merck (Sigma-Aldrich). (n.d.). This compound.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [cymitquimica.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Comprehensive Safety Protocol: Handling (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound this compound, a chiral diol intermediate, is a valuable building block in medicinal chemistry.[1] Its halogenated phenyl structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risk. This guide provides essential, field-proven safety and handling information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundational step in building a safe operational plan. While comprehensive toxicological data for this specific compound is not widely published, its structural motifs—a halogenated benzene ring and a diol functional group—provide a strong basis for hazard assessment. Data from suppliers and safety information for structurally similar compounds indicate several key hazards.[2][3][4]
Globally Harmonized System (GHS) Hazard Profile:
Based on available data for this and analogous compounds, the following GHS classifications should be assumed:
| Hazard Class | GHS Hazard Statement | Rationale and Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3][4] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][5][6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3] / H335: May cause respiratory irritation[2][4] | The compound, especially if in powdered or aerosolized form, can irritate the respiratory tract. All handling of the solid or solutions should be performed within a certified chemical fume hood to prevent inhalation.[5][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][4] | Halogenated organic compounds can defat the skin and cause irritation upon contact. Prolonged or repeated exposure should be avoided through the use of appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3][4] | Direct contact with the eyes can cause significant irritation or damage. Chemical splash goggles are mandatory to protect against splashes and aerosols. |
Furthermore, like many chlorinated organic compounds, this substance may pose long-term health risks with repeated exposure and is considered a potential environmental hazard if not disposed of correctly.[8][9][10][11]
The Hierarchy of Controls: A Proactive Safety Framework
Before specifying Personal Protective Equipment (PPE), it is crucial to apply the hierarchy of controls. PPE is the last line of defense; more effective measures should be implemented first.
-
Elimination/Substitution: Not applicable when this specific molecule is required for synthesis.
-
Engineering Controls: This is the most critical control measure. All work with this compound must be conducted in a certified chemical fume hood. [7] This contains vapors and potential dust, preventing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[12]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Limit the quantity of material handled at any one time and restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above to protect against residual risks.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards.
Eye and Face Protection
Requirement: ANSI Z87-certified chemical splash goggles.[13] Causality: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against chemical splashes, which can come from various angles.[13] Given the H319 "Causes serious eye irritation" classification, protecting against any potential splash is critical. A face shield may be worn over goggles for added protection during procedures with a higher splash risk.
Skin and Body Protection
Requirement: A long-sleeved, knee-length laboratory coat, preferably made of a chemically resistant material.[13] Clothing worn underneath should cover the legs, and shoes must be closed-toed.[5][14] Causality: The lab coat provides a removable barrier to protect your skin and personal clothing from contamination in case of a spill.[15] Full-coverage clothing and sturdy shoes prevent accidental skin contact from drips or floor contamination.
Hand Protection
Requirement: Nitrile gloves. Causality: Gloves are the primary protection against skin irritation (H315). While no specific breakthrough time data exists for this compound, nitrile gloves offer good resistance to a broad range of chemicals, including many solvents, oils, and limited exposure to acids and bases.[15] Latex gloves are not recommended as they provide poor protection against many organic solvents and can cause allergic reactions.[14][15] Protocol:
-
Always inspect gloves for tears or punctures before use.[5]
-
Wash hands before and after use.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of used gloves in the designated hazardous waste stream. Never reuse disposable gloves.
Respiratory Protection
Requirement: Generally not required when all work is performed within a certified chemical fume hood. Causality: The fume hood serves as the primary respiratory engineering control. However, in situations where the ventilation system may be inadequate or during a large spill cleanup, respiratory protection would be necessary. In such an event, a full-face respirator with a multi-sorbent cartridge effective against organic vapors and particulates would be appropriate.[16] Use of respirators requires formal training and fit-testing.[14]
Safe Handling and Operational Workflow
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Pre-Operation:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Review the Safety Data Sheet (SDS) and this guide.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the diagram below.
Handling:
-
Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.[7]
-
If handling the solid form, be mindful of dust generation. Use techniques that minimize aerosolization, such as careful scooping rather than pouring from a height.
-
When making solutions, add the solid slowly to the solvent.
-
Keep all containers of the chemical sealed when not in active use.
Post-Operation:
-
Decontaminate all surfaces and equipment used.
-
Properly label and segregate all waste streams.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands thoroughly with soap and water.[5]
Diagram: PPE Selection and Donning Workflow
Caption: PPE selection and donning workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or they feel unwell, call a poison center or doctor.[17]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention and show them the product container or SDS.[4]
-
Spills: Alert others in the area. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), scoop it into a sealed container, and dispose of it as hazardous waste.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Disposal
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
Decontamination: Wipe down all work surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Waste Disposal: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[18][19]
-
Do not pour down the drain. [2][4] Halogenated compounds can be toxic to aquatic life and may persist in the environment.
-
Collect all waste (solid, liquid, and contaminated consumables like gloves and paper towels) in a clearly labeled, sealed, and chemically compatible container.
-
The preferred disposal method for chlorinated and fluorinated organic materials is high-temperature incineration by a licensed hazardous waste disposal company.[18][20][21] This process is designed to break down the molecules into less harmful substances.
By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
-
Syracuse University, Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
- Google Patents.
-
ROCOL. Safety Data Sheet. [Link]
-
YouTube. Protecting Diols. [Link]
-
PubMed. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits. [Link]
-
YouTube. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
PubChem. 3-Chloro-1,2-propanediol. [Link]
-
U.S. Food & Drug Administration. (2024). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. [Link]
-
OEHHA. Chemical for Carcinogen Identification Committee Consultation: 3-Monochloropropane-1,2-diol (3-MCPD). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. achmem.com [achmem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. rocol.com [rocol.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 17. synquestlabs.com [synquestlabs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
